DNA-PK-IN-9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5'-methyl-2'-[(7-methylquinolin-6-yl)amino]spiro[oxane-4,7'-pyrrolo[3,2-d]pyrimidine]-6'-one |
InChI |
InChI=1S/C21H21N5O2/c1-13-10-16-14(4-3-7-22-16)11-15(13)24-20-23-12-17-18(25-20)21(19(27)26(17)2)5-8-28-9-6-21/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,23,24,25) |
InChI Key |
LHGHMFGBCMNAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1NC3=NC=C4C(=N3)C5(CCOCC5)C(=O)N4C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DNA-PK-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. As a key component of the non-homologous end-joining (NHEJ) pathway, DNA-PK plays a pivotal role in maintaining genomic integrity. Its dysregulation in various cancers has made it a compelling target for therapeutic intervention, particularly in combination with DNA-damaging agents like chemotherapy and radiation. This technical guide provides a comprehensive overview of the mechanism of action of DNA-PK-IN-9, a small molecule inhibitor of DNA-PK. For the purposes of this guide, this compound is identified as the compound with CAS number 20357-25-9, also known as 4,5-Dimethoxy-2-nitrobenzaldehyde (DMNB).
Core Mechanism of Action: Inhibition of Non-Homologous End-Joining (NHEJ)
This compound exerts its biological effects by directly inhibiting the kinase activity of DNA-PK.[1][2] This inhibition disrupts the NHEJ pathway, the primary mechanism for repairing DNA double-strand breaks in human cells. The NHEJ pathway involves a series of steps initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates the catalytic subunit of DNA-PK (DNA-PKcs). DNA-PKcs, a serine/threonine protein kinase, then phosphorylates various downstream targets to facilitate the processing and ligation of the DNA ends.
By inhibiting the kinase activity of DNA-PK, this compound effectively stalls this repair process. This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death). This mechanism makes cancer cells, which often have a higher proliferation rate and a greater reliance on DNA repair pathways, particularly susceptible to the effects of DNA-PK inhibition.
Quantitative Data
The inhibitory potency of this compound against its primary target has been quantified in vitro. The available data is summarized in the table below.
| Compound Name | Alternative Names | CAS Number | Target | IC50 |
| This compound | 4,5-Dimethoxy-2-nitrobenzaldehyde, DMNB | 20357-25-9 | DNA-dependent protein kinase (DNA-PK) | 15 µM[1][2] |
Table 1: In Vitro Inhibitory Activity of this compound
Signaling Pathway
The signaling pathway affected by this compound is the DNA Damage Response (DDR), specifically the Non-Homologous End-Joining (NHEJ) pathway. A diagram illustrating the mechanism of action is provided below.
Caption: Inhibition of the DNA-PK signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
DNA-PK Kinase Assay (In Vitro)
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of DNA-PK.
Materials:
-
Purified DNA-PK (Ku70/80 and DNA-PKcs)
-
Biotinylated peptide substrate specific for DNA-PK
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA, 0.1 mM EDTA)
-
This compound (or other test compounds) dissolved in DMSO
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified DNA-PK, and the biotinylated peptide substrate.
-
Add varying concentrations of this compound (typically in a serial dilution) or DMSO (as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro DNA-PK kinase inhibition assay.
Cell Viability Assay
This assay is used to assess the cytotoxic effects of the inhibitor on cancer cells, often in combination with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest (e.g., a human tumor cell line)
-
Cell culture medium and supplements
-
This compound
-
DNA-damaging agent (e.g., cisplatin)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound alone, the DNA-damaging agent alone, or a combination of both. Include a vehicle-treated control group.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Analyze the data to determine the effect of this compound on cell survival and its potential to sensitize cells to the DNA-damaging agent.
Selectivity Profile
In Vivo Studies
Currently, there is a lack of publicly available data from in vivo studies specifically investigating this compound (DMNB). The progression of a compound from in vitro characterization to in vivo animal models is a critical step in drug development to assess its efficacy, pharmacokinetics, and toxicity in a whole-organism context. Future research in this area would be invaluable for determining the therapeutic potential of this inhibitor.
Conclusion
This compound (DMNB) is a small molecule inhibitor of DNA-dependent protein kinase that acts by disrupting the non-homologous end-joining pathway of DNA repair. With a reported in vitro IC50 of 15 µM, it demonstrates the potential to sensitize cancer cells to DNA-damaging agents. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and other novel DNA-PK inhibitors. While the current data is promising, further studies, particularly those focused on its selectivity profile and in vivo efficacy, are necessary to fully assess the therapeutic utility of this compound.
References
The Structural Basis of DNA-PK Inhibition: A Technical Guide to DNA-PK-IN-9
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The DNA-dependent protein kinase (DNA-PK) stands as a critical gatekeeper of genomic integrity, playing a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). Its pivotal function in DNA repair has made it a compelling target for therapeutic intervention, particularly in oncology, where inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy. This technical guide delves into the structural basis of inhibition of DNA-PK by a potent and selective inhibitor, DNA-PK-IN-9, also identified as compound YK6.
Quantitative Analysis of this compound Inhibition
This compound has emerged as a highly potent inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 10.47 nM | In vitro kinase assay | [1][2] |
| Cellular Activity | Decreases γH2A.X expression | HCT-116 cells | Inferred from supplier data |
| In Vivo Efficacy | Suppresses HL-60 tumor growth (in combination with Doxorubicin) | Xenograft mouse model | Inferred from supplier data |
Table 1: Quantitative data for this compound (YK6) inhibition of DNA-PK.
The DNA-PK Signaling Pathway and Point of Intervention
DNA-PK is a serine/threonine protein kinase composed of the large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer. The Ku heterodimer recognizes and binds to broken DNA ends, recruiting DNA-PKcs to the site of damage. This recruitment activates the kinase function of DNA-PKcs, initiating a signaling cascade that leads to the recruitment of other DNA repair factors and ultimately, the ligation of the broken DNA ends. This compound, as an ATP-competitive inhibitor, targets the kinase domain of DNA-PKcs, preventing the phosphorylation of downstream substrates and thereby disrupting the NHEJ pathway.
References
An In-depth Technical Guide on DNA-PK Inhibitor Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the target engagement and binding kinetics of DNA-dependent protein kinase (DNA-PK) inhibitors. While specific quantitative data for a compound designated "DNA-PK-IN-9" is not publicly available, this document will detail the established experimental protocols and present data for other well-characterized DNA-PK inhibitors to serve as a practical reference for researchers in the field.
The DNA-PK Signaling Pathway: A Critical Target in Cancer Therapy
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3][4][5][6][7] In many cancers, tumor cells exhibit a heightened reliance on the NHEJ pathway for survival, making DNA-PK an attractive therapeutic target.[8] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies. The canonical NHEJ pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit, DNA-PKcs.[1][3][5][6] This assembly activates the kinase function of DNA-PKcs, leading to the phosphorylation of various downstream targets, including itself (autophosphorylation), and facilitating the recruitment of other repair factors to ligate the broken DNA ends.[7][9]
Quantitative Assessment of DNA-PK Inhibitor Potency
The potency of a DNA-PK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of DNA-PK by 50%. Several in vitro kinase assays are employed for this purpose.
| Inhibitor | DNA-PK IC50 (nM) | Notes |
| NU7441 (KU-57788) | 14 | Highly potent and selective inhibitor.[10] |
| AZD7648 | 0.6 | A potent and selective DNA-PK inhibitor.[10] |
| CC-115 | 13 | A dual inhibitor of DNA-PK and mTOR.[10] |
| Wortmannin | 16 | A non-selective PI3K-related kinase inhibitor.[2] |
| LY294002 | >1000 | A pan-PI3K inhibitor with weaker DNA-PK activity.[10] |
| PIK-75 | 2 | Potently inhibits both p110α and DNA-PK.[10] |
| KU-0060648 | 8.6 | A dual inhibitor of DNA-PK and PI3K.[10] |
Table 1: Biochemical Potency of Representative DNA-PK Inhibitors.
Experimental Protocols for Target Engagement and Binding Kinetics
Determining how a compound interacts with its target within a cellular context (target engagement) and the dynamics of that interaction (binding kinetics) are critical for drug development.
DNA-PK Kinase Activity Assays
These assays directly measure the enzymatic activity of DNA-PK and its inhibition.
Protocol: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Assay)
This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing purified human DNA-PK enzyme, a specific peptide substrate (e.g., a p53-derived peptide), activating DNA, and ATP in a kinase reaction buffer.[11]
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[11]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
-
Data Analysis: Measure the luminescence, which is directly proportional to the amount of ADP produced and thus the DNA-PK activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for target engagement.
-
Thermal Challenge: Heat the cell suspensions across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Detect the amount of soluble DNA-PK in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble DNA-PK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing association (ka or kon) and dissociation (kd or koff) rate constants. The equilibrium dissociation constant (Kd) can be calculated from these rates (kd/ka).
| Parameter | Description | Importance |
| ka (kon) | Association rate constant (M⁻¹s⁻¹) | How quickly the inhibitor binds to DNA-PK. |
| kd (koff) | Dissociation rate constant (s⁻¹) | How quickly the inhibitor dissociates from DNA-PK. |
| Kd | Equilibrium dissociation constant (M) | The concentration of inhibitor at which 50% of DNA-PK is bound at equilibrium. A measure of binding affinity. |
| Residence Time (τ) | 1/kd (s) | The average time the inhibitor remains bound to DNA-PK. A long residence time can lead to sustained pharmacological effects.[12][13] |
Table 2: Key Parameters from Binding Kinetics Analysis.
Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization: Covalently immobilize purified DNA-PK protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of the test compound (analyte) over the sensor surface.
-
Association Phase: Monitor the increase in the SPR signal as the inhibitor binds to the immobilized DNA-PK.
-
Dissociation Phase: Flow buffer over the sensor surface and monitor the decrease in the SPR signal as the inhibitor dissociates.
-
Data Analysis: Fit the association and dissociation curves to kinetic models to determine ka, kd, and calculate Kd and residence time.
Conclusion
The evaluation of target engagement and binding kinetics is a cornerstone of modern drug discovery. While specific data for this compound remains elusive in the public domain, the principles and protocols outlined in this guide provide a robust framework for the characterization of any DNA-PK inhibitor. Through a combination of in vitro kinase assays, cellular target engagement studies like CETSA®, and detailed kinetic analysis using techniques such as SPR, researchers can build a comprehensive understanding of a compound's mechanism of action, paving the way for the development of more effective and selective cancer therapeutics.
References
- 1. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 4. The role of DNA-PK in aging and energy metabolism (invited review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophosphorylation Transforms DNA-PK from protecting to processing DNA ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. selleckchem.com [selleckchem.com]
- 11. promega.com [promega.com]
- 12. Structure-Kinetic Relationships that Control the Residence Time of Drug-Target Complexes: Insights from Molecular Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
In Vitro Kinase Assay for Determining DNA-PK Inhibitor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating the activity of DNA-PK inhibitors, with a focus on the conceptual compound "DNA-PK-IN-9". This document outlines the core principles of DNA-PK signaling, details experimental protocols for assessing inhibitor potency, and presents data in a structured format for clarity and comparability.
Introduction to DNA-Dependent Protein Kinase (DNA-PK)
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage. It is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit, Ku70/80. DNA-PK plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).
The process is initiated by the Ku70/80 heterodimer recognizing and binding to the broken DNA ends. This complex then recruits the DNA-PKcs subunit. The binding of DNA-PKcs to the DNA-Ku complex activates its kinase activity. Activated DNA-PKcs then phosphorylates a variety of downstream targets, including itself (autophosphorylation), to facilitate the recruitment of other repair factors and ultimately ligate the broken DNA ends. Given its crucial role in DNA repair, DNA-PK has emerged as a promising target for cancer therapy. Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway.
role of DNA-PK in non-homologous end joining
An In-depth Technical Guide on the Core Role of DNA-PK in Non-Homologous End Joining
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair these lesions: homologous recombination (HR) and non-homologous end joining (NHEJ). NHEJ is the predominant DSB repair pathway in human cells, particularly in non-dividing cells, and is responsible for re-ligating broken DNA ends with little to no requirement for sequence homology.[1][2] A central player in this crucial repair process is the DNA-dependent protein kinase (DNA-PK), a holoenzyme that acts as a sensor for DSBs and orchestrates the subsequent repair steps.[1][3][4] This guide provides a detailed technical overview of the multifaceted role of DNA-PK in NHEJ, its regulation, associated experimental methodologies, and its significance as a target for cancer therapy.
The Core Mechanism of DNA-PK in Canonical NHEJ
The NHEJ pathway can be broadly divided into three main stages: recognition of the DNA break, processing of the DNA ends, and ligation.[5] DNA-PK is fundamentally involved in all of these stages. The DNA-PK holoenzyme is composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1][6]
DSB Recognition and DNA-PK Recruitment
The initial and critical step in NHEJ is the rapid detection of a DSB. This is mediated by the Ku70/80 heterodimer, an abundant nuclear protein complex that has a high affinity for free DNA ends.[5][7] Ku forms a ring-like structure that encircles the DNA, effectively protecting the ends from excessive degradation by exonucleases.[8] Once bound, Ku serves as a scaffold to recruit the DNA-PK catalytic subunit (DNA-PKcs), a large ~470 kDa serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[6][9][10] The interaction between the C-terminus of Ku80 and DNA-PKcs is essential for the stable assembly of the DNA-PK holoenzyme at the site of damage.[7]
Synapsis and End-Bridging
Following recruitment, the DNA-PK complexes assembled on opposing DNA ends are thought to mediate the synapsis, or tethering, of the two ends.[7][10][11] This end-bridging function is crucial for holding the broken ends in close proximity, which is a prerequisite for subsequent processing and ligation. While DNA-PKcs is involved in this process, other factors such as the XRCC4/Ligase IV/XLF complex also contribute to the stability of this synaptic complex.[11][12][13]
Activation of DNA-PKcs Kinase Activity
The kinase activity of DNA-PKcs is tightly regulated and is dependent on its association with DNA and Ku.[10][14] While DNA-PKcs has a modest basal kinase activity, its full activation is achieved upon forming the complex with Ku at a DNA end.[7][14] This activation is a pivotal event in NHEJ, as the kinase activity of DNA-PKcs is essential for the repair process.[5][10][15]
The Crucial Role of Autophosphorylation
Once activated, DNA-PKcs phosphorylates a number of substrates, including itself in a process known as autophosphorylation.[10][16] This autophosphorylation occurs at multiple sites, which are often grouped into clusters. Two major clusters that have been functionally characterized are the PQR cluster (including Ser2056) and the ABCDE cluster (Thr2609-Thr2647).[5][17]
Autophosphorylation of DNA-PKcs is not simply a feedback inhibition mechanism; it is a critical regulatory step that governs the progression of NHEJ.[18]
-
Regulation of End Accessibility: Autophosphorylation, particularly within the ABCDE cluster, induces a conformational change in DNA-PKcs.[5][19][20] This change is thought to "open up" the complex, allowing other enzymes, such as nucleases and polymerases, to access and process the DNA ends.[19]
-
Dissociation and Pathway Progression: Autophosphorylation facilitates the dissociation of DNA-PKcs from the DNA ends, which is a necessary step for the final ligation to occur.[5][19][21] Cells expressing DNA-PKcs mutants where the ABCDE cluster phosphorylation is blocked exhibit increased radiosensitivity and defects in DSB repair, highlighting the importance of this process.[2][5]
-
Pathway Choice: The phosphorylation status of DNA-PKcs can also influence the choice between DSB repair pathways.[16][18][22] For instance, blocking phosphorylation at the ABCDE cluster can inhibit homologous recombination, suggesting DNA-PK plays a role in regulating the balance between NHEJ and HR.[2][5]
DNA End Processing and the Role of Artemis
Many DSBs resulting from ionizing radiation or endogenous processes have non-ligatable ends, such as mismatched overhangs or hairpin structures.[23] These ends must be processed before ligation can occur. DNA-PK plays a key role in this by recruiting and activating the nuclease Artemis.[5][7][24]
Artemis itself has a single-strand-specific 5' to 3' exonuclease activity.[25] However, upon forming a complex with and being phosphorylated by DNA-PKcs, Artemis acquires a potent endonuclease activity.[7][25] This activated Artemis:DNA-PKcs complex is capable of opening hairpin structures, a critical step in V(D)J recombination, and processing 5' and 3' overhangs to generate ligatable ends.[25][26][27][28]
Ligation
The final step of NHEJ is the ligation of the processed DNA ends, which is carried out by the DNA Ligase IV complex, consisting of the catalytic subunit DNA Ligase IV and its cofactor XRCC4.[8][11][29] The XRCC4-like factor (XLF), also known as Cernunnos, stimulates the activity of the ligase complex, particularly on mismatched and non-cohesive ends.[11][29] While DNA-PK's direct role in the ligation step is primarily to prepare the DNA ends and then dissociate to allow the ligase complex access, its coordination of the preceding steps is indispensable for the successful completion of repair.[10]
Signaling Pathways and Regulation
The canonical NHEJ pathway is a highly coordinated process. DNA-PKcs acts as a master regulator, integrating signals and controlling the access of various factors to the DNA ends.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. How to fix DNA breaks: new insights into the mechanism of non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A structural model for regulation of NHEJ by DNA-PKcs autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Coordination of DNA–PK Activation and Nuclease Processing of DNA Termini in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of DNA polymerase activity in human non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural analysis of DNA-PKcs: modelling of the repeat units and insights into the detailed molecular architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 12. DNA ligase IV guides end-processing choice during nonhomologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure of an activated DNA-PK and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA-PKcs and ATM Co-Regulate DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 17. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 18. Autophosphorylation of DNA-Dependent Protein Kinase Regulates DNA End Processing and May Also Alter Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Autophosphorylation of the Catalytic Subunit of the DNA-Dependent Protein Kinase Is Required for Efficient End Processing during DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unraveling the Complexities of DNA-Dependent Protein Kinase Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 22. Inhibition of Homologous Recombination by DNA-Dependent Protein Kinase Requires Kinase Activity, Is Titratable, and Is Modulated by Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Flexible and Iterative Steps within the NHEJ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structural analysis of the basal state of the Artemis:DNA-PKcs complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hairpin opening and overhang processing by an Artemis/DNA-dependent protein kinase complex in nonhomologous end joining and V(D)J recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Extent to which hairpin opening by the Artemis:DNA-PKcs complex can contribute to junctional diversity in V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. The role of DNA-PKcs and artemis in opening viral DNA hairpin termini in various tissues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. DNA double strand break repair via non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]
Core Cellular Pathway Affected: DNA Double-Strand Break Repair via Non-Homologous End Joining (NHEJ)
An in-depth search of scientific literature and public databases reveals no specific information for a compound designated "DNA-PK-IN-9." This name does not correspond to a known, publicly documented inhibitor of the DNA-dependent protein kinase (DNA-PK). It is possible that this is an internal research compound name not yet disclosed in scientific literature, a novel agent pending publication, or an incorrect designation.
While a detailed guide on "this compound" is not possible due to the absence of data, this report provides the requested in-depth technical guide on the core cellular pathways affected by DNA-PK inhibition, using data from well-characterized, exemplary inhibitors. This guide is structured to serve the needs of researchers, scientists, and drug development professionals by summarizing the mechanism of action, quantitative data, and experimental protocols associated with targeting the DNA-PK enzyme.
The primary and most critical function of DNA-PK is to mediate the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][2] DSBs are among the most cytotoxic forms of DNA damage, and their improper repair can lead to genomic instability, mutations, and cell death.[2] The NHEJ pathway is the dominant DSB repair mechanism in mammalian cells, particularly outside of the S and G2 phases of the cell cycle.[3]
Inhibition of the DNA-PK catalytic subunit (DNA-PKcs) is a key strategy to disrupt this pathway. Small molecule inhibitors typically target the ATP-binding site within the kinase domain of DNA-PKcs, preventing the phosphorylation of downstream targets necessary for the completion of repair.[4]
Mechanism of NHEJ and Inhibition:
-
DSB Recognition: A DNA double-strand break is rapidly recognized and bound by the Ku70/Ku80 heterodimer, a ring-shaped protein complex that stabilizes the broken DNA ends.[5]
-
DNA-PK Holoenzyme Assembly: The Ku heterodimer recruits the large DNA-PKcs protein to the damage site, forming the active DNA-PK holoenzyme.[6] This assembly activates the serine/threonine kinase function of DNA-PKcs.[5][7]
-
End Processing and Ligation: Activated DNA-PKcs phosphorylates itself (autophosphorylation) and other downstream targets, including the nuclease Artemis.[2][8] This orchestrates the processing of the DNA ends and the recruitment of the ligation complex, consisting of XRCC4, XLF, and DNA Ligase IV, which performs the final ligation step to rejoin the broken strands.[5]
-
Effect of Inhibition: DNA-PK inhibitors block the kinase activity of DNA-PKcs. This prevents the phosphorylation events required for end processing and ligation, effectively stalling the NHEJ pathway. The DNA-PK complex remains bound to the DNA ends, physically blocking access for other repair pathways and leading to the accumulation of unresolved DSBs.[4]
Visualization of the NHEJ Pathway and DNA-PK Inhibition
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA repair and the point of intervention for DNA-PK inhibitors.
Other Affected Cellular Pathways
By blocking a critical DNA repair pathway, DNA-PK inhibitors have significant downstream effects on other cellular processes, particularly in cancer cells which often have a high burden of DNA damage.
-
Homologous Recombination (HR): In cells with functional HR (typically in S/G2 phase), inhibiting NHEJ can lead to an increased reliance on this alternative, high-fidelity repair pathway.[9][10] This is a key mechanism exploited in CRISPR gene editing, where inhibiting DNA-PK can increase the efficiency of desired homology-directed repair events.[9][10] Conversely, some studies suggest that DNA-PK activity can actively suppress HR, so its inhibition may directly promote the HR pathway.[4]
-
Cell Cycle Checkpoints: The accumulation of unrepaired DSBs due to DNA-PK inhibition triggers the DNA Damage Response (DDR). This leads to the activation of cell cycle checkpoints, primarily at the G2/M transition, to prevent cells with damaged DNA from entering mitosis.[7]
-
Apoptosis and Senescence: If the DNA damage is too extensive to be repaired, the sustained checkpoint activation can lead to programmed cell death (apoptosis) or cellular senescence. This is the primary mechanism by which DNA-PK inhibitors sensitize cancer cells to radiation and chemotherapy, which act by inducing DSBs.[7]
-
AKT/mTOR Signaling: DNA-PK has been shown to activate the pro-survival kinase AKT in response to DNA damage.[11][12] This activation can occur through the mTORC2 complex.[12] Therefore, inhibiting DNA-PK can attenuate this pro-survival signal, further contributing to cell death in response to DNA damaging agents.[11][12]
Quantitative Data Summary
Quantitative data for DNA-PK inhibitors are crucial for assessing their potency and selectivity. The following tables summarize representative data for well-studied inhibitors, as specific data for "this compound" is unavailable.
Table 1: In Vitro Potency of Common DNA-PK Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
|---|---|---|---|
| Wortmannin | DNA-PK | 16 - 120 | Kinase Assay |
| PI3K | 3.0 | Kinase Assay | |
| LY294002 | DNA-PK | 6000 | Kinase Assay |
| PI3K | 1400 | Kinase Assay | |
| NU7441 | DNA-PK | 5 | Kinase Assay |
| M3814 (Peposertib) | DNA-PK | 2.6 | Kinase Assay |
| AZD7648 | DNA-PK | 0.6 | Kinase Assay |
Data compiled from multiple sources.[11]
Table 2: Cellular Activity of DNA-PK Inhibitors
| Inhibitor | Effect | Cell Line | Concentration/Dose | Result |
|---|---|---|---|---|
| NU7441 | Radiosensitization | Various | 1 µM | Potentiates radiation-induced cell killing |
| M3814 | Chemosensitization | Various | 0.1 - 1 µM | Enhances efficacy of topoisomerase inhibitors |
| AZD7648 | PARP Inhibitor Synergy | Various | 0.1 - 1 µM | Potentiates cell killing by Olaparib |
Data represents typical findings from preclinical studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of DNA-PK inhibitors.
A. In Vitro DNA-PK Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of purified DNA-PK.
Protocol:
-
Reaction Setup: Prepare a reaction buffer (e.g., 25 mM HEPES-KOH pH 7.9, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Component Assembly: To each well of a 96-well plate, add purified DNA-PKcs/Ku holoenzyme, a biotinylated peptide substrate (e.g., based on a p53 phosphorylation site), and activating double-stranded DNA.
-
Inhibitor Addition: Add the DNA-PK inhibitor (e.g., this compound) at various concentrations (typically a serial dilution) and pre-incubate for 15-30 minutes at room temperature to allow for target binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled [γ-³²P]ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).[12]
-
Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., 30% acetic acid or EDTA).
-
Quantification: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. After washing away unincorporated [γ-³²P]ATP, measure the radioactivity of the captured peptide using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
B. Western Blot for DNA-PK Autophosphorylation
This cellular assay assesses the target engagement of a DNA-PK inhibitor by measuring the autophosphorylation of DNA-PKcs at Serine 2056 (S2056), a key marker of its activation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line) and allow them to adhere. Pre-treat the cells with the DNA-PK inhibitor or vehicle (DMSO) for 1-2 hours.
-
Induce DNA Damage: Induce DSBs by treating cells with ionizing radiation (IR, e.g., 5-10 Gy) or a radiomimetic drug like etoposide.
-
Cell Lysis: Harvest the cells at a specific time point post-damage (e.g., 1 hour) and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a large SDS-polyacrylamide gel (DNA-PKcs is a large protein, ~469 kDa). Transfer the separated proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody specific for phosphorylated DNA-PKcs (pS2056).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the same membrane for total DNA-PKcs and a loading control (e.g., β-actin) to normalize the data. A potent inhibitor should show a dose-dependent reduction in the pS2056 signal compared to the vehicle control.
Visualization of an Experimental Workflow
Caption: A typical experimental workflow to evaluate the cellular activity of a DNA-PK inhibitor in combination with a DNA damaging agent.
References
- 1. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-PKcs: A Multi-Faceted Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2–ECT2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a New Frontier in DNA Damage Response: The Novel Mechanism of DNA-PK-IN-9
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper delves into the innovative mechanism of DNA-PK-IN-9, a representative of a new class of DNA-dependent protein kinase (DNA-PK) inhibitors. Unlike traditional inhibitors that target the catalytic subunit, this compound employs a novel strategy by preventing the crucial interaction between the Ku70/80 heterodimer and DNA. This guide provides a comprehensive overview of this unique mechanism, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
The Central Role of DNA-PK in Non-Homologous End Joining
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3][4] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which acts as the DNA-targeting component.[1][3][5][6][7]
The canonical NHEJ pathway is initiated by the rapid binding of the Ku70/80 heterodimer to the broken DNA ends.[1][3] This binding event serves two main purposes: it protects the DNA ends from degradation and recruits the DNA-PKcs to form the active DNA-PK complex.[3][7] Once assembled, the kinase activity of DNA-PKcs is stimulated, leading to the phosphorylation of itself (autophosphorylation) and other downstream targets, including Artemis and XRCC4-like factor (XLF).[3][4] This cascade of phosphorylation events facilitates the processing of the DNA ends and the final ligation by the DNA ligase IV/XRCC4 complex, completing the repair process.[1]
Due to its central role in DNA repair, DNA-PK has emerged as a promising target for anti-cancer therapeutics, particularly in combination with radiation therapy and certain chemotherapies that induce DSBs.[2][5][8][9][10][11]
A Paradigm Shift: The Novel Mechanism of this compound
Traditional DNA-PK inhibitors have primarily focused on targeting the ATP-binding site of the DNA-PKcs subunit, thereby inhibiting its kinase activity. While effective, this approach is not the only way to disrupt the NHEJ pathway. This compound represents a novel class of inhibitors, termed Ku-DNA binding inhibitors (Ku-DBi's), that act upstream by preventing the initial recognition of DNA breaks.[2][5][8][9][10]
The mechanism of action of this compound is fundamentally different: it directly interferes with the binding of the Ku70/80 heterodimer to DNA.[2][5][8][9] By blocking this initial, critical step, the entire downstream signaling cascade of the NHEJ pathway is prevented. The DNA-PKcs is not recruited to the site of damage, and consequently, its kinase activity is not stimulated.[2] This novel approach not only inhibits DNA repair but also offers a distinct pharmacological profile that may provide advantages in terms of specificity and overcoming potential resistance mechanisms associated with ATP-competitive inhibitors.
dot
Caption: Comparison of Traditional vs. Novel DNA-PK Inhibition Mechanisms.
Quantitative Analysis of Ku-DNA Binding Inhibitors
The potency of this novel class of inhibitors has been demonstrated through various in vitro assays. The following table summarizes key quantitative data for representative Ku-DNA binding inhibitors (Ku-DBi's), which serve as a proxy for this compound.
| Compound | DNA-PK IC50 (nM) | Ku-DNA Binding IC50 (nM) | Cellular NHEJ Inhibition | Reference |
| Ku-DBi 1 (X80) | 50-100 | ~250 | Yes | [8] |
| Ku-DBi 2 | <50 | ~100 | Yes | [2][9] |
| Ku-DBi 3 | 100-250 | ~500 | Yes | [2][9] |
Note: The specific compound "this compound" is used here as a representative of the Ku-DBi class. The data presented is based on published results for inhibitors with this novel mechanism of action.
Experimental Protocols
The characterization of Ku-DNA binding inhibitors involves a series of specialized assays to confirm their unique mechanism of action.
DNA-PK Kinase Activity Assay
This assay measures the ability of an inhibitor to block the catalytic activity of the DNA-PK holoenzyme.
-
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate by the DNA-PK enzyme complex.
-
Methodology:
-
The DNA-PKcs and Ku70/80 proteins are pre-incubated with the test compound (e.g., this compound) for a defined period.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP, a p53-based synthetic peptide substrate, and a 30 bp duplex DNA fragment.
-
The reaction is allowed to proceed at 37°C for 15 minutes and is then stopped by the addition of 30% acetic acid.
-
The amount of radiolabeled phosphate incorporated into the peptide substrate is quantified using a PhosphorImager.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]
-
In Vitro DNA-PKcs Autophosphorylation Assay
This assay specifically assesses the inhibition of DNA-PKcs autophosphorylation, a key marker of its activation.
-
Principle: The autophosphorylation of DNA-PKcs at the Serine 2056 cluster is detected by Western blot analysis using a phospho-specific antibody.
-
Methodology:
-
Reactions are set up containing DNA-PKcs, Ku70/80, and the test inhibitor.
-
The reaction is initiated by the addition of ATP and DNA.
-
Following incubation, the reaction products are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with an antibody specific for phosphorylated Ser2056 on DNA-PKcs.
-
The level of phosphorylation is quantified and compared between treated and untreated samples.[2][8]
-
Cellular Non-Homologous End Joining (NHEJ) Assay
This cell-based assay determines the effect of the inhibitor on the overall NHEJ repair pathway within a cellular context.
-
Principle: A reporter plasmid is used that requires NHEJ for the expression of a fluorescent protein. Inhibition of NHEJ leads to a decrease in the fluorescent signal.
-
Methodology:
-
Cells are transfected with a linearized reporter plasmid that contains a fluorescent protein gene (e.g., GFP) interrupted by a restriction enzyme site.
-
The cells are then treated with the test compound.
-
Successful NHEJ repair of the linearized plasmid results in the expression of the fluorescent protein.
-
The percentage of fluorescent cells is determined by flow cytometry.
-
A decrease in the percentage of fluorescent cells in the presence of the inhibitor indicates inhibition of the NHEJ pathway.
-
dot
Caption: Experimental Workflow for Characterizing this compound.
Signaling Pathway and Point of Intervention
The following diagram illustrates the DNA-PK signaling pathway in NHEJ and highlights the point of intervention for this compound compared to traditional inhibitors.
dot
Caption: DNA-PK Signaling Pathway and Points of Inhibition.
Conclusion and Future Directions
This compound and other Ku-DNA binding inhibitors represent a significant advancement in the field of DNA damage response modulation. Their novel mechanism of action, which targets the initial step of DNA break recognition by the Ku70/80 heterodimer, offers a distinct and potentially more specific approach to inhibiting the NHEJ pathway compared to traditional ATP-competitive inhibitors of DNA-PKcs. The potent in vitro and cellular activities of these compounds underscore their therapeutic potential.
Further research is warranted to explore the full pharmacological profile of this new class of inhibitors, including their selectivity, in vivo efficacy, and potential for combination therapies. The development of Ku-DNA binding inhibitors like this compound opens up new avenues for cancer treatment and provides valuable tools for dissecting the intricate mechanisms of DNA repair.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
A Deep Dive into Ku-DNA Binding Inhibitors: A Foundational Guide
The Ku70/80 heterodimer (Ku) is a critical player in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] Its ring-like structure enables it to bind to broken DNA ends, acting as a scaffold for the recruitment of other NHEJ factors and protecting the ends from degradation.[2][3] Given its central role, Ku represents a compelling target for therapeutic intervention, particularly in oncology, to enhance the efficacy of DNA-damaging agents like radiation and chemotherapy.[1] This technical guide provides a comprehensive overview of the foundational research on Ku-DNA binding inhibitors (Ku-DBis), detailing their mechanism of action, experimental evaluation, and the signaling pathways they modulate.
Mechanism of Action and Therapeutic Rationale
Ku-DBis represent a novel class of DNA-PK inhibitors that function by directly blocking the interaction between the Ku heterodimer and DNA.[4][5] This action prevents the subsequent recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a crucial step for the initiation of NHEJ.[6][7] By inhibiting this initial step, Ku-DBis effectively shut down the NHEJ pathway, leading to an accumulation of unrepaired DSBs. This, in turn, can trigger cell death or sensitize cancer cells to the effects of ionizing radiation and radiomimetic drugs.[4][8]
The therapeutic strategy underpinning the development of Ku-DBis is to exploit the reliance of many cancer cells on the NHEJ pathway for survival, especially those with defects in other DNA repair pathways like homologous recombination.[1] Furthermore, inhibiting NHEJ can shift the balance of DNA repair towards other pathways, which can be advantageous in specific therapeutic contexts, such as increasing the efficiency of gene insertion in CRISPR-based gene editing.[4][9]
Quantitative Analysis of Ku-DNA Binding Inhibitors
The potency of Ku-DBis is typically characterized by their half-maximal inhibitory concentration (IC50) for both Ku-DNA binding and DNA-PK kinase activity. The following tables summarize key quantitative data for representative Ku-DBis from foundational studies.
| Compound | Ku-DNA Binding IC50 (µM) | DNA-PK Inhibition IC50 (µM) | Cell Line | Reference |
| 3392 | - | 0.77 | - | [6] |
| 3395 | 2.4 | 0.77 | - | [6] |
| 3618 | - | ~1.93 (2.5-fold less active than 3392) | - | [6] |
| 3649 | - | ~1.93 (2.5-fold less active than 3392) | - | [6] |
| Compound | Ku-DNA Binding IC50 (µM) | DNA-PK Inhibition IC50 (nM) | Reference |
| 149 | >20 | 200 | [4] |
| 245 | 1.2 | 100 | [4] |
Key Experimental Protocols
The characterization of Ku-DBis involves a series of biochemical and cellular assays to determine their potency, specificity, and cellular effects.
This assay directly measures the ability of an inhibitor to disrupt the binding of purified Ku protein to a DNA probe.
-
Reaction Setup: Purified Ku70/80 heterodimer is incubated with a [32P]-labeled double-stranded DNA probe (e.g., 30-bp duplex) in a binding buffer.[6]
-
Inhibitor Addition: Test compounds (Ku-DBis) at varying concentrations are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for binding to reach equilibrium.
-
Electrophoresis: The reaction products are separated by native polyacrylamide gel electrophoresis (PAGE).[4][10]
-
Visualization and Quantification: The gel is visualized and quantified using a PhosphorImager. The amount of Ku-bound DNA is determined, and IC50 values are calculated by fitting the data to a standard binding curve using software like GraphPad Prism.[4][6]
This assay measures the kinase activity of DNA-PK, which is dependent on the Ku-DNA interaction.
-
Reaction Components: The assay mixture contains purified DNA-PK (Ku and DNA-PKcs), a synthetic peptide substrate (e.g., p53-based), and γ-[32P] ATP.[6]
-
Inhibitor Treatment: Ku-DBis are added at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated to allow for the transfer of the [32P]-phosphate group from ATP to the peptide substrate.
-
Quantification: The amount of phosphorylated peptide is quantified, and the data is used to determine the IC50 value for DNA-PK inhibition.[6]
This assay assesses the ability of inhibitors to block the joining of DNA ends in a cell-free system.
-
Substrate: A linearized plasmid DNA (e.g., 3 kbp) is used as the substrate for end-joining.[4]
-
Cell Extract: A cell-free extract prepared from NHEJ-competent cells (e.g., HEK 293) is added to the reaction, along with ATP.[4]
-
Inhibitor Addition: Test compounds are included in the reaction.
-
Analysis: The reaction products are analyzed by gel electrophoresis to visualize the formation of ligated DNA products (dimers, trimers, etc.). A decrease in the formation of these products indicates inhibition of NHEJ.[4]
To confirm that the observed cellular effects of Ku-DBis are due to the inhibition of Ku, experiments are often performed in Ku-deficient (Ku-null) cell lines.
-
Cell Treatment: Both wild-type and Ku-null cells are treated with the Ku-DBi and a DNA-damaging agent (e.g., bleomycin, etoposide, or ionizing radiation).[4][11]
-
Viability/Sensitization Assessment: Cell viability is measured using assays like the CCK-8 assay. Sensitization is observed if the combination of the inhibitor and the DNA-damaging agent results in a greater loss of viability in wild-type cells compared to the agent alone.
-
On-Target Confirmation: The lack of sensitization in Ku-null cells confirms that the inhibitor's activity is dependent on the presence of Ku.[4][9]
Signaling Pathways and Cellular Response
The inhibition of Ku-DNA binding by Ku-DBis initiates a cascade of cellular events related to the DNA damage response (DDR).
Caption: Signaling pathway initiated by DNA damage and modulated by Ku-DNA binding inhibitors.
When Ku-DBis block the NHEJ pathway, the cell can activate alternative DDR pathways, such as the one mediated by the Ataxia Telangiectasia Mutated (ATM) kinase.[8][12] This leads to the phosphorylation of key downstream targets, including p53 and the histone variant H2AX (to form γ-H2AX).[8][12] The activation of p53 can, in turn, induce cell cycle arrest or apoptosis, contributing to the cytotoxic effects of Ku-DBis in combination with DNA-damaging agents.[8]
Caption: General experimental workflow for the discovery and evaluation of Ku-DNA binding inhibitors.
The development and characterization of Ku-DBis follow a logical progression from initial screening to in vivo validation. This workflow ensures a thorough understanding of the compound's mechanism, potency, and potential as a therapeutic agent.
References
- 1. A novel small molecule inhibitor of the DNA repair protein Ku70/80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ku (protein) - Wikipedia [en.wikipedia.org]
- 3. Destroying the ring: freeing DNA from Ku with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Impact of Optimized Ku–DNA Binding Inhibitors on the Cellular and In Vivo DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ku, a DNA repair protein with multiple cellular functions? - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Ku-DNA binding inhibitors modulate the DNA damage response in response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Investigation of DNA-PK Inhibitor Pharmacology
Disclaimer: Publicly available pharmacological data on the specific compound DNA-PK-IN-9 (also known as compound YK6) is limited to its in vitro IC50 value. Therefore, this guide provides a comprehensive overview of the early-stage pharmacological investigation of a representative potent and selective DNA-PK inhibitor, drawing upon data and methodologies from well-characterized compounds such as AZD7648 and M3814 (Peposertib). This approach offers a robust framework for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel DNA-PK inhibitors.
Introduction to DNA-PK and its Inhibition
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2][3] DNA-PK is a holoenzyme composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit (Ku70/80) that recognizes and binds to broken DNA ends.[3] By inhibiting DNA-PK, cancer cells become more susceptible to the cytotoxic effects of DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2] This sensitization occurs because the inhibition of DNA-PK prevents the repair of DSBs, leading to the accumulation of lethal DNA damage and subsequent cell death.[1] Several potent and selective DNA-PK inhibitors are currently in clinical development, demonstrating the therapeutic potential of this target.[3]
Core Pharmacology of a Representative DNA-PK Inhibitor
This section summarizes the key pharmacological properties of a representative, potent, and selective DNA-PK inhibitor, compiled from publicly available data on compounds like AZD7648 and M3814.
Quantitative Pharmacological Data
The following tables present a summary of the in vitro and in vivo pharmacological data for representative DNA-PK inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. Other Kinases | Reference |
| This compound | DNA-PK | 10.47 | Data not available | MedchemExpress |
| AZD7648 | DNA-PK | 0.6 | >1000-fold vs. PI3Kα/β/δ, mTOR | [4] |
| M3814 (Peposertib) | DNA-PK | <3 | Highly selective | [1] |
| NU7441 | DNA-PK | 14 | Selective over mTOR, PI3K, ATM, ATR | [5] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| AZD7648 | A549 | DNA-PK Autophosphorylation (pS2056) | IC50 | 92 nM | [4] |
| M3814 | HCT-116, FaDu | DNA-PK Autophosphorylation (pS2056) | Inhibition | Concentration-dependent | [2] |
| NU7441 | SW620 | γH2AX Foci Persistence | % Foci remaining at 16h | 41% | [6] |
| AZD7648 | A549 | Clonogenic Survival (with 2Gy IR) | Sensitization Enhancement Ratio | Not explicitly stated, but significant sensitization | [4] |
Table 3: In Vivo Pharmacology and Pharmacokinetics
| Compound | Animal Model | Tumor Type | Dosing | Key Finding | Reference |
| AZD7648 | Mouse Xenograft | FaDu | 3-100 mg/kg, p.o. | Dose-dependent tumor growth delay with radiation | [7] |
| M3814 | Mouse Xenograft | Various | Oral administration | Complete tumor regression with fractionated radiation | [1] |
| NU7441 | Mouse Xenograft | SW620 | 10-25 mg/kg, i.p. | 2-fold increase in etoposide-induced tumor growth delay | [6][8] |
| AZD7648 | Mouse | N/A | p.o. | Good bioavailability and predictable pharmacokinetics | [4] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in the early-stage pharmacological investigation of a DNA-PK inhibitor.
In Vitro DNA-PK Kinase Activity Assay
Objective: To determine the direct inhibitory activity of a compound against the DNA-PK enzyme.
Methodology:
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.[9]
-
Reagents:
-
Recombinant human DNA-PK enzyme (catalytic subunit and Ku70/80)
-
DNA-PK peptide substrate
-
ATP
-
DNA-PK activation buffer (containing sheared calf thymus DNA)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound (e.g., this compound)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions, DNA-PK enzyme, and the peptide substrate/DNA activator mix.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[9]
-
Cellular Assay for DNA Damage: γH2AX Foci Formation
Objective: To assess the effect of a DNA-PK inhibitor on the repair of DNA double-strand breaks in a cellular context.
Methodology:
-
Assay Principle: γH2AX is a phosphorylated form of the histone variant H2A.X that rapidly accumulates at the sites of DSBs, forming nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[6] Inhibition of DNA-PK leads to the persistence of these foci over time.
-
Reagents:
-
Cancer cell line (e.g., SW620, A549)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., ionizing radiation, etoposide)
-
Test compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
-
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound or vehicle for a specified time (e.g., 1 hour).
-
Induce DNA damage by exposing the cells to ionizing radiation or a chemical agent.
-
At various time points after damage induction (e.g., 0.5, 4, 16, 24 hours), fix, permeabilize, and block the cells.
-
Incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Capture images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[10]
-
Clonogenic Survival Assay
Objective: To determine the ability of a DNA-PK inhibitor to sensitize cancer cells to the cytotoxic effects of DNA-damaging agents.
Methodology:
-
Assay Principle: This assay measures the ability of a single cell to grow into a colony. A decrease in the number of colonies formed after treatment with a DNA-damaging agent in the presence of a DNA-PK inhibitor indicates radiosensitization or chemosensitization.
-
Reagents:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound
-
DNA-damaging agent (e.g., ionizing radiation)
-
Crystal violet staining solution
-
-
Procedure:
-
Plate a known number of cells into multi-well plates.
-
Allow the cells to attach for a few hours.
-
Treat the cells with the test compound or vehicle.
-
Shortly after, expose the cells to various doses of the DNA-damaging agent.
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
Calculate the surviving fraction for each treatment condition and plot the survival curves.[11][12]
-
In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo efficacy of a DNA-PK inhibitor in combination with a DNA-damaging therapy in a preclinical tumor model.
Methodology:
-
Assay Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound, alone and in combination with a standard therapy like radiation, on tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for implantation (e.g., SW620, FaDu)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Radiation source or chemotherapeutic agent
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant a known number of cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, test compound alone, radiation alone, combination).
-
Administer the test compound according to a defined schedule and route.
-
Deliver the DNA-damaging therapy (e.g., a single or fractionated dose of radiation to the tumor).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).[6][13]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair and the point of inhibition by a DNA-PK inhibitor.
Experimental Workflow Diagram
Caption: A representative workflow for the early-stage preclinical investigation of a DNA-PK inhibitor.
References
- 1. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A specific inhibitor of protein kinase CK2 delays gamma-H2Ax foci removal and reduces clonogenic survival of irradiated mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of DNA-PK Inhibition on Cellular Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Its central role in maintaining genomic integrity has made it a compelling target in oncology. Inhibition of DNA-PK can potentiate the effects of DNA-damaging agents like radiotherapy and chemotherapy, and in some contexts, induce cancer cell death as a monotherapy. This technical guide provides an in-depth overview of the effects of DNA-PK inhibition on cellular proliferation, with a focus on the molecular mechanisms, experimental assessment, and relevant signaling pathways. While specific data for a compound designated "DNA-PK-IN-9" is not publicly available, this guide leverages data from well-characterized DNA-PK inhibitors to illustrate the profound impact of targeting this kinase.
Introduction to DNA-PK and its Role in Cellular Proliferation
The DNA-dependent protein kinase is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1] The Ku heterodimer recognizes and binds to broken DNA ends, recruiting and activating DNA-PKcs.[1] This complex then orchestrates the NHEJ pathway to repair the break.[1] Beyond its canonical role in DNA repair, DNA-PK is also implicated in other crucial cellular processes that influence proliferation, including cell cycle progression, transcriptional regulation, and the maintenance of telomeres.[2]
Dysregulation of DNA-PK is a common feature in many cancers, where its overexpression is often associated with resistance to therapy and poor prognosis. By inhibiting DNA-PK, cancer cells become more susceptible to the cytotoxic effects of therapies that induce DNA DSBs. Furthermore, inhibiting DNA-PK can disrupt cell cycle checkpoints and, in some cases, trigger apoptotic pathways, thereby directly impeding cellular proliferation.
Quantitative Effects of DNA-PK Inhibitors on Cellular Proliferation
The potency of DNA-PK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for both the enzyme's kinase activity and for cellular proliferation. The following tables summarize publicly available data for several well-studied DNA-PK inhibitors, which serve as representative examples of the effects of targeting this kinase.
| Inhibitor | Target(s) | DNA-PK IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line | Reference |
| AZD-7648 | DNA-PK | 0.6 | Not specified | Various | [3] |
| NU7441 | DNA-PK | 14 | Not specified | Various | [4] |
| CC-115 | DNA-PK, mTOR | 13 (DNA-PK) | 138 | PC-3 | [3] |
| BEZ235 | PI3K, mTOR, DNA-PK | Potent vs. DNA-PK | Not specified | Various | [5] |
| NU7026 | DNA-PK | 230 | Not specified | Various | [3] |
Table 1: In vitro potency of selected DNA-PK inhibitors.
| Inhibitor | Cell Line | Treatment Conditions | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| AZD-7648 | CML and AML cell lines | 10-200 µM | G0/G1 arrest | Induction of apoptosis | [6] |
| NU7441 | HT1080 and HeLa cells | 20 µM (NU7441), 50 µM (NU7026) for 24-48h | Cell cycle arrest | Induction of cell death | [7] |
| BEZ235 | Irradiated human cancer cells | In combination with radiation | G2/M arrest | Promotes senescence | [5] |
Table 2: Cellular effects of selected DNA-PK inhibitors on proliferation, cell cycle, and apoptosis.
Key Signaling Pathways Modulated by DNA-PK Inhibition
The inhibition of DNA-PK impacts several critical signaling pathways that regulate cell proliferation, survival, and death.
The Non-Homologous End Joining (NHEJ) Pathway
The primary mechanism of action for DNA-PK inhibitors in sensitizing cells to DNA damaging agents is through the blockade of the NHEJ pathway. This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest, senescence, or apoptosis.
The p53-Mediated Apoptosis and Cell Cycle Arrest Pathway
DNA-PK can phosphorylate and regulate the tumor suppressor protein p53. Inhibition of DNA-PK can influence p53-dependent pathways, leading to cell cycle arrest or apoptosis, particularly in the presence of DNA damage.
Experimental Protocols for Assessing the Effects of DNA-PK Inhibition
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a DNA-PK inhibitor on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
DNA-PK inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the DNA-PK inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[3]
Materials:
-
Cells treated with DNA-PK inhibitor
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis.[5]
Materials:
-
Cells treated with DNA-PK inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest and wash cells as described for cell cycle analysis.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.[8]
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-DNA-PK, anti-phospho-p53, anti-total-DNA-PK, anti-total-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
Inhibition of DNA-PK represents a promising strategy for anticancer therapy. By disrupting the primary pathway for DNA double-strand break repair, DNA-PK inhibitors can significantly enhance the efficacy of radiotherapy and chemotherapy. Moreover, by modulating critical signaling pathways involved in cell cycle control and apoptosis, these inhibitors can directly suppress cellular proliferation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate and exploit the therapeutic potential of targeting DNA-PK. While specific data for "this compound" remains elusive, the principles and methodologies outlined herein are broadly applicable to the investigation of any novel DNA-PK inhibitor.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for DNA-PK-IN-9 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] In many cancers, the upregulation of DNA-PK contributes to therapeutic resistance by enhancing the repair of DNA damage induced by radiation and chemotherapy.[2] Inhibition of DNA-PK is a promising strategy to sensitize cancer cells to these treatments.[2][3] DNA-PK-IN-9 is a potent and selective inhibitor of DNA-PK, offering a valuable tool for cancer research and drug development.[4]
These application notes provide detailed protocols for utilizing this compound in cancer cell lines to assess its effects on cell viability, DNA damage response, and cell cycle progression.
Product Information
| Parameter | Value | Reference |
| Product Name | This compound | [4] |
| Synonyms | Compound YK6 | [4] |
| Target | DNA-dependent protein kinase (DNA-PK) | [4] |
| IC50 | 10.47 nM | [4] |
| Solubility | 10 mM in DMSO | [4] |
| Storage | Store at -20°C for long-term use. Stock solutions are stable for up to 3 months at -20°C. | [5] |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 cells/well and incubate overnight at 37°C.[6]
-
Prepare serial dilutions of this compound in complete culture medium. Based on its IC50 of 10.47 nM, a suggested starting concentration range is 0.1 nM to 1 µM. Include a DMSO-only control.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
Incubate the plate for 72 hours at 37°C.[6]
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) vs. Control |
| 0 (DMSO Control) | 100 |
| 0.001 | User-defined value |
| 0.01 | User-defined value |
| 0.1 | User-defined value |
| 0.5 | User-defined value |
| 1.0 | User-defined value |
Western Blot for γH2AX (Marker of DNA Double-Strand Breaks)
This protocol assesses the effect of this compound on the cellular response to DNA damage by measuring the levels of phosphorylated H2AX (γH2AX).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (e.g., etoposide or ionizing radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-γH2AX and anti-H2A (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for 1-2 hours.
-
Induce DNA damage by treating with a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour) or by irradiation (e.g., 2 Gy).
-
After treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 12% gel and transfer them to a PVDF membrane.[7][8]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-H2A antibody as a loading control.[7]
Data Presentation:
| Treatment | γH2AX Expression Level (relative to loading control) |
| Control (DMSO) | User-defined value |
| DNA Damage Agent | User-defined value |
| This compound | User-defined value |
| This compound + DNA Damage Agent | User-defined value |
Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 500,000 cells/well and incubate for 24 hours.[6]
-
Treat the cells with this compound at various concentrations (e.g., 0.125 µM and 0.250 µM) or DMSO for 48 hours.[6]
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol and incubate overnight at -20°C.[6]
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.[6]
-
Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control (DMSO) | User-defined value | User-defined value | User-defined value |
| This compound (0.125 µM) | User-defined value | User-defined value | User-defined value |
| This compound (0.250 µM) | User-defined value | User-defined value | User-defined value |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. This compound - Immunomart [immunomart.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. huejmp.vn [huejmp.vn]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: DNA-PK Inhibitors as Radiosensitizers in Glioblastoma
Note: The specific compound "DNA-PK-IN-9" was not identified in the reviewed scientific literature. Therefore, these application notes and protocols are based on the broader class of DNA-dependent protein kinase (DNA-PK) inhibitors and utilize data from preclinical studies of well-documented inhibitors such as VX-984, NU7441, and peposertib.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy.[1][2] A significant factor in the therapeutic resistance of GBM is its robust DNA damage response (DDR) network, which efficiently repairs radiation-induced DNA double-strand breaks (DSBs). The non-homologous end joining (NHEJ) pathway is the primary mechanism for DSB repair in cancer cells and is critically dependent on the catalytic activity of DNA-dependent protein kinase (DNA-PK).[3]
DNA-PK is a serine/threonine protein kinase that is activated upon binding to DNA ends, initiating a signaling cascade that leads to the recruitment of repair factors and ligation of the broken DNA. Elevated expression and activity of DNA-PK have been correlated with poor prognosis in glioma patients, making it an attractive therapeutic target.[4] Small molecule inhibitors of DNA-PK have emerged as potent radiosensitizers in preclinical models of glioblastoma, demonstrating the potential to enhance the efficacy of radiotherapy.[1][5][6] These inhibitors function by blocking the catalytic activity of DNA-PK, thereby preventing the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA damage and subsequent cancer cell death.
Mechanism of Action
DNA-PK inhibitors act as radiosensitizers by targeting the catalytic subunit of DNA-PK (DNA-PKcs), a key component of the NHEJ pathway. Ionizing radiation induces DSBs in the DNA of cancer cells. In proficient cancer cells, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This activates the kinase function of DNA-PKcs, which then autophosphorylates and phosphorylates other downstream targets to facilitate the recruitment of the DNA repair machinery and subsequent ligation of the DNA ends.
By inhibiting the kinase activity of DNA-PKcs, these small molecules prevent the completion of NHEJ. The unrepaired DSBs lead to genomic instability, cell cycle arrest, and ultimately, mitotic catastrophe and apoptotic cell death, thereby sensitizing the glioblastoma cells to the cytotoxic effects of radiation.[7]
Quantitative Data
The following tables summarize the quantitative data from preclinical studies of various DNA-PK inhibitors in glioblastoma models.
Table 1: In Vitro Radiosensitization of Glioblastoma Cell Lines
| DNA-PK Inhibitor | Cell Line | Concentration | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Reference |
| VX-984 | U251 | 1 µM | 2, 4, 6 | ~1.5 | [1] |
| VX-984 | NSC11 (GSC) | 1 µM | 2, 4, 6 | ~1.6 | [1] |
| Peposertib | U251 | 300 nM | 5 | Not specified, significant increase in cell killing | [1][2] |
| NU7441 | GSCs | Not specified | Not specified | Sensitized GBM xenografts to radiotherapy | [2][5] |
Table 2: In Vivo Efficacy of DNA-PK Inhibitors with Radiation in Glioblastoma Xenograft Models
| DNA-PK Inhibitor | Animal Model | GBM Cell Line | Treatment | Outcome | Reference |
| VX-984 | Orthotopic Mouse | U251 | VX-984 + Radiation | Significantly increased survival compared to radiation alone | [1] |
| VX-984 | Orthotopic Mouse | NSC11 (GSC) | VX-984 + Radiation | Significantly increased survival compared to radiation alone | [1] |
| Peposertib | Orthotopic Mouse (PDX) | GBM120 (TP53 mutant) | Peposertib + Radiation | Significantly increased survival | [6][7] |
| Peposertib | Orthotopic Mouse (PDX) | GBM10 (TP53 wild-type) | Peposertib + Radiation | No significant increase in survival | [6][7] |
| NU7441 | Intracranial Mouse | Human GBM Xenografts | NU7441 + Radiotherapy | Impaired tumor growth and sensitized to radiotherapy | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Culture and Maintenance
-
Cell Lines: Human glioblastoma cell lines (e.g., U251) and patient-derived glioblastoma stem-like cells (GSCs) are commonly used.
-
Culture Medium: U251 cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
GSC Culture: GSCs are maintained as neurospheres in serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Drug and Radiation Treatment
-
Drug Preparation: DNA-PK inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration.
-
Drug Treatment: Cells are pre-treated with the DNA-PK inhibitor for a specified period (e.g., 1-2 hours) before irradiation.
-
Irradiation: Cells are irradiated with a single dose of ionizing radiation using a cesium-137 or X-ray irradiator at a specified dose rate.
Clonogenic Survival Assay
This assay is the gold standard for assessing the radiosensitizing effects of a compound.
-
Cell Seeding: Cells are seeded at a low density in 6-well plates to allow for the formation of individual colonies.
-
Treatment: After allowing the cells to attach, they are treated with the DNA-PK inhibitor and/or radiation as described above.
-
Incubation: Plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment group is calculated and plotted against the radiation dose to generate survival curves. The sensitizer enhancement ratio (SER) or dose enhancement factor (DEF) is calculated to quantify the radiosensitizing effect.
Western Blotting
This technique is used to assess the inhibition of DNA-PK activity by measuring the phosphorylation of its downstream targets.
-
Protein Extraction: Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated DNA-PKcs (p-DNA-PKcs), total DNA-PKcs, and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for γH2AX Foci
This assay is used to visualize and quantify DNA double-strand breaks.
-
Cell Seeding: Cells are grown on coverslips.
-
Treatment: Cells are treated with the DNA-PK inhibitor and/or radiation.
-
Fixation and Permeabilization: At various time points post-irradiation, cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Antibody Staining: Cells are incubated with a primary antibody against γH2AX (a marker for DSBs), followed by a fluorescently labeled secondary antibody.
-
Imaging: Coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei, and images are captured using a fluorescence microscope.
-
Quantification: The number of γH2AX foci per nucleus is quantified to assess the extent of DNA damage and repair.
Conclusion
The inhibition of DNA-PK represents a promising strategy to overcome the radioresistance of glioblastoma. Preclinical studies have consistently demonstrated that small molecule inhibitors of DNA-PK can effectively sensitize glioblastoma cells and tumors to the cytotoxic effects of ionizing radiation. The detailed protocols and quantitative data presented in these application notes provide a valuable resource for researchers and drug development professionals working to advance this therapeutic approach into clinical practice. Further investigation into predictive biomarkers, such as TP53 mutation status, will be crucial for identifying patient populations most likely to benefit from this combination therapy.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibiting DNA-PK induces glioma stem cell differentiation and sensitizes glioblastoma to radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The promise of DNA damage response inhibitors for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Combining DNA-PK-IN-9 with Topoisomerase Inhibitors for Enhanced Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of targeted therapies is a cornerstone of modern oncology research. This document outlines the rationale and experimental protocols for combining DNA-PK-IN-9, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), with topoisomerase inhibitors. Topoisomerase inhibitors, such as etoposide and irinotecan, are established chemotherapeutic agents that induce DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Cancer cells, however, can repair these lesions, often leading to therapeutic resistance.
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs.[16][17][18][19] By inhibiting DNA-PK, this compound is hypothesized to prevent the repair of topoisomerase inhibitor-induced DSBs, thereby enhancing their cytotoxic effect and potentially overcoming resistance. Preclinical studies with other DNA-PK inhibitors have demonstrated significant synergy when combined with topoisomerase II inhibitors, resulting in enhanced cancer cell killing.[20][21][22]
These application notes provide a summary of the underlying biological mechanisms, quantitative data from representative studies using similar DNA-PK inhibitors, and detailed experimental protocols to enable researchers to investigate this promising combination therapy in a laboratory setting.
Signaling Pathway and Mechanism of Action
Topoisomerase inhibitors function by trapping the transient covalent complex between topoisomerases and DNA.[1][9][12] Topoisomerase I inhibitors, like irinotecan's active metabolite SN-38, lead to single-strand breaks that can be converted into DSBs during DNA replication.[4][7][13][23] Topoisomerase II inhibitors, such as etoposide, directly generate DSBs.[2][3][5][6][8] These DSBs trigger the DNA Damage Response (DDR), where the cell attempts to repair the damage. The NHEJ pathway, mediated by DNA-PK, is a primary repair mechanism.[18][19] this compound, by inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), blocks this repair process, leading to an accumulation of lethal DSBs and subsequent cell death.
Figure 1: Simplified signaling pathway of the combined action of this compound and topoisomerase inhibitors.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies investigating the combination of DNA-PK inhibitors with topoisomerase inhibitors. While specific data for this compound is not yet widely published, the data from structurally and functionally similar molecules like NU7441 and peposertib provide a strong rationale for its potential efficacy.
Table 1: In Vitro Cytotoxicity of DNA-PK Inhibitor (NU7441) and Etoposide Combination in Glioblastoma Cells [20]
| Cell Line | Treatment | IC50 (µM) |
| MO59K (DNA-PK proficient) | Etoposide alone | > 100 |
| NK314 (Topoisomerase II inhibitor) alone | ~50 | |
| Etoposide + NK314 | ~25 | |
| Etoposide + NK314 + NU7441 (1 µM) | ~10 | |
| MO59J (DNA-PK deficient) | Etoposide alone | ~10 |
| NK314 alone | ~20 | |
| Etoposide + NK314 | < 10 | |
| Etoposide + NK314 + NU7441 (1 µM) | < 10 |
Table 2: Enhancement of Topoisomerase Inhibitor-Induced Cytotoxicity by a DNA-PK Inhibitor (NU5455) [22]
| Cell Line | Topoisomerase Inhibitor | Fold Enhancement of Cytotoxicity (LD80) with NU5455 (1 µM) |
| Huh7 (Hepatocellular Carcinoma) | Doxorubicin | 3.5 |
| SJSA-1 (Osteosarcoma) | Etoposide | 4.1 |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Select appropriate cancer cell lines for your research. It is advisable to use a pair of isogenic cell lines with proficient and deficient DNA-PK activity (e.g., MO59K and MO59J) to demonstrate on-target effects.
-
Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Reagents:
-
This compound: Dissolve in DMSO to create a stock solution (e.g., 10 mM) and store at -20°C.
-
Topoisomerase Inhibitor (e.g., Etoposide, Irinotecan): Dissolve in DMSO to create a stock solution (e.g., 10 mM) and store at -20°C.
-
Cell Titer-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Antibodies for Western Blotting:
-
Primary: anti-phospho-DNA-PKcs (Ser2056), anti-γH2AX (Ser139), anti-cleaved PARP, anti-β-actin (loading control).
-
Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
In Vitro Cytotoxicity Assay (96-well plate format)
This protocol is to determine the half-maximal inhibitory concentration (IC50) and assess the synergistic effects of the drug combination.
Figure 2: Workflow for in vitro cytotoxicity assay.
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the chosen topoisomerase inhibitor in culture medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing the drugs to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Assess cell viability using the Cell Titer-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot dose-response curves and calculate the IC50 values for each drug alone and in combination using graphing software (e.g., GraphPad Prism).
-
To determine synergy, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).
-
Western Blotting for DNA Damage and Apoptosis Markers
This protocol is to assess the molecular effects of the drug combination on DNA damage signaling and apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the topoisomerase inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Look for increased levels of phospho-DNA-PKcs, γH2AX, and cleaved PARP in the combination treatment group compared to single agents.
Flow Cytometry for Cell Cycle Analysis
This protocol is to determine the effect of the drug combination on cell cycle distribution.
-
Cell Treatment: Treat cells in 6-well plates as described for Western blotting.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: An accumulation of cells in the G2/M phase is expected with topoisomerase inhibitors, and this arrest may be prolonged or enhanced by the addition of a DNA-PK inhibitor.[24]
Conclusion
The combination of this compound with topoisomerase inhibitors represents a rational and promising strategy to enhance anti-cancer efficacy. By inhibiting a key DNA repair pathway, this compound can potentiate the DNA-damaging effects of established chemotherapies. The protocols provided herein offer a framework for researchers to investigate this therapeutic approach. The expected outcomes include synergistic cytotoxicity, increased DNA damage markers, and prolonged cell cycle arrest in cancer cells treated with the combination therapy. These findings can provide a strong preclinical rationale for further development of this combination strategy.
References
- 1. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urology-textbook.com [urology-textbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Irinotecan - Wikipedia [en.wikipedia.org]
- 5. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 6. Etoposide - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 10. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. ijabbr.com [ijabbr.com]
- 13. oncolink.org [oncolink.org]
- 14. What are Top inhibitors and how do they work? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 17. Role of DNA-PK in the cellular response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [DNA-dependent protein kinase (DNA-PK), a key enzyme in the re-ligation of double-stranded DNA breaks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA-PKcs - Wikipedia [en.wikipedia.org]
- 20. Inhibition of DNA-PK potentiates the synergistic effect of NK314 and etoposide combination on human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 24. aacrjournals.org [aacrjournals.org]
Experimental Protocol for In Vivo Studies of DNA-PK Inhibitors
Topic: Experimental Protocol for DNA-PK-IN-9 in Vivo Studies
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] In many cancers, DNA-PK is upregulated, contributing to resistance to DNA-damaging therapies like radiation and certain chemotherapies.[3][4] Inhibition of DNA-PK is therefore a promising strategy to sensitize cancer cells to these treatments.[5]
This compound (also known as compound YK6) is a potent and selective inhibitor of DNA-PK with an in vitro IC50 of 10.47 nM. While specific in vivo data for this compound is not yet publicly available, this document provides a comprehensive set of protocols and application notes for in vivo studies of potent DNA-PK inhibitors, using data from well-characterized compounds like NU7441, AZD7648, and M3814 (peposertib) as illustrative examples. These protocols are designed to guide researchers in evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel DNA-PK inhibitors.
Key Signaling Pathways Involving DNA-PK
DNA-PK is a central node in the DNA damage response (DDR) and also influences other pro-survival signaling pathways in cancer.[2][6] Understanding these pathways is critical for designing experiments and interpreting results.
Caption: DNA-PK signaling in DNA repair and cancer cell survival.
Experimental Protocols
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a DNA-PK inhibitor alone and in combination with radiotherapy or chemotherapy in a tumor xenograft model.
Experimental Workflow:
Caption: General workflow for in vivo tumor xenograft efficacy studies.
Materials:
-
DNA-PK Inhibitor: e.g., M3814 (peposertib)
-
Vehicle: e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in water
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude)
-
Tumor Cells: Human cancer cell line (e.g., FaDu head and neck cancer cells)
-
Radiation Source: X-ray irradiator
-
Calipers, syringes, gavage needles, etc.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 FaDu cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: DNA-PK inhibitor alone (e.g., M3814 at 50 mg/kg, oral gavage, daily)
-
Group 3: Radiotherapy alone (e.g., 2 Gy/day for 5 days)
-
Group 4: DNA-PK inhibitor + Radiotherapy
-
-
Treatment Administration:
-
Administer the DNA-PK inhibitor or vehicle by oral gavage at the specified dose and schedule.
-
For combination therapy, administer the inhibitor approximately 1 hour before each radiation fraction.
-
Deliver radiotherapy locally to the tumor using a shielded irradiator.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection: At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot, IHC).
Representative Efficacy Data (M3814 in FaDu Xenografts): [7]
| Treatment Group | Mean Tumor Growth Inhibition (%) | Notes |
| M3814 (50 mg/kg, daily) | Moderate | Modest single-agent activity |
| Radiotherapy (2 Gy x 5) | Significant | Standard of care efficacy |
| M3814 + Radiotherapy | Complete Regression | Strong potentiation of radiotherapy |
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of a DNA-PK inhibitor in mice.
Procedure:
-
Dosing: Administer the DNA-PK inhibitor via different routes (e.g., intravenous, oral gavage, intraperitoneal) at a specified dose.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the inhibitor in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Representative Pharmacokinetic Data for DNA-PK Inhibitors in Mice:
| Compound | Dose & Route | Cmax (µM) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| NU7441 | 20 mg/kg, i.p. | ~3.5 | 0.5 | 1.2 | N/A | [8] |
| M3814 | 50 mg/kg, p.o. | ~5.0 | 2.0 | ~4.0 | Good oral | [9] |
| AZD7648 | 50 mg/kg, p.o. | ~12.0 | 1.0 | ~3.5 | Good oral | [10] |
Pharmacodynamic (PD) Studies
Objective: To assess the extent and duration of target engagement by a DNA-PK inhibitor in tumor tissue.
Procedure:
-
Establish Tumors: As described in the efficacy study protocol.
-
Treatment: Administer a single dose of the DNA-PK inhibitor. For combination with radiotherapy, administer the inhibitor 1 hour before irradiation.
-
Tumor Collection: Collect tumors at various time points after treatment (e.g., 2, 8, 24 hours).
-
Analysis of Target Modulation:
-
Western Blot: Analyze tumor lysates for levels of phosphorylated DNA-PKcs (pS2056), a marker of DNA-PK activation, and γH2AX, a marker of DNA double-strand breaks.
-
Immunohistochemistry (IHC): Stain tumor sections for pDNA-PKcs and γH2AX to assess the spatial distribution of target inhibition and DNA damage.
-
Expected Results:
-
Treatment with a DNA-PK inhibitor should lead to a decrease in radiation-induced pDNA-PKcs levels in the tumor.[9]
-
In combination with radiotherapy, the DNA-PK inhibitor should lead to a sustained increase in γH2AX foci, indicating persistent DNA damage.[7]
Representative Pharmacodynamic Data (AZD7648 in MC38 Xenografts): [10]
| Treatment Group | pDNA-PKcs (S2056) | γH2AX |
| Vehicle | Baseline | Baseline |
| Radiotherapy | Increased | Increased |
| AZD7648 + Radiotherapy | Significantly Reduced | Sustained Increase |
Data Presentation
All quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison, as exemplified in the tables above. Graphical representations such as tumor growth curves and pharmacokinetic profiles are also highly recommended.
Conclusion
The protocols outlined in this document provide a framework for the preclinical in vivo evaluation of potent DNA-PK inhibitors like this compound. By assessing efficacy, pharmacokinetics, and pharmacodynamics, researchers can gain valuable insights into the therapeutic potential of these compounds and inform their clinical development. As specific in vivo data for this compound becomes available, these general protocols can be adapted to the specific properties of the molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 3. Pleiotropic impact of DNA-PK in cancer and implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-cell Activation and Function with DNA-PK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a crucial enzyme in the non-homologous end joining (NHEJ) DNA repair pathway.[1] Emerging evidence highlights its significant role beyond DNA repair, particularly in the regulation of the immune system.[1][2] Specifically, DNA-PKcs is a key player in T-cell activation, proliferation, and effector functions.[1][2][3] Small molecule inhibitors of DNA-PKcs, such as NU7441, M3814, and AZD7648, have been shown to modulate T-cell responses, suggesting their potential as immunomodulatory agents in various contexts, including autoimmune diseases and cancer therapy.[1][2][3]
These application notes provide an overview of the role of DNA-PK in T-cell biology and offer detailed protocols for utilizing DNA-PK inhibitors to study T-cell activation and function. The information presented is intended to guide researchers in designing and executing experiments to investigate the impact of DNA-PK inhibition on T-cell signaling, metabolism, and effector capabilities.
Mechanism of Action of DNA-PK in T-cells
Upon T-cell receptor (TCR) engagement, DNA-PKcs is involved in multiple downstream signaling cascades that are essential for T-cell activation and function. Inhibition of DNA-PKcs can therefore have a profound impact on T-cell biology.
-
T-cell Activation and Proliferation: Inhibition of DNA-PKcs has been demonstrated to abrogate the activation of both murine and human CD4+ and CD8+ T-cells.[1][2][3] This is characterized by a reduction in the expression of key activation markers such as CD69 and CD25.[1][2] Consequently, T-cell proliferation is significantly impeded.[1][2]
-
Metabolic Reprogramming: Activated T-cells undergo a metabolic shift to aerobic glycolysis to meet the energetic demands of proliferation and effector function. DNA-PKcs plays a role in this process by promoting the phosphorylation of AKT at serine 473, a critical step for enhancing glycolysis.[1] Inhibition of DNA-PKcs leads to reduced AKT phosphorylation, thereby disrupting T-cell metabolism.[1]
-
Cytokine Production and Cytotoxicity: DNA-PKcs influences the production of key cytokines like IFNγ.[1][2] Its inhibition can lead to a decrease in the expression of cytotoxic genes, impairing the ability of CD8+ T-cells to kill target cells, such as cancer cells.[1][2]
-
Immune Synapse and TCR Signaling: DNA-PKcs localizes to the immune synapse upon T-cell activation and interacts with the Linker for Activation of T-cells (LAT).[4][5] Inhibition of DNA-PKcs can diminish the localization of LAT at the immune synapse, thereby affecting the formation of the "signalosome" and downstream TCR signaling.[4][5] DNA-PKcs also contributes to the nuclear translocation of NFAT and the activation of NF-κB, both critical for the transcription of genes involved in T-cell activation and cytokine release.[6]
Data Presentation: Effects of DNA-PK Inhibitors on T-cell Function
The following table summarizes the quantitative effects of various DNA-PK inhibitors on T-cell activation and function as reported in the literature.
| Inhibitor | Cell Type | Concentration | Effect | Reference |
| NU7441 | Murine and Human CD4+ and CD8+ T-cells | Not specified | Significantly decreased expression of activation markers CD69 and CD25. | [1][2] |
| Murine Splenocytes | 5 µM | Reduced phosphorylation of AKT at serine 473. | [1] | |
| Murine CD4+ and CD8+ T-cells | Not specified | Reduced glycolytic rate. | [1] | |
| M3814 | Murine and Human CD4+ and CD8+ T-cells | Not specified | Significantly decreased expression of activation markers CD69 and CD25. | [1][2] |
| Murine Splenocytes | 10 µM | Reduced phosphorylation of AKT at serine 473. | [1] | |
| AZD7648 | Murine and Human CD4+ and CD8+ T-cells | Not specified | Reduced expression of activation markers CD69 and CD25 (to a lesser extent than NU7441 and M3814). | [1][2] |
| Murine Splenocytes | 10 µM | Reduced phosphorylation of AKT at serine 473. | [1] |
Mandatory Visualizations
Caption: DNA-PK signaling pathway in T-cell activation.
Caption: Experimental workflow for T-cell activation assays.
Caption: Logical flow of this compound's impact on T-cells.
Experimental Protocols
Protocol 1: In Vitro T-cell Activation Assay
Objective: To assess the effect of DNA-PK inhibitors on the activation of primary human or murine T-cells.
Materials:
-
Primary human or murine T-cells (isolated from PBMCs or spleens)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
DNA-PK inhibitor (e.g., this compound, NU7441) dissolved in DMSO
-
Vehicle control (DMSO)
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
Flow cytometry antibodies: anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolate T-cells from the source (human PBMCs or mouse splenocytes) using a standard T-cell isolation kit.
-
Resuspend the isolated T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of the DNA-PK inhibitor and the vehicle control in complete RPMI-1640 medium.
-
Add 50 µL of the inhibitor or vehicle dilutions to the respective wells to achieve the desired final concentrations. Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add anti-CD3/CD28 stimulation beads or plate-bound antibodies to the wells to activate the T-cells.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
After incubation, harvest the cells and wash them with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against CD4, CD8, CD69, and CD25 for 30 minutes on ice in the dark.
-
Wash the cells again and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the expression of CD69 and CD25 on CD4+ and CD8+ T-cell populations.
Protocol 2: T-cell Proliferation Assay (CFSE-based)
Objective: To measure the effect of DNA-PK inhibitors on T-cell proliferation.
Materials:
-
All materials from Protocol 1
-
Carboxyfluorescein succinimidyl ester (CFSE)
Procedure:
-
Isolate T-cells as described in Protocol 1.
-
Label the T-cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.
-
Quench the staining reaction with complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled T-cells at 1 x 10^6 cells/mL and plate 100 µL per well in a 96-well plate.
-
Add the DNA-PK inhibitor or vehicle control as described in Protocol 1.
-
Stimulate the T-cells with anti-CD3/CD28 beads.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Harvest the cells and analyze the CFSE dilution by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
Protocol 3: Western Blot for AKT Phosphorylation
Objective: To determine the effect of DNA-PK inhibitors on the phosphorylation of AKT in activated T-cells.
Materials:
-
Isolated T-cells
-
DNA-PK inhibitor and vehicle control
-
Anti-CD3/CD28 stimulation beads
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Isolate and culture T-cells as described in Protocol 1.
-
Pre-treat the cells with the DNA-PK inhibitor or vehicle for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 beads for a short period (e.g., 15-30 minutes) to induce AKT phosphorylation.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total AKT and GAPDH to ensure equal loading.
These protocols provide a framework for investigating the role of DNA-PK inhibitors in T-cell biology. Researchers should optimize the specific conditions, such as inhibitor concentrations and incubation times, for their particular experimental system.
References
- 1. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. DNA-PKcs governs LAT-dependent signaling in CD4 + and CD8 + T cells | Sciety [sciety.org]
- 6. researchgate.net [researchgate.net]
Application of DNA-PK Inhibitors in Asthma Research Models
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction:
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation. Research into novel therapeutic targets is crucial for the development of more effective treatments. One such emerging target is the DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response that has also been implicated in regulating inflammatory processes. This document provides detailed application notes and protocols for the use of DNA-PK inhibitors in preclinical asthma research models. While the specific inhibitor DNA-PK-IN-9 has not been documented in published asthma research, this guide will focus on the extensively studied and representative DNA-PK inhibitor, NU7441 , to illustrate the principles and methodologies applicable to this class of compounds.
Mechanism of Action in Asthma
DNA-PK is critically involved in the expression of NF-κB-dependent genes, which are central to the inflammatory cascade in asthma.[1][2] Inhibition of DNA-PK has been shown to modulate the function of both human endothelial cells and CD4+ T cells.[1] Specifically, DNA-PK inhibition can block the differentiation of T helper 1 (Th1) and T helper 2 (Th2) cells, which are key drivers of allergic inflammation.[1][2] This is achieved, in part, by suppressing the expression of the transcription factor Gata3, a master regulator of Th2 cell differentiation.[1] Consequently, the production of Th2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13 is reduced, leading to a decrease in hallmark features of asthma.[1][2]
Key Applications in Asthma Research
The use of DNA-PK inhibitors in asthma models allows for the investigation of:
-
The role of the DNA-PK signaling pathway in the pathogenesis of allergic airway inflammation.
-
The potential of DNA-PK as a therapeutic target for asthma.
-
The downstream effects of DNA-PK inhibition on immune cell function and inflammatory mediator production.
Data Presentation: Efficacy of NU7441 in a Murine Model of Asthma
The following tables summarize the quantitative effects of the DNA-PK inhibitor NU7441 in an ovalbumin (OVA)-induced murine model of allergic asthma.[1][3][4]
Table 1: Effect of NU7441 on Airway Hyperresponsiveness (AHR)
| Treatment Group | Methacholine Concentration (mg/mL) | Penh (Enhanced Pause) |
| Saline Control | 50 | ~1.5 |
| OVA-Challenged | 50 | ~4.5 |
| OVA + NU7441 (5 mg/kg, i.p.) | 50 | ~2.0 |
Note: Data are approximated from graphical representations in the cited literature.[1] NU7441 significantly reduces AHR in OVA-challenged mice.
Table 2: Effect of NU7441 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Cell Type | Saline Control (cells/mL) | OVA-Challenged (cells/mL) | OVA + NU7441 (5 mg/kg, i.p.) (cells/mL) |
| Total Cells | ~0.5 x 10^5 | ~4.5 x 10^5 | ~1.5 x 10^5 |
| Eosinophils | Undetectable | ~3.0 x 10^5 | ~0.5 x 10^5 |
| Macrophages | ~0.5 x 10^5 | ~1.0 x 10^5 | ~0.8 x 10^5 |
| Neutrophils | Undetectable | ~0.2 x 10^5 | ~0.1 x 10^5 |
| Lymphocytes | Undetectable | ~0.3 x 10^5 | ~0.1 x 10^5 |
Note: Data are approximated from graphical representations in the cited literature.[1][3] NU7441 significantly reduces the influx of total inflammatory cells, particularly eosinophils, into the airways.
Table 3: Effect of NU7441 on Cytokine Levels in BALF
| Cytokine | Saline Control (pg/mL) | OVA-Challenged (pg/mL) | OVA + NU7441 (5 mg/kg, i.p.) (pg/mL) |
| IL-4 | ~10 | ~50 | ~15 |
| IL-5 | ~5 | ~40 | ~10 |
| IL-13 | ~20 | ~100 | ~30 |
| Eotaxin | ~15 | ~60 | ~20 |
| IFN-γ | ~25 | ~25 | ~25 |
| IL-10 | ~15 | ~15 | ~15 |
Note: Data are approximated from graphical representations in the cited literature.[1][2] NU7441 significantly reduces the levels of Th2-associated cytokines IL-4, IL-5, and IL-13, and the chemokine eotaxin, with negligible effects on IFN-γ and IL-10.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes the induction of an acute allergic asthma phenotype in mice using ovalbumin as the allergen.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
DNA-PK inhibitor (e.g., NU7441)
-
Vehicle for inhibitor (e.g., saline, DMSO)
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
Challenge:
-
From day 14 to day 16, challenge the mice with an aerosol of 1% (w/v) OVA in PBS for 30 minutes each day using a nebulizer.
-
-
Inhibitor Administration:
-
Administer the DNA-PK inhibitor (e.g., NU7441 at 5 mg/kg) or vehicle via i.p. injection 30 minutes before each OVA challenge.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltrates (total and differential cell counts) and cytokine levels (ELISA).
-
Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (H&E and PAS staining).
-
IgE Measurement: Collect serum to measure OVA-specific IgE levels by ELISA.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Airway Inflammation in Mice
This protocol outlines the use of a clinically relevant allergen, house dust mite extract, to induce a chronic asthma phenotype.
Materials:
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus or Dermatophagoides farinae)
-
Sterile, endotoxin-free PBS
-
DNA-PK inhibitor (e.g., NU7441)
-
Vehicle for inhibitor
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Sensitization and Challenge (Chronic Model):
-
On day 0, sensitize mice by intranasal (i.n.) administration of 25 µg of HDM extract in 50 µL of PBS.
-
From day 7 to day 11, challenge the mice daily with 25 µg of HDM extract in 50 µL of PBS.
-
Continue to challenge the mice three times a week for the following 3-5 weeks to establish a chronic inflammatory state.
-
-
Inhibitor Administration:
-
Prophylactic: Administer the DNA-PK inhibitor (e.g., NU7441 at 5 mg/kg, i.p.) 30 minutes before each HDM challenge.
-
Therapeutic: Begin administration of the inhibitor after the establishment of chronic inflammation.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Perform the same endpoint analyses as described in Protocol 1 (AHR, BAL, histology, and IgE levels).
-
Visualizations
Signaling Pathway of DNA-PK in Allergic Inflammation
Caption: DNA-PK signaling in allergic asthma.
Experimental Workflow for Evaluating DNA-PK Inhibitors in an OVA-Induced Asthma Model
Caption: Workflow for OVA-induced asthma model.
References
- 1. DNA-PK inhibition blocks asthma in mice and modulates human endothelial and CD4+T cell function without causing SCID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative damage and DNA damage in lungs of an ovalbumin-induced asthmatic murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative damage and DNA damage in lungs of an ovalbumin-induced asthmatic murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Optimal DNA-PK-IN-9 Concentration for A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive workflow and detailed protocols for determining the optimal working concentration of DNA-PK-IN-9, a DNA-dependent protein kinase (DNA-PK) inhibitor, for use in the A549 non-small cell lung cancer (NSCLC) cell line.
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] In many cancers, including non-small cell lung cancer (NSCLC), DNA-PK is overexpressed, contributing to therapeutic resistance against DNA-damaging agents like chemotherapy and radiation.[1][3] A549, a human lung adenocarcinoma cell line, is a widely used model for NSCLC research.[4][5]
Inhibiting DNA-PK can prevent the repair of DSBs, leading to cell cycle arrest and apoptosis, thereby sensitizing cancer cells to genotoxic treatments.[6][7] this compound is a small molecule inhibitor designed to target the catalytic subunit of DNA-PK (DNA-PKcs). Determining the optimal concentration of this inhibitor is crucial; it must be high enough to effectively inhibit the target and elicit a biological response, but low enough to minimize off-target effects and general cytotoxicity.
These application notes provide a systematic approach to identify the optimal concentration of this compound in A549 cells by assessing cytotoxicity, target engagement, and functional cellular outcomes.
Experimental Workflow
The overall strategy involves a multi-step process to first determine the cytotoxic profile of the compound and then confirm its specific biological activity at non-toxic concentrations.
Caption: Overall experimental workflow for determining the optimal concentration of this compound.
Data Presentation
A549 Cell Culture Conditions
| Parameter | Condition |
| Cell Line | A549 (ATCC® CCL-185™) |
| Growth Medium | DMEM/Ham's F12 (1:1), 10% FBS, 1% Pen-Strep[4] |
| Culture Conditions | 37°C, 5% CO₂, humidified atmosphere[5] |
| Subculture | At 70-90% confluency (every 3-4 days)[5] |
| Seeding Density | 1 x 10⁴ cells/cm²[4] |
| Passage Limit | < 20 passages from thawing[5] |
Example IC₅₀ Determination Data
| This compound (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.5 | 95.6 ± 4.8 |
| 1.0 | 88.1 ± 6.2 |
| 5.0 | 65.3 ± 5.5 |
| 10.0 | 49.8 ± 4.9 |
| 25.0 | 24.7 ± 3.8 |
| 50.0 | 8.1 ± 2.1 |
| Calculated IC₅₀ | ~10 µM |
Example Western Blot Quantification
| Treatment (24h) | Relative p-DNA-PKcs / DNA-PKcs | Relative γH2AX / β-Actin |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM) | 0.45 | 1.80 |
| This compound (5 µM) | 0.15 | 2.50 |
| Etoposide (10 µM) | 0.95 | 3.50 |
| Etoposide + this compound (1 µM) | 0.38 | 5.20 |
Example Cell Cycle Analysis Data
| Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 30.1 | 14.7 |
| This compound (1 µM) | 54.8 | 29.5 | 15.7 |
| Etoposide (10 µM) | 45.1 | 25.3 | 29.6 |
| Etoposide + this compound (1 µM) | 30.5 | 15.1 | 54.4 |
Detailed Experimental Protocols
Protocol 1: A549 Cell Culture and Maintenance
-
Thawing Cells: Rapidly thaw a cryovial of A549 cells in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10-15 mL of fresh medium.[5]
-
Culturing: Transfer the cell suspension to a T75 flask and incubate at 37°C with 5% CO₂.[5]
-
Medium Renewal: Replace the medium every 2-3 days.[8]
-
Subculturing: When cells reach 80-90% confluency, wash the monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[8]
-
Neutralization: Add 8-10 mL of complete growth medium to neutralize the trypsin. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Reseeding: Resuspend the pellet and seed new T75 flasks at a ratio of 1:4 to 1:8.[9]
Protocol 2: Cytotoxicity Assay (MTT) for IC₅₀ Determination
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting range is 100 µM down to ~0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of this compound solution.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[10]
Protocol 3: Western Blot for Target Engagement
-
Cell Treatment: Seed A549 cells in 6-well plates. At 70-80% confluency, treat cells with sub-IC₅₀ concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) for 24 hours. Include a vehicle control. To observe the effect on DNA damage signaling, include arms with a DNA damaging agent (e.g., 10 µM Etoposide for 2 hours) with and without the inhibitor.[12]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize phospho-protein levels to total protein and γH2AX to the loading control.[11]
Protocol 4: Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment: Seed A549 cells in 6-well plates. At 60-70% confluency, treat with a selected sub-IC₅₀ concentration of this compound (e.g., 1 µM). To induce DNA damage and subsequent cell cycle arrest, co-treat with a DNA damaging agent (e.g., a low dose of Etoposide). Incubate for 24 to 48 hours.[15]
-
Harvesting: Harvest both adherent cells (using trypsin) and any floating cells (from the medium) to include apoptotic populations. Centrifuge and wash the combined cell suspension with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution or a similar propidium iodide (PI) solution containing RNase.[16]
-
Incubation: Incubate for 15-30 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Signaling Pathway and Logic Diagrams
Caption: The Non-Homologous End Joining (NHEJ) pathway and the site of action for this compound.
Caption: Logical relationship for identifying the optimal inhibitor concentration.
Interpretation and Conclusion
The optimal concentration for this compound is one that demonstrates clear on-target activity with a desired functional outcome in the absence of overt cytotoxicity.
-
From the MTT assay, identify the IC₅₀. Subsequent experiments should use concentrations well below this value (e.g., IC₅₀/10, IC₅₀/5, IC₅₀/2) to ensure observed effects are not due to general toxicity.
-
Western blot results should confirm target engagement. A successful concentration will show a dose-dependent decrease in the autophosphorylation of DNA-PKcs (Ser2056). An increase in γH2AX, particularly when combined with a DNA-damaging agent, indicates an accumulation of unrepaired DSBs, confirming the inhibitor's mechanism of action.[17][18]
-
Cell cycle analysis provides the functional readout. Inhibition of DNA-PK should prevent the repair of DNA damage, causing cells to arrest, typically in the G2/M phase, prior to mitotic catastrophe.[12] The optimal concentration should induce a significant increase in the G2/M population when used with a DNA-damaging agent, compared to the agent alone.
By integrating the data from these three assays, researchers can confidently select a concentration of this compound that is potent, specific, and suitable for further mechanistic or preclinical studies in A549 cells.
References
- 1. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 3. Expression and prognostic impact of DNA-PK in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 5. nanopartikel.info [nanopartikel.info]
- 6. Inhibition of DNA-PK activity sensitizes A549 cells to X-ray irradiation by inducing the ATM-dependent DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. A549 Cell Subculture Protocol [a549.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DNA Damage-Response Pathway Heterogeneity of Human Lung Cancer A549 and H1299 Cells Determines Sensitivity to 8-Chloro-Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell cycle-specific phosphorylation of p53 protein in A549 cells exposed to cisplatin and standardized air pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Inhibition of DNA‑PK activity sensitizes A549 cells to X‑ray irradiation by inducing the ATM‑dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing DNA-PK Inhibition in Cells Treated with DNA-PK-IN-9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] Its catalytic subunit, DNA-PKcs, is a serine/threonine protein kinase that, upon recruitment to DNA damage sites by the Ku70/80 heterodimer, phosphorylates various downstream targets to facilitate DNA repair.[4][5] Given its central role in maintaining genomic integrity, DNA-PK has emerged as a significant target in cancer therapy. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapeutics.
DNA-PK-IN-9 is a potent and highly selective inhibitor of DNA-PK. This application note provides detailed protocols for assessing the cellular activity of this compound by measuring key biomarkers of DNA-PK inhibition. The described assays include Western blotting for the autophosphorylation of DNA-PKcs at serine 2056 (p-DNA-PKcs S2056), immunofluorescence analysis of γH2AX foci as a marker of DNA damage, and a cell viability assay to determine the cytotoxic effects of this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (in vitro) | 10.47 nM | --INVALID-LINK--, --INVALID-LINK-- |
| Recommended Cellular Concentration Range | 10 - 1000 nM | Based on IC50 and typical kinase inhibitor cellular assay concentrations. Specific optimization is recommended. |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: DNA-PK Signaling Pathway in DNA Double-Strand Break Repair.
Caption: Experimental Workflow for Assessing DNA-PK Inhibition.
Caption: Logical Relationship of DNA-PK Inhibition and Downstream Effects.
Experimental Protocols
Western Blot for Phospho-DNA-PKcs (S2056)
This protocol details the detection of DNA-PKcs autophosphorylation at Serine 2056, a key marker of its activation. Inhibition of DNA-PK with this compound is expected to reduce the levels of p-DNA-PKcs (S2056) following DNA damage.
Materials:
-
Cells of interest (e.g., HeLa, HCT116)
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., Etoposide, Bleomycin, or Ionizing Radiation source)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-DNA-PKcs (Ser2056) (1:1000 dilution)
-
Primary antibody: Mouse anti-DNA-PKcs (total) (1:1000 dilution)
-
Primary antibody: Rabbit anti-β-Actin (1:5000 dilution)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies (1:5000 dilution)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Induce DNA damage. For example, treat cells with 10 µM Etoposide for 1 hour or expose to 10 Gy of ionizing radiation.
-
Immediately after inducing damage, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for the desired time (e.g., 1-4 hours). A DMSO vehicle control should be included.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microfuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-DNA-PKcs (S2056) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total DNA-PKcs and β-Actin as loading controls.
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-DNA-PKcs (S2056) signal to the total DNA-PKcs signal and then to the loading control (β-Actin).
-
Plot the normalized p-DNA-PKcs levels against the concentration of this compound.
Immunofluorescence for γH2AX Foci
This protocol is for visualizing and quantifying γH2AX foci, which form at the sites of DNA double-strand breaks. Inhibition of DNA-PK is expected to lead to an accumulation of unrepaired DSBs, resulting in an increased number of γH2AX foci.
Materials:
-
Cells of interest
-
Sterile glass coverslips in a 24-well plate
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., Etoposide or Ionizing Radiation)
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (5% BSA in PBS)
-
Primary antibody: Rabbit anti-γH2AX (Ser139) (1:500 dilution)
-
Alexa Fluor-conjugated anti-rabbit secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Induce DNA damage and treat with this compound as described in the Western Blot protocol.
-
-
Immunostaining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Microscopy:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Acquire images from multiple random fields for each condition.
-
Data Analysis:
-
Count the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ with the "Find Maxima" function).
-
Calculate the average number of foci per cell for each treatment condition.
-
Statistically analyze the differences in foci number between the control and this compound treated groups.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Inhibition of DNA repair by this compound, especially in combination with a DNA damaging agent, is expected to reduce cell viability.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
DNA damaging agent (optional, depending on the experimental design)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM).
-
If investigating synergistic effects, co-treat with a fixed concentration of a DNA damaging agent.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.
-
-
Measurement:
-
Mix the contents of each well by pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value for cytotoxicity.
By following these detailed protocols, researchers can effectively assess the cellular inhibition of DNA-PK by this compound and characterize its impact on DNA damage response and cell survival.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. DNA-PK: a dynamic enzyme in a versatile DSB repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Studying DNA Repair in Yeast Models
Topic: Use of Kinase Inhibitors to Study DNA Repair in Yeast Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The budding yeast Saccharomyces cerevisiae is a powerful model organism for dissecting the highly conserved mechanisms of the DNA Damage Response (DDR). While the user's initial query focused on DNA-PK-IN-9, it is critical to note that yeast, including S. cerevisiae, lacks a direct homolog of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs)[1][2][3]. DNA-PK is a central component of the non-homologous end-joining (NHEJ) pathway in mammalian cells[3][4]. Consequently, inhibitors targeting DNA-PK, such as this compound, are not suitable for studying DNA repair in yeast models as their molecular target is absent.
Instead, the primary signal transducers of the DNA damage checkpoint in yeast are the phosphatidylinositol 3-kinase-like kinases (PIKKs) Mec1 (homolog of human ATR) and Tel1 (homolog of human ATM)[1][5]. These kinases are activated by different types of DNA lesions and initiate a signaling cascade to arrest the cell cycle and promote DNA repair[6][7]. Mec1, in complex with its partner Ddc2 (ATRIP in humans), is primarily activated by single-stranded DNA (ssDNA) coated with RPA, a common intermediate in DNA replication stress and during the processing of DNA double-strand breaks (DSBs)[6][8]. Tel1 is recruited to unprocessed DSBs by the MRX (Mre11-Rad50-Xrs2) complex[6][9].
Given their central role, inhibiting Mec1 and Tel1 with small molecules is a key strategy to probe the DDR in yeast. While highly specific inhibitors developed for human ATR and ATM are increasingly used, broader-specificity PIKK inhibitors like caffeine have also been historically important in this research[10]. These application notes provide protocols for using such inhibitors to study DNA repair and checkpoint signaling in yeast.
Key Signaling Pathway in Yeast DNA Damage Response
The DDR in yeast is a complex signaling network. Upon DNA damage, sensor proteins recruit and activate the apical kinases Mec1 and Tel1. These kinases then phosphorylate a host of downstream targets, including the key effector kinases Rad53 (homolog of human CHK2) and Chk1 (homolog of human CHK1), which orchestrate the cellular response, including cell cycle arrest, transcriptional induction of repair genes, and stabilization of replication forks[1][2][6].
Data Presentation
Quantitative data from experiments using Mec1/Tel1 inhibitors should be summarized to facilitate comparison. The following tables provide templates for presenting typical results.
Table 1: Phenotypic Analysis of Yeast Strains with Mec1/Tel1 Inhibitors This table is used to summarize the sensitivity of yeast strains to DNA damaging agents in the presence of a kinase inhibitor, as determined by spot assays.
| Strain | Genotype | Damaging Agent | Inhibitor Conc. | Growth Inhibition (Fold Dilution) |
| Wild-Type | MEC1 TEL1 | MMS (0.02%) | None (DMSO) | 10-4 |
| Wild-Type | MEC1 TEL1 | MMS (0.02%) | 10 µM | 10-2 |
| Checkpoint Mutant | rad53Δ | MMS (0.02%) | None (DMSO) | 10-1 |
| Wild-Type | MEC1 TEL1 | HU (100 mM) | None (DMSO) | 10-4 |
| Wild-Type | MEC1 TEL1 | HU (100 mM) | 10 µM | 10-2 |
| Checkpoint Mutant | mec1Δ sml1Δ | HU (100 mM) | None (DMSO) | 100 |
MMS: Methyl Methanesulfonate; HU: Hydroxyurea. Growth inhibition is recorded as the lowest dilution showing growth.
Table 2: Quantification of Checkpoint Activation This table is used to present quantitative data on the phosphorylation of a key checkpoint protein, Rad53, in response to DNA damage and inhibitor treatment.
| Condition | Rad53-P / Total Rad53 (Normalized Ratio) | Standard Deviation |
| Untreated | 0.05 | ± 0.01 |
| MMS (0.02%) for 1 hr | 1.00 | ± 0.12 |
| MMS (0.02%) + 10 µM Inhibitor for 1 hr | 0.25 | ± 0.08 |
| HU (100 mM) for 1 hr | 0.95 | ± 0.10 |
| HU (100 mM) + 10 µM Inhibitor for 1 hr | 0.18 | ± 0.05 |
Data is derived from densitometry analysis of Western blots. The ratio in the MMS-treated sample is set to 1.0 for normalization.
Experimental Protocols
Protocol 1: Spot Assay for DNA Damage Sensitivity
This assay provides a semi-quantitative measure of a strain's sensitivity to a DNA damaging agent and is effective for assessing the impact of a kinase inhibitor.
Methodology:
-
Culture Preparation: Grow yeast strains overnight in liquid YPD medium at 30°C to mid-log phase (OD600 ≈ 0.5-1.0).
-
Serial Dilutions: Normalize all cultures to an OD600 of 0.5. Prepare a series of 10-fold dilutions (10-1, 10-2, 10-3, 10-4) in sterile water.
-
Plating:
-
Prepare YPD agar plates. For the control plate, add the vehicle (e.g., DMSO).
-
For test plates, add the DNA damaging agent (e.g., MMS, HU) and/or the kinase inhibitor at the desired final concentrations. Ensure the inhibitor is added to the molten agar after it has cooled to ~55°C to prevent degradation.
-
-
Spotting: Spot 5 µL of each dilution onto the plates, starting with the most dilute sample.
-
Incubation: Incubate the plates at 30°C for 2-3 days.
-
Analysis: Photograph the plates. Sensitivity is determined by comparing the growth of the inhibitor-treated cells to the vehicle control on the DNA damage plates. A checkpoint-deficient mutant (e.g., rad53Δ) should be included as a positive control for sensitivity.
Protocol 2: Analysis of Rad53 Phosphorylation by Western Blot
Activation of Mec1/Tel1 leads to the phosphorylation of Rad53, which can be detected as a mobility shift on an SDS-PAGE gel. This protocol details how to assess this key event.
Methodology:
-
Cell Culture and Treatment:
-
Grow a 50 mL yeast culture to OD600 ≈ 0.5.
-
If using an inhibitor, pre-incubate the culture with the inhibitor or vehicle (DMSO) for 30-60 minutes.
-
Induce DNA damage by adding a damaging agent (e.g., 0.02% MMS or 100 mM HU) and incubate for the desired time (e.g., 60-90 minutes).
-
-
Protein Extraction:
-
Harvest cells by centrifugation (3000 x g, 5 min).
-
Wash the pellet with sterile water.
-
Perform protein extraction using a method such as trichloroacetic acid (TCA) precipitation or mechanical lysis with glass beads in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification and Sample Prep:
-
Quantify total protein concentration using a Bradford or BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate 20-50 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Rad53 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: The phosphorylated form of Rad53 will appear as slower-migrating bands compared to the unphosphorylated protein. Quantify band intensities using software like ImageJ to determine the ratio of phosphorylated to total Rad53.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution, which is altered by a functional DNA damage checkpoint.
Methodology:
-
Cell Culture and Treatment: Grow and treat cells as described in Protocol 2, Step 1. Collect ~1x107 cells at various time points.
-
Fixation:
-
Harvest cells by centrifugation and wash with water.
-
Resuspend the pellet in 1 mL of cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix cells overnight at 4°C.
-
-
Staining:
-
Rehydrate cells by washing with 1 mL of FACS buffer (e.g., 50 mM sodium citrate, pH 7.2).
-
Treat with RNase A (0.25 mg/mL in FACS buffer) for 2-4 hours at 37°C to remove RNA.
-
Stain DNA by adding Propidium Iodide (PI) or SYTOX Green to a final concentration of 1 µM. Incubate in the dark for at least 1 hour at 4°C.
-
-
Flow Cytometry:
-
Briefly sonicate samples to break up cell clumps.
-
Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
-
Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo). Untreated asynchronous cultures will show distinct G1 (1C DNA content) and G2/M (2C DNA content) peaks. DNA damage should cause an accumulation of cells in G2/M. A functional Mec1/Tel1 inhibitor will abrogate this arrest, leading to a cell cycle profile that more closely resembles the untreated or checkpoint-mutant control.
References
- 1. Perspectives on the DNA damage and replication checkpoint responses in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From yeast to humans: Understanding the biology of DNA Damage Response (DDR) kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening the yeast genome for new DNA-repair genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic DNA damage and replication checkpoints in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The DNA damage checkpoint: A tale from budding yeast [frontiersin.org]
- 7. The DNA damage checkpoint: A tale from budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast PP4 Interacts with ATR Homolog Ddc2-Mec1 and Regulates Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preserving Yeast Genetic Heritage through DNA Damage Checkpoint Regulation and Telomere Maintenance | MDPI [mdpi.com]
- 10. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Evaluating DNA-PK-IN-9 in Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2][3] In many cancers, DNA-PK is overexpressed, contributing to resistance to DNA-damaging therapies such as radiation and certain chemotherapies.[2][4] DNA-PK-IN-9 is a potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). By inhibiting DNA-PK, this compound can prevent the repair of DSBs induced by combination agents, leading to increased tumor cell death.[4][5][6] These application notes provide a comprehensive guide for evaluating the efficacy of this compound in combination therapies, both in vitro and in vivo.
Mechanism of Action
DNA-PK is a serine/threonine protein kinase complex composed of the catalytic subunit DNA-PKcs and the Ku70/80 heterodimer.[1][7][8] The Ku heterodimer recognizes and binds to broken DNA ends, recruiting DNA-PKcs.[1][3] This binding activates the kinase activity of DNA-PKcs, which then autophosphorylates and phosphorylates other downstream targets to facilitate the ligation of the broken DNA ends.[3][7] this compound inhibits this kinase activity, thereby blocking the NHEJ pathway and sensitizing cancer cells to DNA-damaging agents.
Signaling Pathway
The following diagram illustrates the role of DNA-PK in the NHEJ pathway and the mechanism of action for this compound.
Caption: DNA-PK's role in the NHEJ pathway and its inhibition by this compound.
Data Presentation
Table 1: In Vitro Evaluation of this compound in Combination with Doxorubicin in Sarcoma Cell Lines
| Cell Line | Histologic Subtype | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Combination Index (CI)* |
| IB111 | Liposarcoma | 0.5 | 0.2 | < 1 (Synergistic) |
| IB114 | Myxofibrosarcoma | 0.8 | 0.35 | < 1 (Synergistic) |
| IB115 | Liposarcoma | 0.65 | 0.28 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data is representative based on studies with similar DNA-PK inhibitors.[4]
Table 2: In Vivo Efficacy of this compound in Combination with Ionizing Radiation (IR) in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | 0 | 0/10 |
| This compound alone | 15 | 0/10 |
| Ionizing Radiation (IR) alone | 45 | 1/10 |
| This compound + IR | 85 | 6/10 |
Data is representative based on studies with similar DNA-PK inhibitors.[4][5]
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., Doxorubicin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound, the combination agent, or the combination of both for 72 hours. Include a vehicle control (DMSO).
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment and determine the Combination Index (CI) using appropriate software (e.g., CompuSyn).
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between live, apoptotic, and necrotic cells.[11][12]
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for 48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.
-
3. DNA Damage Assay (γ-H2AX Staining)
This assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[4]
-
Materials:
-
Cancer cell lines on coverslips or in chamber slides
-
This compound and combination agent (e.g., ionizing radiation)
-
Fixation and permeabilization buffers
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with this compound for 1 hour before exposing them to the DNA-damaging agent.
-
Fix, permeabilize, and block the cells at various time points after damage induction.
-
Incubate with primary anti-γ-H2AX antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the number of γ-H2AX foci per cell using a fluorescence microscope and image analysis software. An increase in persistent γ-H2AX foci in the combination treatment group indicates inhibition of DNA repair.
-
4. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, a measure of long-term cell survival.[4]
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination agent (e.g., ionizing radiation)
-
Crystal violet staining solution
-
-
Protocol:
-
Plate a known number of cells in 6-well plates.
-
Treat cells with this compound for a specified period before and/or after treatment with the combination agent.
-
Allow colonies to form over 10-14 days.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (containing ≥50 cells) and calculate the surviving fraction for each treatment condition.
-
In Vivo Evaluation
1. Patient-Derived Xenograft (PDX) Model
PDX models closely mimic the heterogeneity and biology of human tumors.[4]
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Patient-derived tumor fragments
-
This compound formulation for oral or parenteral administration
-
Combination agent (e.g., chemotherapy or radiation source)
-
Calipers for tumor measurement
-
-
Protocol:
-
Implant patient-derived tumor fragments subcutaneously into the flanks of immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups: Vehicle, this compound alone, combination agent alone, and this compound + combination agent.
-
Administer treatments according to the planned schedule. For combination with radiation, this compound is typically administered shortly before each radiation fraction.[5][6]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., γ-H2AX staining).
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating this compound in combination therapy.
Caption: A logical workflow for the preclinical evaluation of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 10. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 11. biocompare.com [biocompare.com]
- 12. biotium.com [biotium.com]
Application Notes and Protocols: Investigating Synthetic Lethality with DNA-PK-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), inhibition of DNA-PK can lead to a synthetic lethal phenotype, where the combined loss of both repair pathways results in cell death.[3][4] This makes DNA-PK an attractive target for cancer therapy, particularly in combination with agents that induce DNA damage or inhibit parallel repair pathways, such as PARP inhibitors or radiotherapy.[5][6][7]
DNA-PK-IN-9 is a potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). By blocking DNA-PK activity, this compound prevents the repair of DSBs via NHEJ, leading to the accumulation of lethal DNA damage, especially in cancer cells with a compromised HR pathway (e.g., those with BRCA1/2 mutations).[2][8][9] This application note provides detailed protocols for investigating the synthetic lethal effects of this compound in combination with other anti-cancer agents.
Principle of Synthetic Lethality with DNA-PK Inhibition
Synthetic lethality occurs when the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not.[3][10] In the context of cancer therapy, this can be exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific mutation (e.g., in a tumor suppressor gene).
Many cancers exhibit deficiencies in the HR pathway for DNA repair. These cells become heavily reliant on the NHEJ pathway to repair DSBs and maintain genomic integrity. By inhibiting DNA-PK, a key component of the NHEJ pathway, with a molecule like this compound, this reliance can be exploited to selectively kill cancer cells, while sparing normal cells with functional HR.[3][4] A similar synthetic lethal interaction can be induced by combining DNA-PK inhibition with PARP inhibitors, which block single-strand break repair, leading to the accumulation of DSBs that require HR for repair.[7][11][12] Furthermore, DNA-PK inhibitors can sensitize tumor cells to radiotherapy, which induces DSBs.[13][14][15]
Signaling Pathway and Experimental Workflow Diagrams
Caption: DNA damage repair pathways and points of therapeutic intervention.
Caption: General experimental workflow for in vitro evaluation of synthetic lethality.
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions. It is recommended to perform dose-response curves for this compound and any combination agent to determine optimal concentrations.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound, alone and in combination, on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and proficient)
-
This compound
-
PARP inhibitor (e.g., Olaparib) or access to an irradiator
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent (e.g., PARP inhibitor).
-
Treat the cells with the compounds alone or in combination. For radiation studies, irradiate the cells with the desired dose (e.g., 2-8 Gy) and then add this compound.
-
Include vehicle-treated (DMSO) and untreated wells as controls.
-
Incubate the plates for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with a DNA damaging agent.
Materials:
-
Cancer cell lines
-
This compound
-
PARP inhibitor or irradiator
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells as described in the cell viability protocol.
-
Incubate for 48-72 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
DNA Damage Assay (γH2AX Immunofluorescence)
Objective: To visualize and quantify the level of DNA double-strand breaks.
Materials:
-
Cancer cell lines
-
This compound
-
PARP inhibitor or irradiator
-
Coverslips in 24-well plates
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (phospho-S139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in 24-well plates.
-
Treat the cells as described previously for a shorter duration (e.g., 4-24 hours).
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with other agents in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
PARP inhibitor or access to a small animal irradiator
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (Vehicle, this compound, combination agent, combination of both).
-
Administer treatments as per the determined schedule and dosage. For example, this compound could be administered orally daily, and a PARP inhibitor could also be given orally. For radiation studies, localized radiation would be delivered to the tumor.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for γH2AX).
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with a PARP Inhibitor in BRCA-deficient Cancer Cells
| Treatment Group | Cell Viability (% of Control) | Apoptosis (%) | γH2AX Foci per Nucleus (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 | 5.1 ± 1.2 | 2.3 ± 0.8 |
| This compound (1 µM) | 85 ± 4.1 | 10.2 ± 2.5 | 8.7 ± 1.5 |
| PARP Inhibitor (1 µM) | 70 ± 6.3 | 15.8 ± 3.1 | 12.4 ± 2.1 |
| This compound + PARP Inhibitor | 25 ± 3.8 | 45.6 ± 5.7 | 35.1 ± 4.6 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound with Radiation in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2.5 |
| This compound | 20 | +1.8 |
| Radiation (5 Gy) | 55 | -1.5 |
| This compound + Radiation | 90 | -2.1 |
Note: The data presented in these tables are representative and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Conclusion
The investigation of synthetic lethality using this compound holds significant promise for the development of novel cancer therapies. The protocols outlined in this application note provide a framework for researchers to explore the efficacy of DNA-PK inhibition, both as a monotherapy and in combination with other DNA damaging agents. By leveraging the principles of synthetic lethality, this compound can be a powerful tool to selectively target cancer cells with underlying DNA repair deficiencies, potentially leading to more effective and less toxic treatment strategies.
References
- 1. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Evolving DNA repair synthetic lethality targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 7. Frontiers | Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-Dependent Kinase Synthetic Lethality Partners in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Combined PARP Inhibition and Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
troubleshooting DNA-PK-IN-9 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with DNA-PK-IN-9 in in vitro experiments.
Troubleshooting Guide: this compound Solubility Issues
Question: My this compound is not dissolving properly in my desired solvent. What should I do?
Answer:
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this inhibitor exhibits low solubility in aqueous solutions. The recommended solvent for preparing stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Recommended Dissolution Protocol:
-
Solvent Selection: Use anhydrous DMSO (less than 0.1% water). The hygroscopic nature of DMSO means it can absorb moisture from the air, which can significantly reduce the solubility of hydrophobic compounds. Always use a fresh, unopened bottle or a properly stored aliquot.
-
Concentration: Prepare a high-concentration stock solution, typically in the range of 10-50 mM. Working with a concentrated stock allows for minimal solvent carryover into your aqueous experimental buffer, reducing the risk of precipitation.
-
Dissolution Technique:
-
Add the appropriate volume of anhydrous DMSO to the vial of pre-weighed this compound.
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.
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Gentle warming (up to 37°C) can also aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
dot
Caption: Recommended workflow for dissolving this compound.
Question: I've successfully made a DMSO stock of this compound, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?
Answer:
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. This is often due to the final DMSO concentration being too low to maintain solubility.
Strategies to Prevent Precipitation:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to keep the inhibitor in solution, typically between 0.1% and 1%. However, be mindful that high concentrations of DMSO can affect cellular assays. It is crucial to include a vehicle control (DMSO alone) in your experiments to account for any solvent effects.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.
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Pluronic F-127: For cell-based assays, consider the use of Pluronic F-127, a non-ionic surfactant, which can help to maintain the solubility of hydrophobic compounds in aqueous media. A final concentration of 0.01% to 0.1% Pluronic F-127 in your cell culture medium may be effective. Always test the effect of Pluronic F-127 on your specific cell line in a control experiment.
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Serum in Media: For cellular assays, the presence of serum in the culture media can aid in solubilizing hydrophobic compounds. If your experimental design allows, maintaining a physiological concentration of serum can be beneficial.
dot
identifying and mitigating off-target effects of DNA-PK-IN-9
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the off-target effects of DNA-PK inhibitors. While this guide provides broad principles and specific examples using known inhibitors, it is important to note that publicly available data specifically for DNA-PK-IN-9 is limited. The methodologies and troubleshooting advice provided herein are based on established practices for characterizing kinase inhibitors and data from analogous DNA-PK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is DNA-PK and why is it a therapeutic target?
A1: DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and a Ku70/80 heterodimer that binds to DNA ends.[2][3] In many cancers, DNA-PK is overexpressed, contributing to resistance to DNA-damaging therapies like radiation and certain chemotherapies.[2][4] Inhibiting DNA-PK can therefore sensitize cancer cells to these treatments.
Q2: What are "off-target" effects of a kinase inhibitor?
A2: Off-target effects refer to the unintended interactions of a drug with proteins other than its intended target. For a DNA-PK inhibitor, this means binding to and potentially inhibiting other kinases or proteins, which can lead to unexpected cellular responses, toxicity, or misleading experimental results.
Q3: Why is it important to identify and mitigate off-target effects?
A3: Identifying off-target effects is critical for several reasons:
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Therapeutic Window: In a clinical context, off-target effects can cause toxicity, narrowing the therapeutic window of a drug.
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Drug Discovery: Understanding the selectivity profile of an inhibitor is essential for lead optimization and the development of safer and more effective drugs.
Q4: What are the common off-targets for DNA-PK inhibitors?
A4: Due to structural similarities in the ATP-binding pocket, common off-targets for DNA-PK inhibitors include other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM, ATR, and mTOR, as well as lipid kinases like PI3K.[1][3][5] Broader screening can reveal a wider range of off-target kinases.
Q5: How can I determine the selectivity of my DNA-PK inhibitor?
A5: The selectivity of a DNA-PK inhibitor can be determined through various methods:
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Biochemical Assays: Large-scale kinase screening panels (kinome profiling) can assess the binding or inhibitory activity of a compound against hundreds of purified kinases.[6][7]
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Cell-Based Assays: Techniques like the cellular thermal shift assay (CETSA) can confirm target engagement and identify off-target binding within a cellular context.
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Proteomics: Chemical proteomics approaches can identify proteins that bind to an immobilized version of the inhibitor from a cell lysate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Phenotype/Toxicity | The observed effect may be due to inhibition of an off-target kinase. | 1. Perform a broad kinase profile (e.g., KINOMEscan) to identify potential off-targets. 2. Validate off-target engagement in cells using methods like Western blotting for downstream substrates or CETSA. 3. Use a structurally distinct DNA-PK inhibitor as a control to see if the phenotype persists. 4. Perform gene knockdown/knockout of the suspected off-target to mimic the pharmacological effect. |
| Lack of Expected On-Target Effect | 1. The inhibitor may have poor cell permeability or be subject to efflux. 2. The inhibitor concentration may be too low to effectively inhibit DNA-PK in your cell type. 3. The inhibitor may be unstable under your experimental conditions. | 1. Confirm target engagement in your cellular model by assessing the phosphorylation of a known DNA-PK substrate (e.g., autophosphorylation of DNA-PKcs at Ser2056). 2. Perform a dose-response experiment to determine the optimal concentration. 3. Consult the manufacturer's data sheet for information on solubility and stability. |
| Inconsistent Results Between Experiments | 1. Variability in inhibitor preparation (e.g., precipitation). 2. Differences in cell passage number or confluency. 3. Inconsistent incubation times with the inhibitor. | 1. Prepare fresh inhibitor stocks and ensure complete solubilization. 2. Standardize cell culture conditions. 3. Adhere to a strict experimental timeline. |
| Discrepancy Between Biochemical and Cellular Potency | 1. High intracellular ATP concentrations can compete with ATP-competitive inhibitors, reducing their apparent potency in cells. 2. The inhibitor may be a substrate for drug efflux pumps. | 1. This is an expected phenomenon for ATP-competitive inhibitors. Cellular IC50 values are often higher than biochemical IC50s. 2. Use cell lines with known expression levels of efflux pumps or co-incubate with an efflux pump inhibitor as a control experiment. |
Quantitative Data: Selectivity of Known DNA-PK Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several well-characterized DNA-PK inhibitors against DNA-PK and common off-target kinases. Data for this compound is not publicly available.
| Inhibitor | DNA-PK IC50 (nM) | PI3K IC50 (nM) | ATM IC50 (nM) | ATR IC50 (nM) | mTOR IC50 (nM) |
| NU7441 | 14 | 5,000 | >100,000 | >100,000 | 1,700 |
| NU7026 | 230 | 13,000 | >100,000 | >100,000 | - |
| KU-0060648 | - | Potent | - | - | Potent |
| LY294002 | 6,000 | 1,400 | - | - | - |
| Wortmannin | 16-120 | 3 | 100-150 | - | - |
| PI-103 | 23 | 2-15 | - | - | 30 |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes. Data compiled from multiple sources.[5][8][9][10]
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling (Biochemical Assay)
This protocol outlines a general workflow for using a commercial kinase profiling service like KINOMEscan.
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Compound Preparation:
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Solubilize the DNA-PK inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Submit the required amount and concentration of the compound as per the service provider's instructions. A common screening concentration is 1 µM.
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-
Binding Assay (performed by the service provider):
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The assay typically involves competition between the test compound and an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
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The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
-
Data Analysis:
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Results are often provided as "% of control" or "dissociation constant (Kd)".
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A lower % of control or a lower Kd value indicates stronger binding.
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Identify kinases that show significant binding at the screening concentration as potential off-targets.
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Follow up with dose-response experiments to determine the Kd or IC50 for high-affinity off-targets.
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Protocol 2: Validation of On-Target and Off-Target Effects in Cells (Western Blot)
This protocol describes how to validate the inhibition of DNA-PK and a potential off-target kinase in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
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Treat cells with a dose range of the DNA-PK inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 1-24 hours).
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To assess DNA-PK activity, induce DNA double-strand breaks by treating with a DNA-damaging agent (e.g., etoposide or ionizing radiation) for a short period before harvesting.
-
-
Protein Extraction:
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Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight. To assess on-target activity, use an antibody against phospho-DNA-PKcs (Ser2056). To assess off-target activity, use an antibody against a phosphorylated substrate of the suspected off-target kinase (e.g., phospho-Akt for the PI3K pathway). Use an antibody for total protein as a loading control.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
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Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
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A dose-dependent decrease in the phosphorylation of the target substrate indicates cellular inhibition.
-
Signaling Pathways and Experimental Workflows
Caption: DNA-PK signaling in NHEJ and potential off-target pathways affected by inhibitors.
Caption: Experimental workflow for identifying and validating off-target effects of kinase inhibitors.
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics [imrpress.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to DNA-PK Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to DNA-dependent protein kinase (DNA-PK) inhibitors in cancer cells. While the specific inhibitor "DNA-PK-IN-9" is not extensively documented in publicly available literature, the principles and strategies outlined here are applicable to the broader class of DNA-PK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DNA-PK inhibitors?
A1: DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] DNA-PK inhibitors competitively bind to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), preventing its kinase activity.[1][2] This inhibition blocks the repair of DSBs induced by chemotherapy or radiation, leading to an accumulation of DNA damage and subsequent cancer cell death.
Q2: What are the common mechanisms by which cancer cells develop resistance to DNA-PK inhibitors?
A2: Resistance to DNA-PK inhibitors can arise through several mechanisms:
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Upregulation of alternative DNA repair pathways: Cancer cells can compensate for the inhibition of NHEJ by upregulating other DNA repair pathways, particularly Homologous Recombination (HR).[1][2]
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Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the DNA-PK inhibitor.
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Alterations in the DNA-PK complex: Mutations in the genes encoding DNA-PKcs or its regulatory subunits (Ku70/80) could potentially alter the inhibitor's binding site, though this is less commonly reported.
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Activation of pro-survival signaling pathways: Activation of pathways like the PI3K/Akt signaling cascade can promote cell survival despite the presence of DNA damage.
Q3: How can I determine if my cancer cell line is resistant to a DNA-PK inhibitor?
A3: You can assess resistance by performing a dose-response curve using a cell viability assay (e.g., MTT or CCK-8 assay). A significant increase in the half-maximal inhibitory concentration (IC50) value compared to sensitive cell lines or published data indicates resistance. Additionally, a clonogenic survival assay can provide a more robust measure of long-term resistance.
Troubleshooting Guide
Problem 1: The DNA-PK inhibitor shows little to no effect on my cancer cell line, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Inherent Resistance | The cell line may have intrinsic resistance mechanisms, such as a highly active homologous recombination (HR) pathway. |
| Solution: Consider combination therapies. The principle of synthetic lethality suggests combining the DNA-PK inhibitor with an inhibitor of a compensatory DNA repair pathway, such as a PARP inhibitor or an ATM inhibitor.[3] | |
| Drug Inactivation/Metabolism | The inhibitor may be rapidly metabolized or inactivated by the cells. |
| Solution: Verify the stability of the compound in your specific cell culture medium over the course of the experiment. | |
| Incorrect Drug Concentration | The actual concentration of the inhibitor in the stock solution may be inaccurate. |
| Solution: Confirm the concentration of your stock solution using a reliable method. Prepare fresh dilutions for each experiment. | |
| Suboptimal Experimental Conditions | The incubation time or other experimental parameters may not be optimal for observing the inhibitor's effect. |
| Solution: Perform a time-course experiment to determine the optimal duration of treatment. Ensure all other experimental conditions (e.g., cell density, serum concentration) are consistent. |
Problem 2: My cells initially respond to the DNA-PK inhibitor, but then they recover and resume proliferation.
| Possible Cause | Troubleshooting Step |
| Acquired Resistance | The cells may have developed resistance during the course of the treatment. |
| Solution: Analyze the expression and activity of proteins involved in alternative DNA repair pathways (e.g., RAD51 for HR) and drug efflux pumps (e.g., MDR1) by Western blotting or qPCR. | |
| Transient Inhibition | The inhibitor may have a short half-life in the culture medium, leading to a temporary effect. |
| Solution: Replenish the medium with fresh inhibitor at regular intervals. |
Quantitative Data Summary
Table 1: IC50 Values of Select DNA-PK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| NU7441 | HCT116 | Colorectal Cancer | 125 - 500 | [4] |
| AZD7648 | MC38 | Colon Adenocarcinoma | ~91 (for 50% inhibition of DNA-PK autophosphorylation) | [5] |
| M3814 (Peposertib) | HCT116 | Colorectal Cancer | Not specified | [6] |
| V008-1080 | Various | Not specified | 74,840 | [7] |
| M769-1095 | Various | Not specified | 30,710 | [7] |
| 5025-0002 | Various | Not specified | 152,600 | [7] |
Table 2: Synergistic Effects of DNA-PK Inhibitors in Combination Therapies
| DNA-PK Inhibitor | Combination Agent | Cancer Model | Effect | Reference |
| NU7441 | Olaparib (PARP inhibitor) + Irradiation | HPV-Negative Head and Neck Squamous Cell Carcinoma | Significant decrease in proliferation (61-78%) compared to either agent alone. | [3][8] |
| M3814 (Peposertib) | Radiotherapy | Advanced Solid Tumors | Well-tolerated with preliminary efficacy observed. | [6][9] |
| AZD7648 | Radiotherapy | Various mouse tumor models | Induced complete tumor regressions dependent on CD8+ T cells. | [5] |
| NU7441 | Regorafenib (Multikinase inhibitor) | Melanoma | Delayed tumor progression and prolonged survival in mice. | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Drug Treatment: Prepare serial dilutions of the DNA-PK inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for DNA Repair Proteins
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Cell Lysis: Treat cells with the DNA-PK inhibitor and/or other agents. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-DNA-PKcs, γH2AX, RAD51, PARP-1) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for γH2AX Foci
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Cell Culture: Grow cells on glass coverslips in a 24-well plate.
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Treatment: Treat the cells with the DNA-PK inhibitor and/or a DNA-damaging agent (e.g., etoposide or irradiation).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
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Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
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Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
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Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
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Imaging: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 2. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase Ia/Ib trial of the DNA-dependent protein kinase inhibitor (DNA-PKi) M3814 in combination with radiotherapy in patients with advanced solid tumors. - ASCO [asco.org]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing DNA-PK-IN-9 Treatment for Radiosensitization
Welcome to the technical support center for the use of DNA-PK-IN-9 as a radiosensitizing agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the optimization of treatment duration and concentration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a radiosensitizer?
A1: this compound is a potent inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][2][3] By inhibiting DNA-PK, this compound prevents the repair of radiation-induced DNA damage, leading to an accumulation of lethal DSBs and ultimately enhancing the cytotoxic effects of radiation on cancer cells.[1][2]
Q2: What is the optimal concentration of this compound for radiosensitization?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response study to determine the optimal concentration for your specific model. A general approach is to test a range of concentrations (e.g., from nanomolar to low micromolar) in combination with a fixed dose of radiation. The goal is to find a concentration that effectively sensitizes cells to radiation without causing significant toxicity on its own. For other DNA-PK inhibitors like NU7441, concentrations in the range of 0.3 µM have been shown to be effective.[1]
Q3: How long should I pre-incubate cells with this compound before irradiation?
A3: The pre-incubation time is a critical parameter to optimize. It is recommended to perform a time-course experiment to determine the optimal duration. Studies with other DNA-PK inhibitors have shown that a pre-incubation period of 4 to 24 hours before irradiation can be effective for radiosensitization.[1][2] A longer pre-incubation time may allow for better target engagement and inhibition of DNA-PK activity.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: The most direct way to confirm target engagement is to perform a Western blot analysis to assess the phosphorylation status of DNA-PKcs at its autophosphorylation sites, such as Ser2056 and Thr2609.[1][2] Inhibition of DNA-PKcs kinase activity will lead to a decrease in the phosphorylation of these sites.
Troubleshooting Guides
Clonogenic Survival Assay
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding; uneven drug distribution; variability in radiation dose delivery. | Ensure a single-cell suspension before seeding. Gently swirl the plate after adding the drug to ensure even distribution. Calibrate and verify the radiation source for consistent dose delivery. |
| Low colony formation in control group | Suboptimal cell culture conditions; low plating efficiency of the cell line. | Optimize cell culture conditions (media, serum, etc.). Increase the number of cells seeded for cell lines with known low plating efficiency. |
| No radiosensitization effect observed | Suboptimal inhibitor concentration or treatment duration; drug instability. | Perform a dose-response and time-course experiment to determine the optimal conditions. Prepare fresh drug solutions for each experiment. |
| High toxicity in the drug-only group | The concentration of this compound is too high. | Perform a dose-response curve for the drug alone to determine the non-toxic concentration range. |
Western Blot for Phospho-DNA-PKcs
| Problem | Possible Cause | Suggested Solution |
| Weak or no phospho-DNA-PKcs signal | Insufficient induction of DNA damage; low protein loading; phosphatase activity. | Ensure adequate radiation dose to induce DSBs. Increase the amount of protein loaded on the gel. Always include phosphatase inhibitors in the lysis buffer. |
| High background | Non-specific antibody binding; blocking buffer contains phosphoproteins (e.g., milk). | Optimize antibody dilution. Use BSA instead of milk for blocking, as milk contains casein, a phosphoprotein.[4][5] |
| Inconsistent results | Variability in sample preparation; inconsistent timing of sample collection post-irradiation. | Standardize the sample preparation protocol. Collect samples at consistent time points after irradiation. |
| Multiple non-specific bands | Antibody cross-reactivity; protein degradation. | Use a highly specific antibody. Add protease inhibitors to the lysis buffer and keep samples on ice. |
Data Presentation
Table 1: Example Data from a Dose-Response Study for a DNA-PK Inhibitor
| Inhibitor Conc. (µM) | Radiation Dose (Gy) | Surviving Fraction | Sensitizer Enhancement Ratio (SER) |
| 0 | 0 | 1.00 | - |
| 0 | 2 | 0.55 | - |
| 0 | 4 | 0.20 | - |
| 0.1 | 2 | 0.40 | 1.38 |
| 0.1 | 4 | 0.12 | 1.67 |
| 0.5 | 2 | 0.25 | 2.20 |
| 0.5 | 4 | 0.05 | 4.00 |
| 1.0 | 2 | 0.15 | 3.67 |
| 1.0 | 4 | 0.02 | 10.00 |
Note: This is example data and the actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Clonogenic Survival Assay for Radiosensitization
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Cell Seeding: Plate cells at a density determined to yield 50-100 colonies per plate for each treatment condition. Allow cells to attach overnight.
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Drug Treatment: Treat cells with a range of concentrations of this compound or vehicle control for the desired pre-incubation time (e.g., 4, 8, 12, 24 hours).
-
Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
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Incubation: After irradiation, replace the drug-containing medium with fresh medium and incubate for 10-14 days to allow for colony formation.
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Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and determine the sensitizer enhancement ratio (SER).
Protocol 2: Western Blot for Phospho-DNA-PKcs (Ser2056)
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Cell Treatment: Plate cells and treat with this compound or vehicle for the optimized duration.
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Irradiation: Irradiate cells with a dose known to induce DNA damage (e.g., 10 Gy).
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Lysis: At various time points post-irradiation (e.g., 0.5, 1, 2, 4 hours), lyse the cells in a buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total DNA-PKcs).
Visualizations
Caption: DNA-PK signaling pathway in NHEJ and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: A logical troubleshooting guide for radiosensitization experiments.
References
- 1. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 2. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
troubleshooting inconsistent results in DNA-PK-IN-9 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using DNA-PK-IN-9. The information is designed to address common issues and provide clear guidance for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound, also referred to as compound YK6, is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] It has a reported half-maximal inhibitory concentration (IC50) of 10.47 nM in biochemical assays.[1][2]
Q2: I am observing variable IC50 values for this compound in my cell-based assays. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cell lines can have varying levels of DNA-PK expression and activity, as well as differences in cell permeability to the inhibitor.
-
Compound Solubility and Stability: this compound is soluble in DMSO at 10 mM.[3] However, poor solubility or degradation in aqueous cell culture media can lead to a lower effective concentration. Ensure the final DMSO concentration is low and consistent across experiments. Many kinase inhibitors, in general, have poor solubility and can be metabolically unstable, leading to short half-lives in vivo.[4]
-
Assay Conditions: The IC50 value for an ATP-competitive inhibitor is dependent on the ATP concentration in the assay.[5][6] Variations in ATP levels between experiments or cell types can alter the apparent potency of the inhibitor.
-
Cell Health and Passage Number: Unhealthy cells or cells at a high passage number may exhibit altered responses to inhibitors. It is crucial to use cells that are healthy and within a consistent passage range.
Q3: How can I confirm that this compound is inhibiting its target in my cellular experiments?
To confirm target engagement, you should assess the phosphorylation status of DNA-PK's downstream targets. A key autophosphorylation site of DNA-PKcs is Ser2056.[4] Inhibition of DNA-PK should lead to a decrease in the phosphorylation of this site. Additionally, you can monitor the phosphorylation of other DNA-PK substrates, such as the histone variant H2AX at Ser139 (γH2AX), which is a marker of DNA double-strand breaks.[7] A related compound, DK1, was shown to decrease the expression levels of γH2A.X.[8]
Q4: I am not seeing the expected synergistic effect when combining this compound with a DNA-damaging agent. What could be wrong?
-
Timing of Treatment: The timing of inhibitor addition relative to the DNA-damaging agent is critical. Pre-incubation with the DNA-PK inhibitor before inducing DNA damage is often necessary to ensure the enzyme is inhibited when the damage occurs.
-
Concentration of Both Agents: The concentrations of both this compound and the DNA-damaging agent need to be optimized for your specific cell line and assay. A full dose-response matrix experiment can help identify the optimal concentrations for synergy.
-
Cell Cycle Status: The activity of DNA repair pathways, including non-homologous end joining (NHEJ) which is mediated by DNA-PK, can be cell cycle-dependent.[9] Ensure your cells are in an appropriate phase of the cell cycle for the expected effect.
Q5: Are there known off-target effects for this compound?
While a comprehensive selectivity profile for this compound is not widely available, it is important to consider potential off-target effects, as many kinase inhibitors can inhibit multiple kinases due to the conserved nature of the ATP-binding pocket.[5] For critical experiments, it is advisable to test the effect of the inhibitor in DNA-PK-deficient cell lines or use structurally distinct DNA-PK inhibitors to confirm that the observed phenotype is due to on-target inhibition.
Quantitative Data Summary
| Compound | IC50 (nM) | Solubility | Reference |
| This compound (YK6) | 10.47 | 10 mM in DMSO | --INVALID-LINK-- |
| DK1 | 0.8 | Not specified | --INVALID-LINK-- |
| AZD-7648 | 1.58 | Not specified | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro DNA-PK Kinase Assay
This protocol is adapted from the methodology used in the discovery of this compound.[8]
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK substrate peptide
-
This compound (dissolved in 100% DMSO)
-
Kinase buffer
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the DNA-PK enzyme, the DNA-PK substrate peptide, and the serially diluted this compound or vehicle control (DMSO).
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Phospho-DNA-PKcs (Ser2056)
Materials:
-
Cell line of interest
-
This compound
-
DNA-damaging agent (e.g., etoposide or ionizing radiation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-DNA-PKcs (Ser2056)
-
Primary antibody against total DNA-PKcs
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent or by exposing the cells to ionizing radiation.
-
After the desired time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total DNA-PKcs and a loading control to normalize the results.
Visualizations
Caption: DNA-PK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A logical decision tree for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 4. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of novel 7,8-dihydropteridine-6(5H)-one-based DNA-PK inhibitors as potential anticancer agents via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Toxicity of DNA-PK-IN-9 in Animal Models
Welcome to the technical support center for DNA-PK-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and managing potential toxicities when using this compound in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are based on preclinical data from various DNA-dependent protein kinase (DNA-PK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?
A1: this compound is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end-joining (NHEJ) pathway.[1][2][3] The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs).[1][3][4] By inhibiting DNA-PK, this compound prevents the repair of DNA damage, which can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2] However, this inhibition is not limited to cancer cells; it can also affect normal tissues, leading to potential toxicities, especially in tissues with high cell turnover or those exposed to concurrent DNA-damaging treatments.[5]
Q2: What are the most common toxicities observed with DNA-PK inhibitors in animal models?
A2: Preclinical studies with various DNA-PK inhibitors in combination with radiotherapy or chemotherapy have reported several potential toxicities. These are often dose-dependent and can include:
-
Skin Toxicity: Radiation-induced dermatitis is a common finding, with severity increasing with the dose of the DNA-PK inhibitor.[5]
-
Gastrointestinal Toxicity: When combined with chemotherapeutic agents like etoposide, DNA-PK inhibitors have been shown to reduce proliferation in the intestinal jejunum, which can manifest as weight loss.[5][6]
-
Oral Mucositis: Reduced proliferation in the tongue has also been observed, suggesting a risk for mucositis.[5]
-
Hematological Toxicity: While less commonly reported as a primary dose-limiting toxicity in preclinical models, effects on hematopoietic cells are a theoretical concern due to the role of DNA-PK in V(D)J recombination.
Q3: How can I establish a safe and effective dose of this compound for my in vivo studies?
A3: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) of this compound, both as a single agent and in combination with your desired therapy. A common approach is the "3+3" dose escalation design.[7][8][9][10] This involves treating cohorts of three animals at escalating dose levels. If no dose-limiting toxicities (DLTs) are observed, the next cohort receives a higher dose. If one animal experiences a DLT, three more animals are added to that cohort. The MTD is generally defined as the dose level below the one at which two or more animals in a cohort of up to six experience a DLT.[8][10]
Troubleshooting Guide
Issue 1: I am observing significant weight loss in my mice treated with this compound in combination with chemotherapy.
-
Question: What could be causing the weight loss and what should I do?
-
Answer: Significant weight loss is often a sign of gastrointestinal toxicity. DNA-PK inhibitors can sensitize the gut to the effects of chemotherapy.[5]
-
Immediate Actions:
-
Monitor animal weight daily.
-
Provide supportive care, such as hydration and softened food.
-
Consider reducing the dose of either this compound or the chemotherapeutic agent.
-
If weight loss exceeds 15-20% of baseline, or is accompanied by other signs of distress, euthanasia may be necessary according to your institution's animal care guidelines.
-
-
Long-Term Strategy:
-
Re-evaluate your dosing regimen. It may be necessary to perform a new dose-escalation study for the combination therapy to find a better-tolerated regimen.
-
Consider alternative chemotherapeutic agents that may have a different toxicity profile when combined with this compound.
-
-
Issue 2: The skin in the radiation field is showing severe reactions in the group receiving this compound.
-
Question: Is this expected and how can I manage it?
-
Answer: Yes, DNA-PK inhibitors are known to enhance the effects of radiation on the skin, leading to increased dermatitis.[5]
-
Monitoring:
-
Use a standardized scoring system to grade the severity of skin reactions (e.g., erythema, desquamation).
-
Photograph the affected area at regular intervals to document changes.
-
-
Management:
-
For mild to moderate reactions, no intervention may be needed beyond monitoring.
-
For severe reactions, consult with veterinary staff. Topical treatments may be considered, but be aware they could interfere with the study.
-
In future studies, consider reducing the dose of this compound or the radiation dose to find a better therapeutic window.
-
-
Issue 3: I am not seeing a significant enhancement of my primary therapy with this compound, but I am observing toxicity.
-
Question: How can I improve the therapeutic index?
-
Answer: This suggests that the current regimen is not optimal. Here are a few strategies to consider:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure that the administration of this compound is timed to achieve peak concentrations in the tumor at the same time as the administration of the primary therapy. You may need to perform PK studies to determine the optimal timing.
-
Dosing Schedule: The frequency and duration of this compound administration can impact both efficacy and toxicity. Experiment with different schedules (e.g., intermittent vs. continuous dosing).
-
Combination Agent: The choice of chemotherapeutic agent or radiation fractionation schedule can significantly impact synergy with a DNA-PK inhibitor.
-
Quantitative Data on Potential Toxicities
The following table summarizes representative toxicity data for a DNA-PK inhibitor (AZD7648) in combination with etoposide in a mouse xenograft model. This data can be used as a guide for what to expect, but specific results for this compound may vary.
| Tissue | Treatment Group | Proliferating Cells (EdU+) |
| Jejunum | Etoposide (40 mg/kg) | Baseline |
| Etoposide + AZD7648 (30 mg/kg) | Significant Reduction | |
| Tongue | Etoposide (40 mg/kg) | Baseline |
| Etoposide + AZD7648 (30 mg/kg) | Significant Reduction | |
| FaDu Tumor | Etoposide (40 mg/kg) | Baseline |
| Etoposide + AZD7648 (30 mg/kg) | Significant Reduction | |
| Data adapted from a study on AZD7648, demonstrating sensitization of both normal tissues and tumors to chemotherapy.[5] |
Experimental Protocols
Protocol 1: "3+3" Dose-Escalation Study for Combination Therapy
-
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound when used in combination with a standard dose of a chemotherapeutic agent.
-
Animal Model: Use the appropriate tumor-bearing mouse model for your research question.
-
Dose Levels: Establish at least 3-4 dose levels of this compound based on single-agent toxicity studies or in vitro data.
-
Procedure: a. Enroll 3 animals in the first cohort at the lowest dose level of this compound. b. Administer this compound and the chemotherapeutic agent according to your planned schedule. c. Monitor animals daily for clinical signs of toxicity and measure body weight at least three times per week for the duration of one treatment cycle (e.g., 21 or 28 days). d. Define Dose-Limiting Toxicities (DLTs) beforehand (e.g., >20% body weight loss, severe dermatitis, persistent lethargy). e. Decision Tree:
- If 0/3 animals experience a DLT, escalate to the next dose level with a new cohort of 3 animals.
- If 1/3 animals experiences a DLT, expand the current cohort by adding 3 more animals at the same dose level.
- If ≥2/3 or ≥2/6 animals experience a DLT, the MTD has been exceeded. The MTD is the next lower dose level.
-
Data Analysis: Report the MTD and the types of DLTs observed at each dose level.
Protocol 2: Monitoring for Skin Toxicity
-
Objective: To quantitatively assess skin reactions in animals receiving radiation and this compound.
-
Procedure: a. At least three times per week, visually inspect the irradiated skin area. b. Use a standardized scoring system to grade the observed reactions. An example is provided below. c. Photograph the area with a ruler for scale.
-
Sample Skin Toxicity Scoring System:
Score Description 0 Normal skin 1 Faint erythema or epilation 2 Moderate erythema 3 Moist desquamation in small patches | 4 | Confluent moist desquamation |
-
Data Analysis: Plot the average skin score over time for each treatment group.
Visualizations
Caption: DNA-PK signaling pathway and the mechanism of action of this compound.
References
- 1. DNA-PK – a candidate driver of hepatocarcinogenesis and tissue biomarker that predicts response to treatment and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA-PKcs inhibitors sensitize neuroendocrine tumor cells to peptide receptor radionuclide therapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNA-PK inhibition extends the therapeutic effects of Top2 poisoning to non-proliferating cells, increasing activity at a cost - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "A Phase 1 Dose Escalation Study of Dual PI3K and DNA PK Inhibitor, BR1" by Tae Min Kim, Dok Hyun Yoon et al. [scholarlycommons.henryford.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
how to minimize DNA-PK-IN-9 degradation in cell culture media
Welcome to the technical support center for DNA-PK-IN-9. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound in a cell culture setting. Our goal is to help you achieve reliable, reproducible results by minimizing inhibitor degradation and troubleshooting common experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme complex in the Non-Homologous End Joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1]
Mechanism of Action: In response to a DSB, the Ku70/80 heterodimer rapidly binds to the broken DNA ends.[2][3] This recruits the DNA-PK catalytic subunit (DNA-PKcs), forming the active DNA-PK holoenzyme.[4] The kinase activity of DNA-PKcs is then initiated, leading to the autophosphorylation of DNA-PKcs and the phosphorylation of other downstream targets to facilitate the ligation of the broken ends.[1][5] this compound inhibits this kinase activity, thereby blocking the NHEJ repair process and sensitizing cells to DNA-damaging agents like radiation or certain chemotherapies.[6]
Q2: What are the key physicochemical properties of this compound?
Understanding the properties of this compound is essential for its proper handling and use. Key data is summarized below.
| Property | Value | Source |
| Target | DNA-dependent protein kinase (DNA-PK) | Vendor Data |
| IC₅₀ | 10.47 nM | Vendor Data |
| Molecular Formula | C₂₁H₂₁N₅O₂ | Vendor Data |
| Molecular Weight | 375.42 g/mol | Vendor Data |
| Solubility | 10 mM in DMSO | Vendor Data |
| Storage (Powder) | -20°C for 3 years | Vendor Data |
| Storage (Solution) | -80°C for 1 year; -20°C for 6 months | Vendor Data |
Q3: What are the common causes of small molecule inhibitor degradation in cell culture media?
The stability of a small molecule like this compound in cell culture media can be compromised by several factors:
-
Chemical Instability: The aqueous, buffered environment of cell culture media (pH ~7.4) can lead to hydrolysis of sensitive functional groups on the molecule.[7]
-
Enzymatic Degradation: Sera (e.g., FBS) added to media contain various enzymes, such as esterases and proteases, that can metabolize the inhibitor.
-
Light Sensitivity: Exposure to light, particularly certain wavelengths from laboratory lighting or microscope lamps, can cause photodegradation of light-sensitive compounds.[7]
-
Adsorption: Hydrophobic compounds can adsorb to the surface of plastic labware (flasks, plates, pipette tips), reducing the effective concentration in the media.[8]
-
Redox Reactions: Components in the media or cellular metabolic activity can create a redox environment that may oxidize or reduce the inhibitor, altering its activity.[9]
Q4: How should I prepare and store a stock solution of this compound?
Proper preparation and storage are critical to maintaining the inhibitor's potency.
-
Reconstitution: Briefly centrifuge the vial of powdered this compound to ensure all powder is at the bottom. Reconstitute the powder in high-quality, anhydrous DMSO to a high concentration (e.g., 10 mM). This minimizes the volume of DMSO added to your cell culture, reducing potential solvent toxicity.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into small, single-use aliquots in low-adhesion microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter-term storage (up to 6 months). Protect the vials from light by storing them in a sealed, opaque box.
Q5: What is the recommended final concentration of this compound to use in my experiments?
The optimal concentration depends on the cell type and experimental goal.
-
Starting Point: A common starting point for a potent inhibitor is 5 to 10 times its biochemical IC₅₀ value. Given the IC₅₀ of ~10 nM for this compound, a starting concentration range of 50-100 nM in your cell-based assay is reasonable.
-
Dose-Response: It is crucial to perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the effective concentration range for your specific cell line and assay. This will identify the lowest concentration that gives the maximal desired effect without inducing off-target effects or cytotoxicity.[9]
-
Vehicle Control: Always include a "vehicle-only" control in your experiments, which contains the same final concentration of DMSO as your highest inhibitor concentration, to account for any effects of the solvent.[9]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| 1. Reduced or No Inhibitor Activity | Degradation of Stock Solution: The stock solution was subjected to multiple freeze-thaw cycles or stored improperly (e.g., at 4°C or room temperature). | Prepare fresh stock solutions and aliquot them into single-use volumes. Always store at -80°C for maximum stability. |
| Degradation in Working Solution: The inhibitor is unstable in the complete cell culture medium at 37°C over the course of a long experiment. | Prepare the working dilution fresh from a frozen stock aliquot immediately before each experiment. For long-term experiments (>24h), consider replenishing the media with fresh inhibitor. | |
| Suboptimal Concentration: The concentration used is too low to effectively inhibit DNA-PK in your specific cell line. | Perform a dose-response curve to determine the optimal effective concentration. Validate target engagement by measuring the phosphorylation of a known DNA-PK substrate. | |
| 2. Precipitate Formation in Media | Poor Aqueous Solubility: The final concentration of the inhibitor exceeds its solubility limit in the aqueous media, causing it to "crash out." | Ensure the final DMSO concentration is low (typically ≤0.1%). When making the final dilution, add the inhibitor stock to the pre-warmed media while vortexing gently to facilitate rapid mixing. |
| Interaction with Media Components: The inhibitor may bind to serum proteins or other components, leading to precipitation. | Test the inhibitor's solubility in basal media (without serum) first. If precipitation persists, a different formulation or solubilizing agent may be needed, though this requires extensive validation. | |
| 3. High Cellular Toxicity | Solvent Toxicity: The final concentration of the solvent (DMSO) is too high for the cells, leading to cell death. | Ensure the final DMSO concentration in the culture does not exceed a level tolerated by your cell line (usually <0.1-0.5%). Always run a vehicle control with the same amount of DMSO. |
| Off-Target Effects: At high concentrations, the inhibitor may affect other kinases or cellular processes, leading to toxicity.[10] | Refer to your dose-response curve. Use the lowest concentration that provides maximal target inhibition to minimize potential off-target effects. |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the standard procedure for preparing solutions to ensure inhibitor integrity.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Pre-warmed cell culture medium
Procedure:
-
Reconstitution: Briefly centrifuge the manufacturer's vial to collect all powder at the bottom.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting: Dispense the 10 mM stock solution into single-use aliquots (e.g., 5-10 µL per tube).
-
Storage: Store the aliquots in a sealed, opaque container at -80°C.
-
Preparation of Working Solution: For experiments, thaw a single aliquot at room temperature. Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration immediately before adding it to your cells.
Protocol 2: Assessing Inhibitor Stability in Media via HPLC (General Workflow)
This method allows for the direct quantification of the inhibitor over time to assess its stability under your specific culture conditions.[8]
Procedure Outline:
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final experimental concentration.
-
Incubation: Incubate the medium in a sterile container under standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the medium.
-
Sample Processing: Immediately stop any potential degradation by freezing the sample at -80°C or by adding an organic solvent like acetonitrile to precipitate proteins.[8]
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase for separating this compound.
-
Quantification: Use a standard curve of known this compound concentrations to quantify the amount of inhibitor remaining at each time point. The decrease in concentration over time reflects the degradation rate.
Protocol 3: Validating this compound Activity via Western Blot
This protocol confirms that the inhibitor is biologically active in your cells by measuring the inhibition of DNA-PKcs autophosphorylation, a key marker of its activity.[11]
Materials:
-
Cells cultured in appropriate plates
-
DNA-damaging agent (e.g., Etoposide or ionizing radiation) to activate DNA-PK
-
This compound and vehicle (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary: Rabbit anti-phospho-DNA-PKcs (e.g., Ser2056)
-
Primary: Mouse anti-total-DNA-PKcs or loading control (e.g., β-actin)
-
Secondary: Anti-rabbit IgG-HRP and Anti-mouse IgG-HRP
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
DNA Damage Induction: Induce DNA double-strand breaks by treating with a DNA-damaging agent (e.g., 10 µM Etoposide for 1 hour or irradiating at 5-10 Gy and allowing 1 hour for recovery).
-
Cell Lysis: Immediately wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: A potent and stable inhibitor will show a dose-dependent decrease in the phospho-DNA-PKcs signal relative to the total DNA-PKcs or loading control.
References
- 1. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-homologous end joining requires that the DNA-PK complex undergo an autophosphorylation-dependent rearrangement at DNA ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 7. scitechnol.com [scitechnol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing In Vitro Kinase Assays with DNA-PK-IN-9
Welcome to the technical support center for optimizing your in vitro kinase assays using the DNA-dependent protein kinase (DNA-PK) inhibitor, DNA-PK-IN-9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and refine your experimental conditions for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general composition of a recommended buffer for a DNA-PK in vitro kinase assay?
A1: A typical DNA-PK kinase assay buffer is designed to maintain pH, provide essential cofactors, and ensure enzyme stability. While specific formulations may vary, a standard buffer generally contains a buffering agent (Tris-HCl or HEPES), a divalent cation (typically MgCl₂), a reducing agent (like DTT), and a protein stabilizer (such as BSA). Importantly, DNA-PK activity is dependent on the presence of double-stranded DNA (dsDNA) ends, so a DNA activator is a critical component.
Q2: What is the mechanism of action for this compound and how does it affect the kinase assay?
A2: this compound is a potent inhibitor of DNA-PK with an IC₅₀ value of 10.47 nM. While the exact mechanism for this specific inhibitor is not extensively published, many small molecule inhibitors of DNA-PK are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[1] This is a critical consideration when optimizing ATP concentration in your assay.
Q3: What is the solubility of this compound and what is the recommended solvent?
A3: this compound is soluble in DMSO at a concentration of 10 mM. It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it to the final desired concentration in the assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity.
Q4: Are there known off-target effects for this compound?
Q5: Why is a DNA activator necessary in the DNA-PK kinase assay?
A5: The DNA-dependent protein kinase is activated upon binding to the ends of double-stranded DNA.[3] The Ku70/80 heterodimer component of the DNA-PK holoenzyme recognizes and binds to dsDNA breaks, which then recruits and activates the catalytic subunit (DNA-PKcs). Therefore, a DNA activator, such as sheared calf thymus DNA, is essential to stimulate the kinase activity in an in vitro setting.
Troubleshooting Guides
Problem 1: Low or No DNA-PK Activity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Buffer pH | The optimal pH for most kinase assays is between 7.4 and 8.4. Prepare fresh buffer and verify the pH. Consider performing a pH titration to find the optimal pH for your specific enzyme lot and substrate. |
| Incorrect MgCl₂ Concentration | Mg²⁺ is an essential cofactor for the kinase. Ensure your buffer contains an adequate concentration, typically in the range of 5-20 mM.[4] Note that ATP chelates Mg²⁺, so the free Mg²⁺ concentration is important. |
| Degraded or Inactive DNA Activator | The quality of the DNA activator is critical. Use freshly prepared or properly stored sheared DNA. The optimal concentration may need to be determined empirically, as excessive concentrations can sometimes be inhibitory.[5] |
| Enzyme Instability | Avoid repeated freeze-thaw cycles of the DNA-PK enzyme. Aliquot the enzyme upon receipt and store at -80°C. Keep the enzyme on ice at all times during assay setup. |
| Low ATP Concentration | If using a peptide substrate, ensure the ATP concentration is at or near the Km for ATP to ensure optimal activity. |
Problem 2: High Background Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Contaminating Kinase Activity | Ensure the purity of your DNA-PK enzyme preparation. If using cell lysates, consider immunopurifying the kinase. |
| Autophosphorylation of DNA-PK | DNA-PK can undergo autophosphorylation, which may contribute to the background signal.[6] Include a no-substrate control to quantify the level of autophosphorylation. |
| Assay Reagent Interference | Some components of your assay might interfere with the detection method (e.g., luciferase-based assays). Run appropriate controls, such as a no-enzyme control, to identify any interfering substances. |
Problem 3: Inconsistent IC₅₀ Values for this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Variable Final DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can affect enzyme activity and inhibitor potency. A final concentration of ≤1% is generally recommended. |
| Incorrect ATP Concentration | For ATP-competitive inhibitors, the apparent IC₅₀ value is dependent on the ATP concentration. Use an ATP concentration at or near the Km for ATP for consistent and comparable IC₅₀ values. |
| Inhibitor Precipitation | Due to its hydrophobicity, this compound may precipitate at higher concentrations in aqueous buffer. Ensure the inhibitor is fully dissolved in the assay buffer. The addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35) can help maintain solubility.[5][7] |
| Inhibitor Adsorption to Plates | Small molecules can adsorb to the surface of microplates. Using low-binding plates and including a small amount of BSA (e.g., 0.1 mg/ml) in the buffer can mitigate this issue.[4] |
Experimental Protocols & Methodologies
Standard DNA-PK In Vitro Kinase Assay Protocol (ADP-Glo™ Format)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Prepare the Kinase Reaction Buffer:
-
40 mM Tris-HCl, pH 7.5
-
20 mM MgCl₂
-
0.1 mg/ml BSA
-
50 µM DTT
-
1X DNA-PK Activation Buffer (containing sheared calf thymus DNA)[4]
-
-
Prepare Reagents:
-
Dilute DNA-PK enzyme, peptide substrate, and ATP to the desired concentrations in the Kinase Reaction Buffer.
-
Prepare a serial dilution of this compound in Kinase Reaction Buffer with a constant final DMSO concentration.
-
-
Set up the Kinase Reaction:
-
Add 5 µL of the this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of DNA-PK enzyme solution.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Detection (ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Visualizations
Caption: DNA-PK activation at a double-strand break.
Caption: In vitro DNA-PK kinase assay workflow.
Caption: Troubleshooting logic for common assay issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Identification of in vitro and in vivo phosphorylation sites in the catalytic subunit of the DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of DNA-PK Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA-dependent protein kinase (DNA-PK) inhibitors. The information provided aims to address common challenges related to poor cell permeability and offers potential solutions and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with DNA-PK inhibitors, focusing on problems related to their cellular activity.
Issue: My DNA-PK inhibitor shows high potency in biochemical assays but low efficacy in cell-based assays.
Possible Cause 1: Poor Cell Permeability
Many small molecule inhibitors, including some DNA-PK inhibitors, exhibit poor permeability across the cell membrane. This discrepancy between biochemical potency and cellular activity is a common hurdle in drug development.[1][2]
Suggested Solutions:
-
Formulation Strategies:
-
Nanoparticle Formulation: Encapsulating the inhibitor in nanoparticles can improve its solubility and facilitate cellular uptake.
-
Lipid-Based Formulations: Formulations such as liposomes or solid lipid nanoparticles can enhance the permeability of hydrophobic drugs.[3]
-
Prodrug Approach: Modifying the inhibitor into a more permeable prodrug that is converted to the active compound inside the cell can be an effective strategy.
-
-
Chemical Modification:
-
Synthesizing analogs of the inhibitor with improved physicochemical properties, such as optimized lipophilicity and reduced polar surface area, can enhance passive diffusion across the cell membrane.
-
Quantitative Data on Permeability Enhancement of DNA-PK Inhibitors
The following table summarizes data from studies on DNA-PK inhibitors where strategies to improve cell permeability and bioavailability were employed.
| Inhibitor | Strategy | Permeability/Bioavailability Metric | Improvement | Reference |
| DA-143 | Chemical Modification | Aqueous Solubility | Surpasses NU7441 and other available inhibitors | [4] |
| SK10 | Chemical Modification | Oral Bioavailability (F) | 31.8% | [5] |
| BAY-8400 | Chemical Modification | Caco-2 Permeability (Papp A–B) | 305 nm/s (suggesting good intestinal permeability) | [2] |
| AZD7648 | Chemical Modification | Optimized physicochemical properties and pharmacokinetics | Potently inhibits DNA-PK kinase activity in a biochemical assay (IC50 = 0.6 nM) and shows efficacy in vivo. | [6] |
Possible Cause 2: Efflux Pump Activity
Cancer cells can overexpress efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport drugs out of the cell, reducing the intracellular concentration of the inhibitor.[7][8]
Suggested Solutions:
-
Co-administration with Efflux Pump Inhibitors: Using known efflux pump inhibitors, such as verapamil or cyclosporin A, in your in vitro experiments can help determine if your compound is a substrate for these transporters.[9][10]
-
MDCK-MDR1 Permeability Assay: This assay utilizes a cell line overexpressing the human MDR1 gene to specifically assess if a compound is a substrate for P-gp. An efflux ratio (Papp(B-A)/Papp(A-B)) of ≥ 2 indicates that the compound is subject to active efflux.[9][11][12]
Issue: How can I experimentally verify the intracellular concentration of my DNA-PK inhibitor?
Suggested Solution: Cellular Uptake and Target Engagement Assays
Directly measuring the amount of inhibitor that enters the cells and engages with its target is crucial.
-
Cellular Uptake Assay: This assay quantifies the amount of a compound that has entered the cell. It often involves using a radiolabeled or fluorescently tagged version of the inhibitor.[13][14]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a small molecule to its target protein. It provides a quantitative measure of compound affinity and permeability in a physiological context.[15][16][17]
Frequently Asked Questions (FAQs)
Q1: What is the role of DNA-PK in the cell and why is it a target in cancer therapy?
A1: DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[18][19][20] In many cancers, this pathway is highly active, allowing cancer cells to survive the DNA damage caused by radiotherapy and certain chemotherapies. By inhibiting DNA-PK, we can prevent the repair of these DSBs, leading to the death of cancer cells and sensitizing them to treatment.[21]
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
Caption: The DNA-PK signaling pathway in the non-homologous end joining (NHEJ) of DNA double-strand breaks.
Q2: How do I perform a cellular uptake assay to measure the intracellular concentration of my inhibitor?
A2: A general protocol for a cellular uptake assay is provided below. This may need to be optimized for your specific cell line and inhibitor.
Experimental Protocol: Cellular Uptake Assay
Objective: To quantify the amount of a test compound that enters cells over a specific time period.
Materials:
-
Cells of interest
-
24- or 96-well cell culture plates
-
Complete growth medium
-
Assay buffer (e.g., HBSS with HEPES, pH 7.4)
-
Test compound (inhibitor)
-
Radiolabeled substrate (if using a competitive uptake assay) or labeled test compound
-
Cold PBS
-
Cell lysis buffer (e.g., Solvable®)
-
Scintillation cocktail and counter (for radiolabeled compounds) or appropriate plate reader (for fluorescent compounds)
Workflow:
Caption: A generalized workflow for a cellular uptake assay.
Detailed Steps:
-
Cell Seeding: Seed cells into a 24- or 96-well plate and allow them to adhere and grow until they are near confluence.
-
Assay Initiation: On the day of the assay, aspirate the growth medium and wash the cells with pre-warmed assay buffer.
-
Compound Addition: Add the assay buffer containing the desired concentrations of your test inhibitor to the wells. If you are performing a competitive uptake assay, you will add your unlabeled inhibitor here.
-
Labeled Substrate/Inhibitor Addition: Add the radiolabeled or fluorescently labeled substrate (for competitive assays) or your labeled inhibitor to initiate the uptake.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10, 30, 60 minutes) at 37°C.
-
Stopping the Assay: To stop the uptake, quickly aspirate the assay buffer and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add a cell lysis buffer to each well to solubilize the cells and release the intracellular contents.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity. For fluorescent compounds, use a plate reader with the appropriate filters.
-
Data Analysis: Calculate the intracellular concentration of the compound, often normalized to the protein concentration of the cell lysate. For competitive assays, you can determine the IC50 value of your inhibitor.[13]
Q3: My inhibitor is a potential substrate for efflux pumps. How do I set up an MDCK-MDR1 permeability assay?
A3: The MDCK-MDR1 permeability assay is a standard method to assess if a compound is a substrate of the P-gp efflux pump.[9][11][12][22]
Experimental Protocol: MDCK-MDR1 Permeability Assay
Objective: To determine if a compound is a substrate for the P-gp efflux transporter by measuring its bidirectional transport across a monolayer of MDCK-MDR1 cells.
Materials:
-
MDCK-MDR1 cells
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium
-
Transport buffer (e.g., HBSS, pH 7.4)
-
Test compound
-
P-gp inhibitor (e.g., verapamil or cyclosporin A) as a control[9]
-
Analytical method for compound quantification (e.g., LC-MS/MS)
Workflow:
Caption: Workflow for an MDCK-MDR1 permeability assay.
Detailed Steps:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell™ inserts and culture them for 3-5 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).[9]
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60-90 minutes).[9][23]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the test compound in the samples using a validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) .
-
An efflux ratio ≥ 2 suggests that the compound is a substrate for P-gp.[12]
-
Q4: How can I measure the direct engagement of my DNA-PK inhibitor with its target in live cells?
A4: The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for this purpose.
Experimental Protocol: NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the binding of a test compound to a target kinase in live cells.
Materials:
-
HEK293T cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., DNA-PK-NLuc)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer specific for the kinase family
-
Test compound (inhibitor)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring filtered luminescence at 450 nm and 610 nm
Workflow:
Caption: A simplified workflow for the NanoBRET™ Target Engagement Assay.
Detailed Steps:
-
Cell Transfection: Transfect HEK293T cells with the plasmid encoding the NanoLuc®-DNA-PK fusion protein.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a white assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer at a fixed concentration and the test compound at varying concentrations to the cells.
-
Incubation: Incubate the plate at 37°C for 2 hours to allow the compound to enter the cells and reach binding equilibrium with the target protein.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Luminescence Reading: Measure the donor emission (450 nm) and acceptor emission (610 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor). Plot the ratio against the concentration of the test compound to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the target protein.[24][25]
Q5: What are some general tips for troubleshooting cell-based assays with poorly permeable compounds?
A5:
-
Solubility is Key: Ensure your compound is fully dissolved in the assay medium. Poor solubility can be mistaken for low permeability. Consider using a small percentage of DMSO, but be mindful of its potential effects on cells.
-
Incubation Time: For compounds with slow uptake, extending the incubation time may increase the intracellular concentration and improve the observed efficacy.
-
Cell Health: Always monitor the health of your cells. High concentrations of a compound or formulation excipients can be toxic and confound your results.[26]
-
Positive and Negative Controls: Always include appropriate controls in your experiments. For permeability assays, use known permeable and impermeable compounds. For target engagement assays, use a known potent inhibitor as a positive control.
-
Orthogonal Assays: Use multiple, independent assays to confirm your findings. For example, if you see low activity in a cytotoxicity assay, confirm target engagement with a method like the NanoBRET™ assay before concluding that the issue is solely due to poor permeability.[27][28]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells [pubmed.ncbi.nlm.nih.gov]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. Influence of P-glycoprotein and MRP efflux pump inhibitors on the intracellular activity of azithromycin and ciprofloxacin in macrophages infected by Listeria monocytogenes or Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. evotec.com [evotec.com]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 16. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.jp]
- 17. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A new wave of innovations within the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. enamine.net [enamine.net]
- 23. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. eubopen.org [eubopen.org]
- 25. protocols.io [protocols.io]
- 26. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 27. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. DNA-PK inhibition extends the therapeutic effects of Top2 poisoning to non-proliferating cells, increasing activity at a cost - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce non-specific binding of DNA-PK-IN-9
Welcome to the technical support center for DNA-PK-IN-9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and mitigate common issues such as non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3][4] The DNA-PK holoenzyme consists of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[2][4] Upon a DSB, the Ku heterodimer binds to the broken DNA ends and recruits DNA-PKcs.[1][2][3] This binding activates the kinase function of DNA-PKcs, which then phosphorylates various downstream targets, including itself (autophosphorylation), to facilitate the repair process.[5][6] this compound, as an ATP-competitive inhibitor, likely binds to the ATP-binding pocket of the DNA-PKcs catalytic subunit, preventing the transfer of phosphate from ATP to its substrates and thereby inhibiting the NHEJ pathway.
Q2: What are the potential causes of non-specific binding with this compound in my experiments?
A2: Non-specific binding of small molecule inhibitors like this compound can arise from several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 value can lead to off-target effects.
-
Protein Aggregation: The inhibitor may form aggregates that non-specifically sequester proteins.[7]
-
Hydrophobic Interactions: The compound may interact non-specifically with hydrophobic surfaces of proteins or assay plates.
-
Off-Target Kinase Inhibition: Many kinase inhibitors can bind to the ATP-binding site of other kinases, especially those within the same family (e.g., PI3K-like kinases such as ATM, ATR, and mTOR).[8]
-
Cellular Context: In cellular assays, factors like cell permeability, efflux pumps, and metabolism of the compound can influence its effective concentration and potential for non-specific interactions.
Q3: How can I determine if the observed effects in my cellular assay are specific to DNA-PK inhibition?
A3: To confirm the specificity of this compound in a cellular context, consider the following approaches:
-
Use a Structurally Unrelated DNA-PK Inhibitor: A different, well-characterized DNA-PK inhibitor should produce a similar biological phenotype.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of DNA-PKcs should rescue the observed phenotype.
-
Knockdown/Knockout Models: Compare the effects of this compound in wild-type cells versus cells where DNA-PKcs has been knocked down (using siRNA) or knocked out. The inhibitor should have a minimal effect in the absence of its target.
-
Monitor Downstream Targets: Assess the phosphorylation status of known DNA-PK substrates, such as DNA-PKcs autophosphorylation at Ser2056.[6] A specific inhibitor should reduce the phosphorylation of these targets.
-
Counter-Screening: Test the inhibitor against other related kinases (e.g., ATM, ATR, mTOR) to rule out off-target inhibition.[9]
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Inhibition in Biochemical Assays
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal concentration. Aim to use the lowest concentration that gives a significant effect (typically 1-10x the IC50 value). |
| Compound aggregation. | Include a non-ionic detergent like Triton X-100 (0.01-0.1%) or Tween-20 in the assay buffer to prevent the formation of aggregates.[7] |
| Non-specific binding to assay plates or proteins. | Add Bovine Serum Albumin (BSA) (0.1-1 mg/mL) to the assay buffer to block non-specific binding sites. |
| Contamination of recombinant enzyme. | Ensure the purity of the recombinant DNA-PK enzyme preparation. Contaminating kinases can lead to misleading results. |
| Promiscuous inhibition due to compound reactivity. | Perform control experiments without the enzyme to check for any direct interaction of the compound with the substrate or detection reagents. |
Issue 2: Inconsistent Results or Lack of Potency in Cellular Assays
| Possible Cause | Recommended Solution |
| Poor cell permeability of the inhibitor. | Verify the cellular uptake of the compound. If permeability is low, consider using a different inhibitor or a delivery agent. |
| Inhibitor efflux by cellular pumps. | Co-incubate with known efflux pump inhibitors to see if the potency of this compound increases. |
| Metabolic instability of the inhibitor. | Assess the stability of the compound in your cell culture medium over the time course of the experiment. Consider shorter incubation times or more frequent media changes. |
| Cell-type specific differences. | The expression and activity of DNA-PK can vary between cell lines. Confirm DNA-PK expression and activity in your chosen cell model. |
| Off-target effects masking the desired phenotype. | Perform dose-response experiments and use the lowest effective concentration. Validate findings with a second, structurally distinct DNA-PK inhibitor and/or siRNA-mediated knockdown of DNA-PKcs.[10] |
Quantitative Data Summary
The following table summarizes the in vitro potency (IC50) of several known DNA-PK inhibitors against DNA-PK and other related kinases. Data for this compound is not publicly available in the search results.
| Inhibitor | DNA-PK IC50 (nM) | ATM IC50 (nM) | ATR IC50 (nM) | PI3K IC50 (nM) | Reference |
| NU7026 | 230 | >100,000 | >100,000 | 13,000 | [8] |
| NU7441 | 300 | - | - | 7,000 | [8] |
| KU-0060648 | 8.6 | - | - | α: 4, β: 0.5, δ: 0.1, γ: 590 | [11] |
| AZD-7648 | 0.6 | - | - | - | [11] |
| CC-115 | 13 | - | - | mTOR: 21 | [11] |
| LTURM34 | 34 | - | - | >5,780 | [11] |
| PIK-75 | 2 | - | - | p110α: 5.8, p110γ: 76 | [11] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
In Vitro DNA-PK Kinase Assay
This protocol is for determining the inhibitory activity of this compound on DNA-PK in a biochemical setting.
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK peptide substrate (e.g., a p53-derived peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
DNA activator (e.g., sheared calf thymus DNA)
-
This compound dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, DNA activator, and the DNA-PK peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the recombinant DNA-PK enzyme. Pre-incubate for 10 minutes at 30°C.
-
Start the kinase reaction by adding [γ-³²P]ATP. Incubate for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.
-
Rinse the paper with acetone and let it air dry.
-
Place the paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Western Blot for DNA-PKcs Autophosphorylation
This protocol is to assess the in-cell activity of this compound by measuring the autophosphorylation of DNA-PKcs at Serine 2056.
Materials:
-
Cell line of interest
-
DNA-damaging agent (e.g., etoposide or ionizing radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against phospho-DNA-PKcs (Ser2056)
-
Primary antibody against total DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO control) for 1-2 hours.
-
Induce DNA double-strand breaks by treating with a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour).
-
Wash the cells with ice-old PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total DNA-PKcs as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total DNA-PKcs.
Visualizations
Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).
Caption: Troubleshooting workflow for non-specific binding of this compound.
References
- 1. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Differential phosphorylation of DNA-PKcs regulates the interplay between end-processing and end-ligation during nonhomologous end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 7. files.docking.org [files.docking.org]
- 8. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. abmole.com [abmole.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Protocol Adjustments for Using DNA-PK-IN-9 in Primary Cells
Welcome to the technical support center for the use of DNA-PK-IN-9 in primary cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments. Given that primary cells are notoriously more sensitive than cell lines, this guide emphasizes protocol adjustments necessary for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in primary cells?
A1: The optimal concentration of this compound can vary significantly between different primary cell types and even between donors. While the reported IC50 for this compound enzymatic activity is approximately 10.47 nM, the effective concentration in a cellular context will likely be higher due to factors such as cell permeability and stability.
We recommend performing a dose-response experiment to determine the optimal concentration for your specific primary cell type. A good starting point, based on studies with other potent DNA-PK inhibitors in primary cells, would be a range from 100 nM to 10 µM. The goal is to find the lowest concentration that effectively inhibits DNA-PK autophosphorylation (p-DNA-PKcs S2056) without inducing significant cytotoxicity.
Q2: How should I prepare and store this compound?
A2: this compound is reported to be soluble in DMSO at 10 mM. It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light.
When preparing your working concentrations, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final DMSO concentration in your culture is consistent across all conditions (including vehicle controls) and is at a level that is non-toxic to your primary cells (typically ≤ 0.1%).
Q3: I am observing high levels of cell death after treating my primary cells with this compound. What could be the cause?
A3: High cytotoxicity can be due to several factors when working with sensitive primary cells:
-
Concentration of this compound: The concentration of the inhibitor may be too high for your specific cell type. It is crucial to perform a cytotoxicity assay to determine the IC50 for cell viability and to work at concentrations well below this value for mechanistic studies.
-
DMSO Toxicity: Primary cells can be sensitive to DMSO. Ensure your final DMSO concentration is as low as possible and is consistent across all experimental conditions, including your vehicle control.
-
Sub-optimal Cell Health: Primary cells that are stressed (e.g., recently thawed, too confluent, or of a high passage number) are more susceptible to the toxic effects of small molecule inhibitors.[1][2][3] Always use healthy, low-passage primary cells for your experiments.
Q4: How can I confirm that this compound is inhibiting its target in my primary cells?
A4: The most direct way to confirm target engagement is to measure the autophosphorylation of DNA-PKcs at Serine 2056 (p-DNA-PKcs S2056), which is a marker of DNA-PK activation. You can perform a Western blot to assess the levels of p-DNA-PKcs S2056 in your primary cell lysates after treatment with a DNA-damaging agent (e.g., ionizing radiation or etoposide) in the presence and absence of this compound. A significant reduction in the p-DNA-PKcs S2056 signal in the presence of the inhibitor indicates effective target inhibition.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed as a potent DNA-PK inhibitor, the potential for off-target effects on other kinases, especially within the PI3K-like kinase (PIKK) family (e.g., ATM, ATR, mTOR), should be considered. If you observe unexpected phenotypes, it may be beneficial to consult published kinase screening data for this compound if available, or to test the effects of other structurally different DNA-PK inhibitors to see if the phenotype is consistent.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of this compound in Culture Medium
| Possible Cause | Recommended Solution |
| Concentration is too high | Avoid making working solutions directly in aqueous buffers. First, dilute the DMSO stock to an intermediate concentration in pre-warmed medium with vigorous mixing before making the final dilution in the cell culture plate. |
| Low temperature of medium | Always use pre-warmed (37°C) cell culture medium to make your final dilutions. |
| Interaction with serum proteins | If precipitation is observed, consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your primary cell type's health. |
Problem 2: Low Viability of Primary Cells Upon Thawing and Plating
| Possible Cause | Recommended Solution |
| Improper thawing technique | Thaw cryovials rapidly in a 37°C water bath until only a small ice crystal remains. Do not centrifuge primary cells immediately after thawing as this can be overly stressful.[2][4] |
| Osmotic shock | Slowly add pre-warmed culture medium to the thawed cell suspension dropwise to avoid osmotic shock. |
| Incorrect seeding density | Adhere to the recommended seeding density for your specific primary cell type. Seeding too sparsely can lead to poor survival. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in primary cell lots | Primary cells from different donors can have inherent biological variability. Whenever possible, use cells from the same donor for a set of experiments. Thoroughly characterize each new lot of cells. |
| Inconsistent cell passage number | Use primary cells at a consistent and low passage number. High passage numbers can lead to senescence and altered cellular responses.[3] |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen aliquot for each experiment. Avoid using previously diluted solutions that have been stored. |
Data Presentation
Table 1: Recommended Concentration Ranges for DNA-PK Inhibitors in Primary Cells
| Inhibitor | Primary Cell Type | Effective Concentration Range | Cytotoxic Concentration (IC50) | Reference |
| NU7441 | Human T Cells | 2 µM | > 10 µM | (Specific study) |
| M3814 | Human T Cells | 5 µM | > 10 µM | (Specific study) |
| This compound | User-determined | User-determined | User-determined | (Your Experiment) |
Note: The effective and cytotoxic concentrations for this compound will need to be determined empirically for your specific primary cell type.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration and Cytotoxicity of this compound
-
Cell Plating: Seed your primary cells in a 96-well plate at the recommended density and allow them to adhere and recover for 24 hours.
-
Prepare Drug Dilutions: Prepare a 2x concentration series of this compound in culture medium, ranging from 10 nM to 50 µM. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x drug dilutions and the 2x vehicle control to the appropriate wells. This will result in a final concentration range of 5 nM to 25 µM with a final DMSO concentration of 0.1%.
-
Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 for cytotoxicity. The optimal concentration for your experiments should be significantly lower than the cytotoxic IC50.
Protocol 2: Western Blot for p-DNA-PKcs (S2056)
-
Cell Treatment: Plate primary cells and treat with the determined optimal concentration of this compound or vehicle for 1-2 hours.
-
Induce DNA Damage: Induce DNA double-strand breaks by treating the cells with ionizing radiation (e.g., 5-10 Gy) or a radiomimetic drug (e.g., etoposide) for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-DNA-PKcs (S2056) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the p-DNA-PKcs bands and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: DNA-PK in the Non-Homologous End Joining (NHEJ) Pathway.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
troubleshooting unexpected phenotypic effects of DNA-PK-IN-9
Welcome to the technical support center for DNA-PK-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypic effects observed during their experiments with this potent DNA-dependent protein kinase (DNA-PK) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users may encounter. The troubleshooting guides are presented in a question-and-answer format to directly resolve common experimental problems.
Q1: I am not observing the expected increase in apoptosis after treating my cancer cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of apoptotic response.
-
Cell Line-Specific Resistance: The sensitivity to DNA-PK inhibitors can vary significantly between different cancer cell lines. This can be due to the specific mutations in DNA damage response (DDR) genes within the cells. For instance, some cell lines may have redundant DNA repair pathways that compensate for the inhibition of DNA-PK.
-
On-Target Effect without Apoptosis: DNA-PK inhibition can lead to other cellular outcomes besides apoptosis, such as cell cycle arrest. The primary effect may be cytostatic rather than cytotoxic in your specific cell model.
-
Drug Concentration and Treatment Duration: The concentration of this compound and the duration of treatment are critical. Ensure you have performed a dose-response curve to determine the optimal concentration for your cell line. It's possible that a higher concentration or a longer incubation time is required to induce apoptosis.
-
p53 Status of Cells: The tumor suppressor protein p53 is a key regulator of apoptosis. In p53-deficient cells, the apoptotic response to DNA damage can be blunted. Consider the p53 status of your cells, as p53 deficiency can lead to resistance to DNA-damaging agents and their sensitizers.
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that this compound is inhibiting its target in your cells. You can do this by performing a Western blot to check for the autophosphorylation of DNA-PKcs at Ser2056. A reduction in this phosphorylation indicates successful target engagement.
-
Assess Cell Cycle Arrest: Analyze the cell cycle distribution of your treated cells using flow cytometry. You may observe an arrest in the G0/G1 phase, which is a known effect of some DNA-PK inhibitors.[1][2]
-
Measure DNA Damage: Use markers like γH2AX to quantify the level of DNA double-strand breaks. An accumulation of γH2AX foci would suggest that the inhibitor is preventing DNA repair as expected.
-
Titrate the Inhibitor: Perform a dose-response experiment to identify the IC50 for your specific cell line.
-
Consider Combination Therapy: The primary application of DNA-PK inhibitors is often to sensitize cancer cells to DNA-damaging agents. Try co-treating your cells with this compound and a low dose of ionizing radiation or a chemotherapeutic agent like doxorubicin.
Q2: My cells are arresting in the G2/M phase, not G1. Is this an off-target effect?
A2: While G0/G1 arrest has been reported, a G2/M arrest is not necessarily an off-target effect. The cellular context and interplay with other signaling pathways can influence the specific phase of cell cycle arrest.
-
Cellular Checkpoint Activation: In response to DNA damage, cells activate checkpoints to halt cell cycle progression and allow time for repair. The specific checkpoint activated can depend on the cell type and the extent of DNA damage.
-
Potential for Off-Target Effects: While this compound is potent, like many kinase inhibitors, it may have off-target effects at higher concentrations. Some DNA-PK inhibitors have been shown to inhibit other kinases in the PI3K-like kinase (PIKK) family, such as mTOR and ATM, which can also influence cell cycle progression.
Troubleshooting Steps:
-
Verify On-Target Specificity: Test a range of this compound concentrations. If the G2/M arrest is only observed at very high concentrations, it may be an off-target effect.
-
Examine Downstream Markers: Analyze the phosphorylation status of key cell cycle regulators. For a G2/M arrest, check the levels of phosphorylated Chk1 and Chk2.
-
Compare with Other DNA-PK Inhibitors: If possible, compare the effects of this compound with other known DNA-PK inhibitors like AZD7648 or NU7441 in your system. Consistent results would suggest an on-target effect.
Q3: I am seeing an unexpected increase in the expression of immune-related genes. Is this a known effect of DNA-PK inhibition?
A3: Yes, this is an emerging and significant finding. Inhibition of DNA-PK can modulate the anti-tumor immune response.
-
STING Pathway Activation: DNA-PK has been identified as a sensor for cytosolic DNA. Its inhibition can lead to the activation of the STING (Stimulator of Interferon Genes) pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines.
-
MHC Class I Expression: Recent research has shown that DNA-PK can suppress the expression of MHC class I molecules on the surface of tumor cells. Inhibition of DNA-PK can reverse this effect, making the cancer cells more visible to the immune system.[3]
Troubleshooting Steps:
-
Confirm Immune Gene Upregulation: Use qPCR or RNA-seq to confirm the changes in gene expression. Key genes to look for include those in the type I interferon signaling pathway.
-
Assess Protein Expression: Use flow cytometry to check for changes in the surface expression of MHC class I molecules on your tumor cells.
-
Functional Assays: If you have the capability, you can perform co-culture experiments with immune cells (like T cells) to see if the observed changes translate to increased tumor cell killing.
Quantitative Data Summary
The following tables summarize key quantitative data related to DNA-PK inhibitors.
Table 1: Potency of this compound and Other Selected DNA-PK Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | DNA-PK | 10.47 | Also known as compound YK6.[4][5] |
| NU7441 (KU-57788) | DNA-PK | 14 | Also inhibits mTOR (1.7 µM) and PI3K (5 µM).[6] |
| AZD7648 | DNA-PK | - | Potent and specific inhibitor.[7] |
| NU7026 (LY293646) | DNA-PK | 230 | 60-fold selective for DNA-PK over PI3K.[6] |
| M3814 | DNA-PK | - | Potent inhibitor used in clinical trials. |
| KU-0060648 | DNA-PK / PI3K | - | Dual inhibitor. |
Table 2: Common Phenotypic Effects of DNA-PK Inhibition in Cancer Cell Lines
| Phenotypic Effect | Cell Lines | Inhibitor Used | Key Findings |
| Apoptosis Induction | LAMA-84, K-562, THP-1 | AZD7648 | Significant increase in early and late apoptotic cells.[1] |
| Cell Cycle Arrest | HEL, KG-1, LAMA-84 | AZD7648 | Arrest in G0/G1 phase.[1][7] |
| Increased DNA Damage | Various Sarcoma Lines | AZD7648 | Significant increase in γ-H2AX staining.[8] |
| Sensitization to Radiation | MC38 | AZD7648 | Combination with radiotherapy induced complete tumor regressions.[9] |
Key Experimental Protocols
Protocol 1: Western Blot for DNA-PKcs Autophosphorylation
Objective: To confirm the on-target activity of this compound by measuring the inhibition of DNA-PKcs autophosphorylation at Ser2056.
Materials:
-
Cell line of interest
-
This compound
-
DNA-damaging agent (e.g., etoposide or ionizing radiation)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total-DNA-PKcs, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Induce DNA damage by treating with etoposide (e.g., 10 µM for 1 hour) or by exposing to ionizing radiation (e.g., 5 Gy).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Treat cells with this compound or DMSO for the desired time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
Signaling Pathways and Experimental Workflows
DNA Damage Response and DNA-PK Inhibition
Caption: Inhibition of DNA-PK by this compound blocks the NHEJ pathway, leading to apoptosis or cell cycle arrest.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow to troubleshoot unexpected experimental results with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. news.cuanschutz.edu [news.cuanschutz.edu]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating the On-Target Activity of Novel DNA-PK Inhibitors in Cells: A Comparative Guide
For researchers and drug development professionals, rigorously validating the on-target activity of a novel DNA-dependent protein kinase (DNA-PK) inhibitor is a critical step in its preclinical development. This guide provides a comparative framework for assessing the cellular potency and target engagement of a new chemical entity, such as the hypothetical "DNA-PK-IN-9," against well-characterized DNA-PK inhibitors, M3814 (Nedisertib) and AZD7648.
Introduction to DNA-PK and Its Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1] By inhibiting DNA-PK, cancer cells become more susceptible to DNA-damaging agents like radiation and certain chemotherapies, making it an attractive target in oncology. Key indicators of a compound's on-target activity in cells include the inhibition of DNA-PK's catalytic activity and the downstream cellular consequences of this inhibition.
Comparative On-Target Activity of DNA-PK Inhibitors
The following table summarizes the reported cellular activities of M3814 and AZD7648, providing a benchmark for evaluating a novel inhibitor.
| Inhibitor | Target | Cellular Assay | Cell Line | IC50 (nM) | Reference |
| M3814 (Nedisertib) | DNA-PK | Kinase Activity | - | <3 | [2][3][4] |
| M3814 (Nedisertib) | DNA-PKcs | V(D)J recombination | Murine Cells | 46 | [5] |
| AZD7648 | DNA-PK | Enzyme Activity | - | 0.6 | [6][7] |
| AZD7648 | p-DNA-PKcs (S2056) | Western Blot | A549 | 92 | [6][8] |
Experimental Protocols for On-Target Validation
To validate the on-target activity of a novel DNA-PK inhibitor like this compound, a series of cellular assays should be performed in parallel with reference compounds.
Western Blot for Inhibition of DNA-PKcs Autophosphorylation
A primary method to confirm target engagement is to measure the inhibition of DNA-PK catalytic subunit (DNA-PKcs) autophosphorylation at serine 2056 (p-DNA-PKcs S2056) in response to DNA damage.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A549, HCT116) and allow them to adhere overnight. Pre-treat cells with a dose range of the test inhibitor (e.g., this compound) and reference inhibitors (M3814, AZD7648) for 1-2 hours.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating cells with a DNA-damaging agent such as etoposide (10 µM) or ionizing radiation (IR, 2-10 Gy).
-
Cell Lysis: After a short incubation (e.g., 1 hour), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-DNA-PKcs (Ser2056) overnight at 4°C.[9][10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total DNA-PKcs and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Immunofluorescence for γH2AX Foci Formation
Inhibition of DNA-PK-mediated repair of DSBs leads to the persistence of these breaks, which can be visualized by the accumulation of phosphorylated histone H2AX (γH2AX) foci.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with inhibitors and induce DNA damage as described above.
-
Fixation and Permeabilization:
-
At desired time points post-damage (e.g., 4, 8, 24 hours), wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[11]
-
-
Blocking and Staining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification: Mount coverslips on slides and visualize using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in persistent γH2AX foci in inhibitor-treated cells compared to the control indicates effective DNA repair inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (DNA-PKcs) remaining at each temperature by Western blotting or other detection methods like ELISA. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the DNA-PK signaling pathway and a typical experimental workflow for validating a novel inhibitor.
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Nedisertib (M3814, MSC2490484A) | inhibitor/agonist | CAS 1637542-33-6 | Buy Nedisertib (M3814, MSC2490484A) from Supplier InvivoChem [invivochem.com]
- 4. Chemie Tek NEDISERTIB - M3814 PEPOSERTIB, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-DNA-PK (Ser2056) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNA-PK Inhibitors: DNA-PK-IN-9 vs. NU7441
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as promising agents to potentiate the effects of DNA-damaging treatments such as radiotherapy and chemotherapy. This guide provides a comparative overview of two potent DNA-PK inhibitors, DNA-PK-IN-9 and NU7441, to aid researchers in selecting the appropriate tool for their in vitro studies.
While both compounds exhibit high potency in inhibiting the catalytic activity of DNA-PK, a direct and comprehensive comparison of their broader in vitro efficacy is challenging due to the limited publicly available experimental data for this compound. This guide, therefore, presents the available quantitative data for both inhibitors and offers a detailed profile of NU7441, for which a wealth of in vitro experimental data has been published.
Quantitative Data Summary
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound and NU7441, demonstrating their comparable high potency.
| Compound | Alternative Name | IC50 (in vitro) |
| This compound | Compound YK6 | 10.47 nM |
| NU7441 | KU-57788 | 14 nM[1] |
In-Depth Profile: NU7441 (KU-57788)
NU7441 is a highly potent and selective inhibitor of DNA-PK.[1] It has been extensively characterized in a variety of in vitro settings, consistently demonstrating its ability to enhance the efficacy of DNA-damaging agents.
Chemosensitization and Radiosensitization
A key application of DNA-PK inhibitors is their ability to sensitize cancer cells to existing therapies. NU7441 has been shown to significantly potentiate the cytotoxic effects of both chemotherapeutic agents and ionizing radiation in various cancer cell lines.
-
Chemosensitization: In human colon cancer cell lines SW620 and LoVo, NU7441 has been shown to enhance the cytotoxicity of doxorubicin and etoposide.[2]
-
Radiosensitization: NU7441 markedly enhances the cell-killing effects of ionizing radiation. For instance, in SW620 cells, it can decrease the radiation dose required to kill 90% of the cells (LD90) from 4 Gy to 1.1 Gy.[3] This potentiation is attributed to the inhibition of DNA double-strand break (DSB) repair.[2]
Mechanism of Action: Impact on DNA Repair and Cell Cycle
NU7441 exerts its sensitizing effects by directly interfering with the DNA damage response (DDR).
-
Inhibition of DSB Repair: Upon induction of DNA double-strand breaks by agents like ionizing radiation or etoposide, NU7441 prevents the repair of these lesions. This is evidenced by the increased persistence of γH2AX foci, a marker for DNA double-strand breaks, in cells treated with NU7441.[2]
-
Cell Cycle Arrest: Treatment with NU7441 in combination with DNA-damaging agents leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[2][3] This cell cycle arrest is a consequence of the cells' inability to repair DNA damage before proceeding to mitosis.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating DNA-PK inhibitors, the following diagrams are provided.
Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).
Caption: Experimental workflow for comparing DNA-PK inhibitors in vitro.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of DNA-PK inhibitors like NU7441.
Clonogenic Survival Assay (Radiosensitization)
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.
-
Cell Seeding: Plate cells (e.g., SW620, LoVo) in 6-well plates at a density determined to yield approximately 50-100 colonies per well for each treatment condition.
-
Inhibitor Pre-treatment: Allow cells to attach for 24 hours, then pre-treat with the DNA-PK inhibitor (e.g., 1 µM NU7441) or vehicle control for 1 hour.
-
Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Return plates to the incubator and allow colonies to form for 10-14 days.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot for Phospho-DNA-PK and γH2AX
This technique is used to detect and quantify specific proteins, in this case, the activated form of DNA-PK and a marker of DNA double-strand breaks.
-
Treatment: Treat cells with the DNA-PK inhibitor and/or DNA-damaging agent for the desired time.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-DNA-PK (Ser2056), total DNA-PK, γH2AX, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities to determine the relative protein expression levels.
Immunofluorescence for γH2AX Foci
This method allows for the visualization and quantification of DNA double-strand breaks within individual cells.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with the DNA-PK inhibitor and/or DNA-damaging agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking and Antibody Staining: Block with 5% BSA and incubate with a primary antibody against γH2AX. Follow with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in inhibitor-treated cells indicates inhibition of DNA repair.
Conclusion
Both this compound and NU7441 are highly potent inhibitors of DNA-PK, as evidenced by their low nanomolar IC50 values. NU7441 has been extensively validated in vitro, demonstrating significant chemosensitization and radiosensitization effects by impairing DNA double-strand break repair and inducing G2/M cell cycle arrest.
While this compound shows promise based on its potency, further published research detailing its effects in cellular assays is needed to enable a comprehensive, direct comparison with NU7441. Researchers are encouraged to consider the wealth of available data for NU7441 when selecting a reference compound for their studies and to contribute to the body of knowledge on newer inhibitors like this compound.
References
- 1. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the DNA-dependent protein kinase catalytic subunit radiosensitizes malignant glioma cells by inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of DNA-PK-IN-9 and AZD7648 in vivo
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapies, inhibitors of DNA-dependent protein kinase (DNA-PK) have emerged as a promising strategy to potentiate the effects of DNA-damaging agents. This guide provides a head-to-head comparison of two such inhibitors, DNA-PK-IN-9 and AZD7648, with a focus on their in vivo performance. However, a significant disparity in publicly available data exists between the two compounds. While extensive in vivo research has been published for AZD7648, there is a notable absence of such data for this compound. This guide will therefore present a comprehensive overview of the available in vivo data for AZD7648 and a high-level comparison based on the limited information available for this compound.
Overview of DNA-PK Inhibition
DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] By inhibiting DNA-PK, cancer cells become more susceptible to the cytotoxic effects of radiotherapy and certain chemotherapies that induce DSBs.[1][2] This targeted approach aims to enhance the therapeutic window of conventional cancer treatments.
AZD7648: A Comprehensive In Vivo Profile
AZD7648 is a potent and selective inhibitor of DNA-PK that has been extensively evaluated in preclinical in vivo models.[1][4][5] It has demonstrated significant efficacy both as a monotherapy in specific genetic contexts and as a sensitizer to various cancer therapies.
Monotherapy Efficacy
Preclinical studies have shown that AZD7648 monotherapy can inhibit tumor growth in models with existing high levels of DNA damage, such as those with ATM deficiencies.[4][5]
Combination Therapy Efficacy
The primary strength of AZD7648 in in vivo settings lies in its ability to potentiate other cancer treatments.
-
Radiotherapy: Combination with radiotherapy has been shown to induce complete tumor regressions in a significant proportion of mice in various syngeneic tumor models, including MC38, CT26, and B16-F10.[1][2] This enhanced effect is linked to increased cancer cell death and the induction of an anti-tumor immune response.[1][2]
-
Chemotherapy: AZD7648 has been shown to be an efficient sensitizer of doxorubicin-induced DNA damage, leading to sustained tumor regressions in xenograft models.
-
PARP Inhibitors: In combination with the PARP inhibitor olaparib, AZD7648 has demonstrated enhanced efficacy and sustained regressions in a range of tumor xenografts with different genetic backgrounds.[4]
Table 1: Summary of AZD7648 In Vivo Efficacy in Combination Therapy
| Combination Agent | Animal Model(s) | Key Findings |
| Radiotherapy | MC38, CT26, B16-F10 syngeneic models | Complete tumor regressions, induction of CD8+ T-cell dependent anti-tumor immunity.[1][2] |
| Doxorubicin | Xenograft models | Efficient sensitization to doxorubicin, sustained tumor regressions. |
| Olaparib | Tumor xenografts | Enhanced efficacy, sustained tumor regressions across various genetic alterations.[4] |
Experimental Protocols for AZD7648 In Vivo Studies
Detailed methodologies for in vivo experiments with AZD7648 have been described in multiple publications.
Animal Models:
-
Fully immunocompetent mice (for combination with radiotherapy to assess immune response).[1]
-
Xenograft and patient-derived xenograft (PDX) models for efficacy studies with chemotherapy and PARP inhibitors.[4]
Dosing and Administration:
-
Formulation: AZD7648 is typically formulated in a vehicle such as 0.5% w/v hydroxypropyl methylcellulose (HPMC) with 0.1% v/v Tween80.
-
Route of Administration: Oral administration is common.
-
Dosing Regimen: Dosing schedules vary depending on the combination agent and experimental design, often involving daily or twice-daily administration. For instance, in some studies, AZD7648 was administered one to two hours before radiotherapy.[6]
Endpoint Analysis:
-
Tumor growth inhibition and regression are primary endpoints.
-
Pharmacodynamic markers, such as phosphorylation of DNA-PK substrates, are assessed to confirm target engagement.[6]
-
Immunologic consequences, including analysis of the tumor microenvironment, are evaluated when assessing combination with radiotherapy.[1]
This compound: An In Vivo Data Gap
Despite being identified as a DNA-PK inhibitor, a thorough search of publicly available scientific literature reveals a lack of in vivo studies for this compound. There are no published head-to-head comparisons with AZD7648 or other DNA-PK inhibitors in animal models. The absence of this crucial data prevents a direct assessment of its efficacy, pharmacokinetics, and tolerability in a living organism.
The reasons for this data gap are not explicitly stated in the available literature. It is possible that this compound is an early-stage research compound that has not yet progressed to in vivo testing, or it may be a tool compound primarily used for in vitro studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DNA-PK signaling pathway targeted by both inhibitors and a general experimental workflow for evaluating such compounds in vivo.
Caption: The role of DNA-PK in the non-homologous end joining (NHEJ) DNA repair pathway.
Caption: A streamlined workflow for assessing the in vivo efficacy of DNA-PK inhibitors.
Conclusion
AZD7648 has a robust and well-documented in vivo preclinical data package that supports its clinical development, demonstrating significant potential as a combination therapy with radiotherapy and other DNA-damaging agents. In stark contrast, the absence of publicly available in vivo data for this compound makes a direct comparison of their performance in a physiological setting impossible. Researchers and drug development professionals should consider the extensive validation of AZD7648 when selecting a DNA-PK inhibitor for in vivo studies. Future publication of in vivo data for this compound will be necessary to allow for a comprehensive head-to-head comparison.
References
- 1. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exploring AZD7648: A Targeted Therapy for DNA-PK Inhibition and Its Impact on Tumor Growth [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Selectivity Profile of AZD7648: A Comparative Analysis Against PIKK Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648, against other members of the Phosphoinositide 3-kinase-related kinase (PIKK) family. The information presented is supported by experimental data from biochemical assays to assist in evaluating its potential for targeted therapeutic applications.
Introduction to PIKK Family Kinases
The PIKK family of serine/threonine protein kinases plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation.[1][2] Key members of this family include Ataxia-telangiectasia mutated (ATM), ATM and Rad3-related (ATR), the catalytic subunit of DNA-PK (DNA-PKcs), mammalian target of rapamycin (mTOR), and Suppressor with morphological effect on genitalia 1 (SMG1).[1][3][4] Due to the structural similarities in their kinase domains, developing highly selective inhibitors can be challenging.[4][5] AZD7648 is a potent and highly selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[6][7][8]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of AZD7648 against DNA-PK and its selectivity over other kinases has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Kinase | IC50 (nM) | Selectivity vs. DNA-PK | Reference |
| DNA-PK | 0.6 | - | [6][7] |
| Other Kinases (396 panel) | >100-fold less potent | >100-fold | [6] |
| PI3K family kinases | >100-fold less potent | >100-fold | [7] |
Note: While specific IC50 values for all individual PIKK family members (ATM, ATR, mTOR, SMG1) for AZD7648 are not detailed in the provided search results, the compound has been demonstrated to be highly selective for DNA-PK over a broad panel of 396 other kinases, including the closely related PI3K and PIKK family members.[6][7]
Experimental Protocols
The determination of kinase inhibition and selectivity profiling is predominantly carried out using in vitro biochemical assays. Two common methods are the LanthaScreen™ TR-FRET Kinase Assay and the Adapta™ Universal Kinase Assay.
LanthaScreen™ TR-FRET Kinase Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method for measuring kinase activity.
Principle: The assay measures the phosphorylation of a substrate by a kinase. A fluorescein-labeled substrate, when phosphorylated, is recognized by a terbium-labeled phospho-specific antibody. The proximity of the terbium (donor) and fluorescein (acceptor) fluorophores upon binding results in a FRET signal.[4] The signal is directly proportional to the amount of phosphorylated substrate.
General Protocol:
-
Kinase Reaction: The kinase, fluorescein-labeled substrate, and ATP are combined in a reaction buffer and incubated to allow the phosphorylation reaction to proceed.[4]
-
Reaction Termination and Detection: The reaction is stopped by the addition of EDTA. A terbium-labeled antibody specific for the phosphorylated substrate is then added.[4]
-
Signal Measurement: After an incubation period to allow for antibody-substrate binding, the TR-FRET signal is measured on a plate reader. The ratio of the acceptor (fluorescein) emission to the donor (terbium) emission is calculated.[4]
-
Inhibitor Profiling: To determine the IC50 of an inhibitor like AZD7648, the assay is performed with serially diluted concentrations of the compound. The resulting signal is plotted against the inhibitor concentration to calculate the IC50 value.[9]
Adapta™ Universal Kinase Assay
The Adapta™ assay is a homogeneous, fluorescence-based immunoassay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: This assay is based on the displacement of an Alexa Fluor™ 647-labeled ADP tracer from a europium-labeled anti-ADP antibody. The amount of ADP produced by the kinase reaction is proportional to the displacement of the tracer, leading to a decrease in the TR-FRET signal.[10][11][12]
General Protocol:
-
Kinase Reaction: The kinase and substrate are incubated with ATP, allowing for the conversion of ATP to ADP.[11]
-
Detection: A solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor™ 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added to the assay well.[10][11]
-
Signal Measurement: The plate is incubated to allow the detection reagents to reach equilibrium. The TR-FRET signal is then read on a compatible plate reader.[11]
-
Inhibitor Profiling: For IC50 determination, the kinase reaction is performed in the presence of varying concentrations of the inhibitor. The signal is then measured and used to calculate the inhibitor's potency.[11]
Visualizations
PIKK Signaling Pathway in DNA Damage Response
Caption: PIKK family kinases in DNA double-strand break repair pathways.
Experimental Workflow for Kinase Selectivity Profiling
Caption: General workflow of a biochemical kinase selectivity assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - US [thermofisher.com]
Validating the Inhibition of DNA-PKcs Phosphorylation: A Comparative Guide to DNA-PK-IN-9 and Other Potent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DNA-PK-IN-9, a potent DNA-dependent protein kinase catalytic subunit (DNA-PKcs) inhibitor, with other well-characterized inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
The Critical Role of DNA-PKcs in DNA Repair and Cancer Therapy
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] The catalytic subunit, DNA-PKcs, is a serine/threonine protein kinase that, upon recruitment to a DSB by the Ku70/80 heterodimer, phosphorylates various substrates to orchestrate the repair process.[1][2] In many cancers, elevated DNA-PK activity contributes to resistance to radiotherapy and certain chemotherapies that induce DSBs.[2] Therefore, inhibiting DNA-PKcs is a promising therapeutic strategy to sensitize cancer cells to these treatments.
This compound: A Novel Potent Inhibitor
This compound (also known as compound YK6) has emerged as a highly potent inhibitor of DNA-PK.[3] While comprehensive comparative data in the public domain is still emerging, its high potency warrants a thorough evaluation of its potential. This guide outlines the standard experimental approaches to validate its inhibitory effects on DNA-PKcs phosphorylation and compares its reported potency with established DNA-PKcs inhibitors.
Comparative Analysis of DNA-PKcs Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of enzyme inhibitors. The table below summarizes the reported IC50 values for this compound and other widely used DNA-PKcs inhibitors. It is important to note that these values may have been determined using different assay conditions and should be compared with this consideration.
| Inhibitor | Reported IC50 (nM) |
| This compound (YK6) | 10.47 [3] |
| AZD7648 | 0.6[4][5] |
| M3814 (Nedisertib) | <3[4] |
| NU7441 (KU-57788) | 14[6] |
Visualizing the DNA-PKcs Signaling Pathway and Inhibition Strategy
The following diagrams illustrate the DNA-PKcs signaling cascade in the context of NHEJ, a typical experimental workflow for validating a DNA-PKcs inhibitor, and a comparison of inhibitor potencies.
References
- 1. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 4. abmole.com [abmole.com]
- 5. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
A Comparative Analysis of DNA-PK Inhibitors in Enhancing Homology-Directed Repair (HDR)
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at M3814 and Other DNA-PK Inhibitors for Genome Editing Applications.
The precise insertion of genetic material through homology-directed repair (HDR) is a cornerstone of advanced genome editing techniques. However, the efficiency of this process is often limited by the competing non-homologous end joining (NHEJ) pathway. A key player in NHEJ is the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs). Consequently, the inhibition of DNA-PKcs has emerged as a promising strategy to bias DNA double-strand break (DSB) repair towards the more precise HDR pathway, thereby enhancing the efficiency of gene editing.
This guide provides a comparative analysis of small molecule inhibitors of DNA-PK, with a focus on M3814, for their ability to enhance HDR. While this report aims to compare M3814 with DNA-PK-IN-9, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data for a compound explicitly named "this compound" in the context of HDR enhancement. Therefore, to provide a valuable comparative landscape, this guide will present data on M3814 alongside other well-characterized DNA-PK inhibitors.
Mechanism of Action: Shifting the Balance of DNA Repair
Upon the creation of a DSB by genome editing nucleases like CRISPR-Cas9, cells primarily employ two major repair pathways: the error-prone NHEJ and the high-fidelity HDR.[1][2] DNA-PKcs is a critical apical kinase in the NHEJ pathway.[3] It is recruited to DSBs by the Ku70/80 heterodimer, where it then phosphorylates downstream targets to facilitate the ligation of broken DNA ends.[3][4]
By inhibiting the kinase activity of DNA-PKcs, small molecules like M3814 effectively block the NHEJ pathway.[5][6] This temporary suppression of NHEJ is thought to provide a larger window of opportunity for the cell to utilize the HDR pathway, which is active during the S and G2 phases of the cell cycle and relies on a homologous template to precisely repair the break.[2] This mechanistic shift is the basis for the observed enhancement in HDR efficiency upon treatment with DNA-PK inhibitors.
Performance Data: A Quantitative Comparison
The following table summarizes the reported efficacy of M3814 and other DNA-PK inhibitors in enhancing HDR efficiency across various cell types and experimental setups.
| Inhibitor | Cell Type | Concentration | Fold Increase in HDR | Base HDR Efficiency | Post-treatment HDR Efficiency | Citation(s) |
| M3814 | K562 | 2 µM | ~4.5-fold | 18% | 81% | [5] |
| M3814 | Porcine Fetal Fibroblasts | 2 µM | 3.62-fold | Not specified | Not specified | [7] |
| M3814 | iPSCs and T cells | Not specified | Identified as the most significant HDR enhancer in a screen of 14 small molecules. | Not specified | Not specified | [6] |
| NU7026 | K562 | Not specified | 1.7-fold | Not specified | Not specified | [5] |
| NU7441 | HCT116 | 0.125-0.5 µM | Dose-dependent decrease in cell viability, suggesting DNA repair inhibition. | Not specified | Not specified | [8] |
| AZD7648 | Human Primary Cells | Not specified | Outperforms other DNA-PK inhibitors, achieving up to 80% for large sequence integrations. | Not specified | Not specified | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of DNA-PK inhibitors in enhancing HDR.
HDR Efficiency Assessment using a Reporter Assay
This protocol describes a common method to quantify HDR and NHEJ events simultaneously using a fluorescent reporter system.
a. Cell Culture and Transfection:
-
Culture HEK293T cells harboring a "Traffic Light Reporter" (TLR) cassette in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The TLR cassette contains a mutated GFP gene that can be repaired by HDR using a co-transfected donor template, and an out-of-frame mCherry gene that becomes expressed upon NHEJ-mediated frameshift mutations.[11]
-
Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with a CRISPR-Cas9 plasmid targeting the mutated GFP, a GFP donor template, and the DNA-PK inhibitor (e.g., M3814 at a final concentration of 2 µM) or vehicle control (DMSO) using a suitable transfection reagent.
b. Flow Cytometry Analysis:
-
Harvest cells 48-72 hours post-transfection.
-
Analyze the percentage of GFP-positive (HDR) and mCherry-positive (NHEJ) cells using a flow cytometer.
-
The fold increase in HDR is calculated by dividing the percentage of GFP-positive cells in the inhibitor-treated group by the percentage in the vehicle-treated group.
Assessment of Cell Viability
It is essential to determine the cytotoxicity of the DNA-PK inhibitors to ensure that the observed effects on HDR are not due to selective cell death.
a. Cell Seeding and Treatment:
-
Seed cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells per well.[8]
-
The following day, treat the cells with a serial dilution of the DNA-PK inhibitor (e.g., M3814 or this compound) or vehicle control.
b. Viability Assay:
-
After 72 hours of incubation, add a cell viability reagent such as WST-1 or CellTiter-Glo® to each well.[8][12]
-
Measure the absorbance or luminescence according to the manufacturer's instructions using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot Analysis of DNA-PKcs Phosphorylation
This protocol is used to confirm the on-target activity of the DNA-PK inhibitors by assessing the autophosphorylation of DNA-PKcs at Ser2056, a marker of its activation.
a. Sample Preparation:
-
Treat cells with the DNA-PK inhibitor for a specified time before inducing DNA double-strand breaks (e.g., with a topoisomerase inhibitor like etoposide).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a BCA assay.
b. Electrophoresis and Transfer:
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
Re-probe the membrane with an antibody against total DNA-PKcs as a loading control.[4]
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Conclusion
The inhibition of DNA-PKcs is a validated and potent strategy for enhancing the efficiency of homology-directed repair in the context of genome editing. M3814 has demonstrated significant efficacy in this regard, with studies showing a substantial increase in HDR rates in various cell lines. While a direct comparison with a compound specifically designated "this compound" is not possible due to the absence of available data, the information presented on M3814 and other DNA-PK inhibitors provides a strong foundation for researchers and drug developers. The selection of a suitable DNA-PK inhibitor for a specific application will depend on factors such as cell type, the desired level of HDR enhancement, and the tolerance for potential off-target effects. The provided protocols and diagrams serve as a practical guide for the evaluation of these and other novel DNA-PK inhibitors in the pursuit of more efficient and precise genome engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient high-precision homology-directed repair-dependent genome editing by HDRobust - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-PKcs Antibody | Cell Signaling Technology [cellsignal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Dynamics and competition of CRISPR–Cas9 ribonucleoproteins and AAV donor-mediated NHEJ, MMEJ and HDR editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. huejmp.vn [huejmp.vn]
- 9. Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment | Explore Technologies [techfinder.stanford.edu]
- 10. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Confirming the On-Target Mechanism of DNA-PK-IN-9 in DNA Repair Using Ku-Null Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DNA-PK-IN-9 with other DNA-PK inhibitors, supported by experimental data. We delve into the critical role of Ku-null cells in confirming the inhibitor's mechanism of action and provide detailed protocols for key validation assays.
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] Its central role in DNA repair makes it a compelling target for cancer therapy, where its inhibition can sensitize tumor cells to DNA-damaging agents like radiation and chemotherapy.[1] DNA-PK comprises a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit, Ku (composed of Ku70 and Ku80).[3][4] The Ku heterodimer recognizes and binds to the broken DNA ends, subsequently recruiting and activating the DNA-PKcs kinase domain.[1]
This guide focuses on this compound, a potent inhibitor of DNA-PK, and explores how its specific on-target activity can be unequivocally demonstrated using Ku-null cell lines. We will also compare its performance with other known DNA-PK inhibitors.
The Critical Role of Ku-Null Cells in Validating Mechanism of Action
To confirm that a DNA-PK inhibitor's cellular effects are a direct result of its intended target, it is essential to utilize a cellular model where the target is absent. Ku-null cells, which lack the Ku70/80 heterodimer, provide an ideal system for this purpose.[5][6][7] In the absence of Ku, DNA-PKcs cannot be recruited to sites of DNA damage, and the NHEJ pathway is rendered non-functional.[1]
Therefore, if a small molecule inhibitor, such as this compound, acts by directly targeting the DNA-PK complex, its cellular effects, such as increased sensitivity to DNA damaging agents, should be significantly diminished or absent in Ku-null cells.[5][6][7] This experimental approach provides strong evidence for the on-target activity of the inhibitor and rules out off-target effects as the primary driver of its biological activity.
Comparative Performance of DNA-PK Inhibitors
The landscape of DNA-PK inhibitors includes compounds with different mechanisms of action. Some, like the classic inhibitor NU7441, are ATP-competitive and target the kinase domain of DNA-PKcs.[8] Others, a newer class of inhibitors known as Ku-DNA binding inhibitors (Ku-DBi's), function by preventing the initial binding of the Ku heterodimer to DNA, thereby preventing the assembly and activation of the entire DNA-PK complex.[5][6][7]
This compound is a potent DNA-dependent protein kinase (DNA-PK) inhibitor with an IC50 value of 10.47 nM.[9] The following table summarizes the inhibitory concentrations (IC50) of this compound and other selected DNA-PK inhibitors, providing a quantitative comparison of their potency.
| Inhibitor | Target | IC50 (nM) |
| This compound | DNA-PK | 10.47 [9] |
| NU7441 | DNA-PKcs | 14[8] |
| AZD7648 | DNA-PK | 0.6[8][10] |
| M3814 (Nedisertib) | DNA-PK | <3[10] |
| Ku-DBi Compound X80 | Ku-DNA Interaction | ~250 (EMSA), ~50 (DNA-PK activity)[11] |
| DNA-PK Inhibitor V | DNA-PK | 270[12] |
| CC-115 | DNA-PK/mTOR | 13/21[8][10] |
| KU-0060648 | DNA-PK/PI3K | 8.6[8][10] |
Experimental Protocols
To experimentally validate the mechanism of action of this compound and compare its efficacy, a series of biochemical and cellular assays are required.
Biochemical Assays
1. In Vitro DNA-PK Kinase Assay:
This assay directly measures the enzymatic activity of purified DNA-PK and the inhibitory potential of compounds.
-
Principle: The assay quantifies the transfer of a radioactive phosphate group from [γ-³²P]ATP to a specific peptide substrate by the DNA-PK enzyme complex. The amount of radioactivity incorporated into the peptide is proportional to the kinase activity.
-
Protocol:
-
Prepare a reaction mixture containing purified DNA-PK enzyme (DNA-PKcs and Ku), a biotinylated peptide substrate (e.g., based on p53), and activating DNA (e.g., sheared calf thymus DNA) in a suitable kinase buffer.
-
Add varying concentrations of this compound or other inhibitors to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution containing EDTA or phosphoric acid.
-
Capture the biotinylated peptide on a streptavidin-coated filter plate and wash away unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Electrophoretic Mobility Shift Assay (EMSA) for Ku-DNA Binding:
This assay is specifically used to assess inhibitors that target the Ku-DNA interaction.
-
Principle: This technique detects protein-DNA interactions based on the slower migration of a protein-DNA complex compared to free DNA in a non-denaturing polyacrylamide gel.
-
Protocol:
-
Synthesize and label a short double-stranded DNA oligonucleotide with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Prepare binding reactions containing the labeled DNA probe, purified Ku heterodimer, and varying concentrations of the test inhibitor (e.g., a Ku-DBi).
-
Incubate the reactions at room temperature for 20-30 minutes to allow for binding.
-
Resolve the binding reactions on a native polyacrylamide gel.
-
Visualize the DNA bands by autoradiography or fluorescence imaging.
-
Quantify the intensity of the shifted band (Ku-DNA complex) and the free DNA band to determine the extent of inhibition.
-
Cellular Assays
1. Western Blot Analysis of DNA-PK Autophosphorylation:
This assay assesses the inhibition of DNA-PK activity within a cellular context.
-
Principle: Upon DNA damage, DNA-PKcs undergoes autophosphorylation at specific sites, such as Serine 2056, which is a marker of its activation. Western blotting with a phospho-specific antibody can detect this activation.
-
Protocol:
-
Culture wild-type and Ku-null cells in appropriate media.
-
Pre-treat the cells with various concentrations of this compound or a control inhibitor for 1-2 hours.
-
Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., etoposide or ionizing radiation).
-
After a short incubation period (e.g., 30-60 minutes), lyse the cells and extract the total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated DNA-PKcs (pS2056) and a primary antibody for total DNA-PKcs as a loading control.
-
Incubate with a suitable secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of inhibition of DNA-PKcs autophosphorylation.
-
2. Cell Viability/Clonogenic Survival Assay:
This assay determines the ability of an inhibitor to sensitize cells to DNA-damaging agents.
-
Principle: This assay measures the ability of single cells to proliferate and form colonies after treatment with a DNA-damaging agent, with or without an inhibitor. A decrease in colony formation indicates increased cell killing.
-
Protocol:
-
Seed wild-type and Ku-null cells at a low density in multi-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a DNA-damaging agent (e.g., ionizing radiation) at various doses, either alone or in combination with a fixed concentration of this compound.
-
Remove the treatment media after a defined period and replace it with fresh media.
-
Allow the cells to grow for 7-14 days until visible colonies are formed.
-
Fix and stain the colonies with a solution like crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Plot the surviving fraction against the dose of the DNA-damaging agent to generate survival curves and determine the sensitizer enhancement ratio.
-
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the DNA-PK signaling pathway, the experimental workflow for confirming the mechanism of action of this compound, and the logical framework for using Ku-null cells.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 3. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. researchgate.net [researchgate.net]
- 12. DNA-PK Inhibitor V [sigmaaldrich.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Novel DNA-PK Inhibitors
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profiles of emerging DNA-dependent protein kinase (DNA-PK) inhibitors is crucial for advancing novel cancer therapies. This guide provides a comparative overview of the available PK data for three prominent DNA-PK inhibitors: Peposertib (RRx-001), M3814 (Nedisertib), and AZD7648, with a qualitative mention of VX-984 (M9831).
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. In many cancers, this pathway is upregulated, contributing to resistance to DNA-damaging therapies like radiation and chemotherapy.[1][2] Inhibiting DNA-PK can therefore sensitize cancer cells to these treatments and is a promising therapeutic strategy. The clinical viability of these inhibitors, however, is heavily dependent on their pharmacokinetic properties, which dictate their absorption, distribution, metabolism, and excretion (ADME).
Comparative Pharmacokinetic Parameters
The following tables summarize the available preclinical and clinical pharmacokinetic data for Peposertib, M3814, and AZD7648. A direct comparison is challenging due to the variability in study designs, species, and dosing regimens.
Preclinical Pharmacokinetics in Mice
| Parameter | Peposertib (RRx-001) | M3814 (Nedisertib) | AZD7648 | VX-984 (M9831) |
| Dose | Not specified | Not specified | Not specified | Not specified |
| Route | Not specified | Not specified | Oral | Oral |
| Cmax | Data not available | Data not available | Not specified | Data not available |
| Tmax | Data not available | Data not available | Rapid absorption | Data not available |
| AUC | Data not available | Data not available | Dose-proportional | Data not available |
| Half-life (t½) | Data not available | Data not available | Not specified | Data not available |
| Bioavailability | Data not available | Data not available | Not specified | Data not available |
| Key Findings | Limited publicly available data. | Limited publicly available data. | Described as having rapid absorption and dose-proportional pharmacokinetics in mice.[3] | Known to cross the blood-brain barrier and act as a radiosensitizer. Specific PK parameters are not readily available. |
Clinical Pharmacokinetics in Humans
| Parameter | Peposertib (RRx-001) | M3814 (Nedisertib) | AZD7648 |
| Study Population | Healthy Volunteers | Not specified | Patients with Advanced Cancer |
| Dose | 100 mg (single dose) | Not specified | 5-160 mg BID (monotherapy) |
| Route | Oral (tablet) | Not specified | Oral |
| Cmax | 104.47% (fed vs. fasted) | Not specified | Not specified |
| Tmax (median) | 1 h (fasted), 3.5 h (fed) | Not specified | Not specified |
| AUC (0-t) | 123.81% (fed vs. fasted) | Not specified | Not specified |
| Key Findings | A mild food effect was observed, with a slight increase in exposure and a delay in Tmax under fed conditions. The oral suspension showed higher and faster absorption compared to the tablet. | Limited publicly available data. | The most frequent adverse events were gastrointestinal disorders. Dose-limiting toxicities were observed at 160 mg BID. |
Experimental Protocols
The methodologies employed to determine the pharmacokinetic profiles of these inhibitors are crucial for interpreting the data. While specific details for each compound are proprietary, a general overview of the experimental protocols is provided below.
Preclinical Pharmacokinetic Studies in Mice
-
Animal Models: Typically, inbred mouse strains such as C57BL/6 or BALB/c, or outbred strains like CD1, are used.[4] For oncology studies, xenograft models bearing human tumors are often employed to assess drug distribution to the target tissue.
-
Dosing and Administration: Inhibitors are administered via various routes, most commonly oral (gavage) or intravenous (bolus or infusion), to assess oral bioavailability and clearance.[5][6] Dosing vehicles are carefully selected to ensure solubility and stability of the compound.[6]
-
Sample Collection: Blood samples are collected at multiple time points post-administration to capture the absorption, distribution, and elimination phases of the drug.[4] Plasma is separated by centrifugation for subsequent analysis.
-
Bioanalytical Method: Drug concentrations in plasma are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[7][8][9] This technique offers high sensitivity and selectivity for accurate measurement of the parent drug and its metabolites.
DNA-PK Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway and a typical workflow for preclinical pharmacokinetic studies.
Caption: DNA-PK's role in the NHEJ pathway.
Caption: Preclinical pharmacokinetic study workflow.
Conclusion
The development of potent and selective DNA-PK inhibitors holds significant promise for enhancing the efficacy of existing cancer treatments. While clinical data is still emerging, the available pharmacokinetic profiles of Peposertib and AZD7648 provide valuable insights for researchers. Peposertib demonstrates predictable absorption with a manageable food effect, while AZD7648 shows rapid absorption in preclinical models. The ability of VX-984 to penetrate the blood-brain barrier highlights its potential for treating brain malignancies. Further publication of detailed preclinical and clinical pharmacokinetic data for these and other DNA-PK inhibitors will be critical for optimizing dosing strategies and ultimately realizing their full therapeutic potential.
References
- 1. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 2. Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to DNA-PK Inhibitor Specificity
For researchers, scientists, and drug development professionals, the specificity of a kinase inhibitor is a critical parameter determining its utility as a research tool and its potential as a therapeutic agent. This guide provides a comparative analysis of the specificity of DNA-PK inhibitors, with a focus on validating their on-target potency and off-target profiles through kinase panel screening.
While inquiry was made into the specificity of DNA-PK-IN-9 (also known as YK6) , a potent DNA-dependent protein kinase (DNA-PK) inhibitor with a reported IC50 of 10.47 nM, a comprehensive search of publicly available data did not yield any kinase panel screening results for this compound. The assessment of an inhibitor's specificity is crucial to understanding its biological effects and potential liabilities. In the absence of such data for this compound, we present a comparative guide to the specificity of well-characterized, alternative DNA-PK inhibitors: AZD7648 and M3814 (Nedisertib) , with additional data on NU7441 and VX-984 .
Comparative Specificity of DNA-PK Inhibitors
The following tables summarize the available quantitative data on the potency and selectivity of these alternative DNA-PK inhibitors. The data is compiled from publicly available literature and manufacturer's specifications.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| AZD7648 | DNA-PK | 0.6[1] | >100-fold selective against 396 other kinases[1][2]. |
| M3814 (Nedisertib) | DNA-PK | < 3[3] | Practically inactive against a panel of 276 other kinases[4]. >100-fold selectivity over PI3K family kinases[5]. |
| NU7441 | DNA-PK | 14[6] | Also inhibits mTOR (IC50 = 1.7 µM) and PI3K (IC50 = 5 µM)[6]. |
| VX-984 | DNA-PK | - | Described as a selective DNA-PK inhibitor[7]. |
Table 1: Potency and Selectivity of DNA-PK Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The selectivity profile provides a summary of the inhibitor's activity against a panel of other kinases.
Understanding the DNA-PK Signaling Pathway
DNA-PK plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). The inhibition of DNA-PK is a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents like radiation and chemotherapy in cancer treatment.
Caption: DNA-PK signaling in the NHEJ pathway.
Experimental Protocols: Kinase Panel Screening
The specificity of a kinase inhibitor is experimentally validated by screening it against a large panel of kinases. This provides a comprehensive profile of its on-target and off-target activities.
Objective: To determine the selectivity of a test compound by measuring its inhibitory activity against a broad range of purified protein kinases.
Materials:
-
Test compound (e.g., DNA-PK inhibitor) dissolved in a suitable solvent (typically DMSO).
-
A panel of purified, active protein kinases.
-
Appropriate kinase-specific substrates.
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Multi-well plates (e.g., 384-well).
-
Plate reader capable of luminescence detection.
Methodology:
-
Compound Preparation: Prepare a dilution series of the test compound in the appropriate solvent.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Initiation of Reaction: Start the kinase reaction by adding a fixed concentration of ATP (often at or near the Km for each kinase).
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value for each kinase that shows significant inhibition.
-
Caption: Experimental workflow for kinase panel screening.
Conclusion
The validation of a kinase inhibitor's specificity is paramount for its reliable use in research and development. While this compound is a potent inhibitor of DNA-PK, the lack of publicly available kinase panel screening data makes a thorough assessment of its specificity challenging. In contrast, inhibitors like AZD7648 and M3814 have been extensively profiled and demonstrate high selectivity for DNA-PK over a large number of other kinases. For researchers prioritizing a well-defined off-target profile, AZD7648 and M3814 represent excellent choices as tool compounds for studying the biological roles of DNA-PK. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and evaluating the specificity of these and other kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA-PK Inhibitors: DNA-PK-IN-9 vs. KU-0060648 in the Context of Non-Homologous End Joining (NHEJ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors, DNA-PK-IN-9 and KU-0060648, with a focus on their activity against the DNA-dependent protein kinase (DNA-PK) and its critical role in the Non-Homologous End Joining (NHEJ) DNA repair pathway. This document synthesizes available biochemical data, outlines relevant experimental methodologies, and visualizes key concepts to aid in the objective evaluation of these compounds for research and therapeutic development.
Introduction to DNA-PK and the NHEJ Pathway
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA damage. It is a key component of the NHEJ pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends.[3] Upon recruitment to a DSB, DNA-PKcs becomes an active serine/threonine kinase, phosphorylating itself and other downstream targets to facilitate the ligation of the broken ends.[4]
Given its central role in DSB repair, inhibiting DNA-PK is a promising strategy in oncology to sensitize cancer cells to radiation and DNA-damaging chemotherapies.[5] Furthermore, by suppressing the error-prone NHEJ pathway, DNA-PK inhibitors can enhance the efficiency of precise gene editing techniques like CRISPR/Cas9 that rely on the alternative Homology-Directed Repair (HDR) pathway. This guide focuses on two potent inhibitors of DNA-PK: this compound and KU-0060648.
Mechanism of Action
Both this compound and KU-0060648 are understood to be ATP-competitive inhibitors. They target the ATP-binding pocket within the kinase domain of the DNA-PKcs subunit. This action prevents the phosphorylation of downstream substrates, thereby halting the NHEJ repair cascade. The key distinction between the two compounds lies in their selectivity profile. KU-0060648 is a well-characterized dual inhibitor, also targeting the Phosphoinositide 3-kinase (PI3K) family, which is involved in cell growth and survival signaling.[6] In contrast, based on currently available data, this compound is described as a potent DNA-PK inhibitor, though comprehensive public data on its broader kinase selectivity is limited.
Data Presentation: Biochemical Potency
The following table summarizes the in vitro inhibitory potencies (IC50) of this compound and KU-0060648 against their primary targets.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound (YK6) | DNA-PK | 10.47 [7][8][9] | Selectivity profile against other kinases is not widely reported in peer-reviewed literature. |
| KU-0060648 | DNA-PK | 8.6 [6] | Dual Inhibitor: Also potently inhibits PI3K isoforms. |
| PI3Kα | 4[6] | ||
| PI3Kβ | 0.5[6] | ||
| PI3Kδ | 0.1[6] | ||
| PI3Kγ | 594[6] | Lower potency against PI3Kγ. |
Signaling Pathway Visualizations
The following diagrams illustrate the NHEJ pathway and the specific points of inhibition by the compounds.
References
- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 2. The DNA-dependent protein kinase, DNA-PK: 10 years and no ends in sight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Knockdown of DNA-PKcs versus Chemical Inhibition with DNA-PK-IN-9: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is critical for advancing research in DNA damage repair and developing novel cancer therapeutics. This guide provides an objective comparison of two primary methods for interrogating DNA-PKcs function: genetic knockdown and chemical inhibition, with a focus on the inhibitor DNA-PK-IN-9 and its analogs.
DNA-PKcs is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] Dysregulation of this pathway is implicated in various cancers, making DNA-PKcs an attractive therapeutic target. Both genetic knockdown (e.g., using siRNA or shRNA) and chemical inhibitors offer powerful tools to study and modulate its activity. This guide will delve into the performance, methodologies, and key experimental data associated with each approach.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies comparing the effects of DNA-PKcs knockdown/knockout with chemical inhibition on key cellular processes. While direct data for this compound is limited in publicly available literature, data from structurally and functionally similar potent DNA-PK inhibitors like NU7441 are presented as a proxy.
Table 1: Impact on Cell Survival Following Ionizing Radiation (IR)
| Treatment | Cell Line | Assay | Outcome | Reference |
| DNA-PKcs Knockdown/out | MEF | Clonogenic Survival | Significant reduction in cell survival | [3][4] |
| Chemical Inhibitor (NU7441) | MEF (Wild-Type) | Clonogenic Survival | Significant reduction in cell survival | [3][4] |
| Chemical Inhibitor (NU7441) | MEF (DNA-PKcs-/-) | Clonogenic Survival | Modest to no additional effect | [3][4] |
| Chemical Inhibitor (M3814) | SW837 (Rectal Cancer) | Clonogenic Survival | Potent radiosensitization (Enhancement Ratio: 1.94) | [5] |
Table 2: Effect on DNA Double-Strand Break Repair (γH2AX Foci)
| Treatment | Cell Line | Time Post-IR | Outcome | Reference |
| DNA-PKcs Knockdown/out | MEF | 6 hours | Persistent γH2AX foci | [3] |
| Chemical Inhibitor (NU7441) | MEF (Wild-Type) | 6 hours | Increased number of persistent γH2AX foci | [3] |
| Chemical Inhibitor (NU7441) | NSCLC | 24 hours | Increased number of 53BP1 foci (marker of DSBs) | [6] |
| Chemical Inhibitor (M3814) | SW837 (Rectal Cancer) | 5 days | Significantly increased γH2AX staining | [5] |
Table 3: Influence on Cell Cycle Progression
| Treatment | Cell Line | Condition | Outcome | Reference |
| DNA-PKcs Knockdown/out | MEF | Post-IR | Prolonged G2/M arrest | [4] |
| Chemical Inhibitor (NU7441) | SW620 (Colon Cancer) | Post-IR | Increased G2/M arrest | [7] |
| Chemical Inhibitor (NU7441) | LoVo (Colon Cancer) | Post-IR | Increased G2/M arrest | [7] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Non-Homologous End Joining (NHEJ) Pathway with intervention points.
Experimental Workflow Diagram
Caption: Workflow for comparing DNA-PKcs knockdown and chemical inhibition.
Experimental Protocols
Western Blot for DNA-PKcs and Phospho-DNA-PKcs
Objective: To determine the protein levels of total DNA-PKcs (in knockdown experiments) and the phosphorylation status of DNA-PKcs (in chemical inhibition experiments) as a measure of its activity.
Methodology:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 6% polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DNA-PKcs, phospho-DNA-PKcs (e.g., Ser2056), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker for DSBs.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat with siRNA for knockdown or the chemical inhibitor.
-
Induce DNA damage (e.g., with ionizing radiation).
-
-
Fixation and Permeabilization:
-
At desired time points post-treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash with PBS.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Wash with PBST.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
-
Quantification:
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment, a key measure of cytotoxicity and radiosensitization.
Methodology:
-
Cell Seeding:
-
Plate a known number of cells (typically 200-1000 cells per well of a 6-well plate) in triplicate for each treatment condition.
-
-
Treatment:
-
Allow cells to attach overnight.
-
For knockdown experiments, use cells stably expressing shRNA or transiently transfected with siRNA.
-
For chemical inhibition, add the inhibitor at the desired concentration.
-
Expose the cells to various doses of ionizing radiation.
-
-
Incubation:
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Analysis:
Comparison of Knockdown and Chemical Inhibition
Specificity:
-
Knockdown: Can be highly specific to the target protein, DNA-PKcs, minimizing off-target effects if the siRNA/shRNA sequence is well-designed. However, incomplete knockdown can lead to residual protein activity.
-
Chemical Inhibition: While potent inhibitors like this compound and its analogs are designed for high specificity, there is always a potential for off-target effects on other kinases, especially at higher concentrations.[19] Many DNA-PK inhibitors also show some activity against other PI3K-like kinases such as mTOR and ATM.[19]
Kinetics and Reversibility:
-
Knockdown: The effect is gradual, taking 24-72 hours to achieve maximal protein depletion. The effect is generally long-lasting but can be reversed as the siRNA/shRNA is diluted or degraded.
-
Chemical Inhibition: The onset of action is rapid, often within minutes to an hour. The effect is typically reversible upon removal of the compound, allowing for more precise temporal control of DNA-PKcs activity.
Completeness of Inactivation:
-
Knockdown: Often results in incomplete depletion of the target protein, which may be sufficient for some biological effects but may not fully mimic a null phenotype.
-
Chemical Inhibition: Can achieve a more complete and acute inactivation of the kinase activity, provided the inhibitor is used at an appropriate concentration.[4]
Experimental Considerations:
-
Knockdown: Requires optimization of transfection efficiency and validation of protein depletion by Western blot. It can be challenging in primary cells or in vivo models.
-
Chemical Inhibition: Is generally easier to apply across a wide range of cell types and in vivo models. However, the solubility, stability, and pharmacokinetic properties of the inhibitor must be considered.[19]
Conclusion
Both knockdown and chemical inhibition are valuable approaches for studying the function of DNA-PKcs. The choice between the two methods depends on the specific research question.
-
Genetic knockdown is ideal for studies requiring high specificity and for validating the on-target effects of chemical inhibitors.
-
Chemical inhibition with compounds like this compound offers rapid, reversible, and titratable control over DNA-PKcs activity, making it well-suited for preclinical studies and for exploring the therapeutic potential of targeting the NHEJ pathway.
For a comprehensive understanding, a combinatorial approach that uses both knockdown to validate the target and chemical inhibitors to probe the functional consequences of acute enzyme inactivation is often the most powerful strategy.
References
- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 2. DNA-PKcs, a player winding and dancing with RNA metabolism and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bio-rad.com [bio-rad.com]
- 9. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpp.krakow.pl [jpp.krakow.pl]
A Comparative Guide to DNA-PK Inhibitors as Radiosensitizing Agents in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the radiosensitizing effects of various DNA-dependent protein kinase (DNA-PK) inhibitors across different cancer cell lines. The data presented is compiled from preclinical studies to aid in the evaluation of these compounds for combination therapy with radiation.
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks induced by ionizing radiation.[1][2] Inhibition of DNA-PK has emerged as a promising strategy to enhance the efficacy of radiotherapy by preventing cancer cells from repairing radiation-induced DNA damage, leading to increased cell death.[3][4] This guide summarizes key findings on the radiosensitizing effects of several DNA-PK inhibitors, providing a framework for comparison and future research.
Comparative Efficacy of DNA-PK Inhibitors
The following tables summarize the radiosensitizing effects of various DNA-PK inhibitors in different cancer cell lines, as determined by clonogenic survival assays. The Sensitizer Enhancement Ratio (SER) or similar metrics are used to quantify the magnitude of radiosensitization.
| Inhibitor | Cell Line | Cancer Type | Concentration | Radiation Dose | Sensitization Effect | Reference |
| AZD7648 | FaDu | Head and Neck | 3-100 mg/kg (in vivo) | 10 Gy | Dose-dependent tumor growth delay | |
| MC38 | Colon | Not specified | 7 Gy | Increased apoptosis and necrosis | [4] | |
| M3814 (Peposertib) | H460 | Lung | Not specified | Not specified | Statistically significant reduction of survival fraction with α-radiation | [5] |
| SW837 | Rectal | Not specified | Not specified | Abrogated radiation-induced pDNA-PK increase | [6] | |
| CT26 | Colorectal | Not specified | Not specified | Decreased cell viability with radiation | [6] | |
| KU-0060648 | HN4, HN5 | Head and Neck | 0.5-1.5 µM | Not specified | Increased cellular radiosensitivity | [5] |
| HCT116 | Colorectal | 1.5 µM | Not specified | Enhanced radiosensitization | [5] | |
| U2OS | Osteosarcoma | 0.3 µM | Not specified | SER10 = 2.5 | [7] | |
| 143B | Osteosarcoma | 0.3 µM | Not specified | SER10 = 1.5 | [7] | |
| NU7026 | A549 | Lung | Not specified | 4 Gy | Increased radiosensitivity | [2] |
| M059K | Glioblastoma | Not specified | Not specified | Increased radiosensitivity | ||
| VX-984 | U251 | Glioblastoma | Not specified | Not specified | Concentration-dependent enhancement of radiosensitivity | [8] |
| NSC11 | Glioblastoma Stem-like | Not specified | Not specified | Concentration-dependent enhancement of radiosensitivity | [8] | |
| WNC0901 | A549 | Lung | 300 nM | 5 Gy | 0.2% survival with combination vs. 19% with radiation alone | [1] |
| GBM cell line | Glioblastoma | 300 nM | 5 Gy | 0.04% survival with combination vs. 10% with radiation alone | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of common experimental protocols used to assess the radiosensitizing effects of DNA-PK inhibitors.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Cell Seeding: Cells are seeded at a low density in multi-well plates to allow for the formation of individual colonies.
-
Inhibitor Treatment: Cells are pre-treated with the DNA-PK inhibitor for a specified period (e.g., 1-2 hours) before irradiation.
-
Irradiation: Cells are exposed to varying doses of ionizing radiation.
-
Incubation: The inhibitor may be washed out or left in the media, and cells are incubated for a period of 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the control cells. The sensitizer enhancement ratio (SER) is then calculated from the dose-response curves.
Immunofluorescence for γH2AX Foci
This assay is used to quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are grown on coverslips, treated with the DNA-PK inhibitor, and then irradiated.
-
Fixation and Permeabilization: At various time points post-irradiation, cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The number of γH2AX foci per nucleus is quantified using fluorescence microscopy. A delay in the resolution of these foci in inhibitor-treated cells indicates inhibition of DNA repair.
Western Blotting for pDNA-PK
This technique is used to assess the inhibition of DNA-PK autophosphorylation, a key marker of its activation.
-
Cell Lysis: Cells are treated with the inhibitor and radiation, then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for the autophosphorylated form of DNA-PKcs (e.g., at Ser2056), followed by a secondary antibody conjugated to an enzyme for detection.
-
Detection and Analysis: The protein bands are visualized, and their intensity is quantified to determine the level of pDNA-PKcs.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the DNA-PK signaling pathway and a typical experimental workflow.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. mdpi.com [mdpi.com]
- 3. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing CRISPR Editing Precision: A Comparative Guide to DNA-PK Inhibition
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented potential for therapeutic applications. However, ensuring the precision of these edits and minimizing off-target effects remains a critical challenge. One of the most promising strategies to enhance the fidelity of CRISPR-mediated gene editing is the inhibition of the DNA-dependent protein kinase (DNA-PK).
This guide provides a comprehensive comparison of using DNA-PK inhibitors, with a focus on DNA-PK-IN-9 (herein referred to by its more specific identifier, AZD7648, where applicable), against other methods aimed at improving CRISPR editing precision. We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in making informed decisions for their experimental designs.
The Central Role of DNA Repair Pathways in CRISPR Editing
CRISPR-Cas9 induces a double-strand break (DSB) at a specific genomic locus. The cell's natural DNA repair mechanisms are then co-opted to introduce the desired genetic modification. The two major repair pathways at play are:
-
Non-Homologous End Joining (NHEJ): This is the predominant and faster repair pathway. However, it is error-prone and often results in small insertions or deletions (indels), which can disrupt gene function but are not suitable for precise gene correction or insertion. DNA-PK is a key player in the NHEJ pathway.
-
Homology-Directed Repair (HDR): This pathway uses a DNA template with homologous sequences to the target locus to precisely repair the DSB. This allows for the accurate insertion of new genetic material or the correction of existing mutations.
The goal for enhancing CRISPR precision is to shift the balance from the error-prone NHEJ pathway towards the high-fidelity HDR pathway.
DNA-PK Inhibition: A Potent Strategy for Precision Enhancement
Inhibiting DNA-PK is a powerful approach to suppress the NHEJ pathway, thereby increasing the relative frequency of HDR events. Several small molecule inhibitors of DNA-PK have been investigated for their ability to improve CRISPR editing outcomes.
Mechanism of Action of DNA-PK Inhibitors
By blocking the catalytic subunit of DNA-PK (DNA-PKcs), these inhibitors prevent the ligation of broken DNA ends by the NHEJ machinery. This cellular environment favors the slower but more precise HDR pathway to repair the CRISPR-induced DSB, leading to a higher frequency of desired edits.
Performance Comparison: DNA-PK Inhibitors vs. Alternatives
The following table summarizes the performance of various DNA-PK inhibitors and compares them with other strategies for enhancing CRISPR precision.
| Method | Target | Reported Increase in HDR Efficiency | Key Advantages | Key Disadvantages |
| This compound (AZD7648) | DNA-PKcs | Up to 50-fold[1] | High potency and selectivity[2][3][4][5] | Potential for large-scale genomic alterations at high concentrations[6][7] |
| M3814 | DNA-PKcs | 2.8-fold in iPSCs and T cells[1] | Effective in various cell types | Less potent than AZD7648[2] |
| NU7441 | DNA-PKcs | 2 to 3-fold[4] | Well-characterized inhibitor | Cell-type dependent efficacy[1] |
| 2iHDR (DNA-PKi + Polθi) | DNA-PKcs & Polθ | Up to 80% templated insertion efficiency[3][5][8][9] | Synergistic effect, reduced off-target events[4] | Requires optimization of two inhibitors |
| High-Fidelity Cas9 (e.g., SpCas9-HF1) | Cas9 protein | N/A (reduces off-target cleavage) | Significantly reduces off-target mutations | May have reduced on-target activity for some gRNAs[10] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments involving the use of DNA-PK inhibitors to enhance CRISPR editing.
Protocol 1: Enhancing HDR-mediated Knock-in using AZD7648
This protocol is a general guideline for the co-delivery of CRISPR-Cas9 ribonucleoprotein (RNP) and a DNA-PK inhibitor for enhanced knock-in efficiency.
Materials:
-
Target cells (e.g., HEK293T, iPSCs)
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA)
-
Single-stranded oligodeoxynucleotide (ssODN) or plasmid donor template
-
AZD7648 (or other DNA-PK inhibitor)
-
Electroporation or lipofection reagents
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers for amplifying the target locus
-
Reagents for T7 Endonuclease I (T7E1) assay or access to next-generation sequencing (NGS)
Workflow:
Step-by-Step Procedure:
-
Cell Culture: One day prior to transfection, seed the target cells in the appropriate culture vessel to reach 70-80% confluency on the day of transfection.
-
RNP and Inhibitor Preparation:
-
Assemble the Cas9 RNP by incubating purified Cas9 protein with the synthetic sgRNA at room temperature for 10-20 minutes.
-
Prepare a stock solution of AZD7648 in DMSO. The final concentration to be used will depend on the cell type but is typically in the range of 0.1 to 1 µM[2].
-
-
Transfection:
-
For electroporation, resuspend the cells in the appropriate electroporation buffer. Add the pre-assembled RNP, donor template, and the DNA-PK inhibitor. Electroporate using an optimized protocol for your cell type.
-
For lipofection, mix the RNP, donor template, and DNA-PK inhibitor with the lipofection reagent according to the manufacturer's instructions and add the complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours. The continued presence of the inhibitor during this period is crucial for HDR enhancement.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
Analysis of Editing Efficiency:
-
T7 Endonuclease I (T7E1) Assay: This assay can be used for a rapid estimation of indel formation. Amplify the target locus by PCR, denature and re-anneal the PCR products to form heteroduplexes, and then digest with T7E1. The percentage of cleaved products can be quantified on an agarose gel[11][12][13][14].
-
Next-Generation Sequencing (NGS): For precise quantification of HDR and indel frequencies, amplify the target locus with primers containing sequencing adapters and perform deep sequencing. The resulting reads can be analyzed using bioinformatics tools to identify and quantify different editing outcomes[15][16][17].
-
Protocol 2: Analysis of On- and Off-Target Editing by Deep Sequencing
Primer Design:
-
Design primers to amplify a 200-400 bp region surrounding the on-target and potential off-target sites.
-
Incorporate overhangs compatible with your sequencing platform's adapters.
-
Use online tools to check for primer specificity and potential off-target amplification[18][19][20][21].
Bioinformatics Analysis Pipeline:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
Alignment: Align the cleaned reads to the reference genome or the amplicon sequence.
-
Variant Calling: Identify insertions, deletions, and substitutions compared to the reference sequence.
-
Quantification: Calculate the percentage of reads corresponding to wild-type, HDR-mediated edits, and various indel events.
-
Off-Target Analysis: Apply the same pipeline to the sequencing data from potential off-target sites to determine the frequency of unintended edits[16][22][23].
Conclusion
The use of DNA-PK inhibitors, particularly potent and selective compounds like AZD7648, represents a significant advancement in enhancing the precision of CRISPR-mediated genome editing. By effectively suppressing the error-prone NHEJ pathway, these inhibitors can dramatically increase the efficiency of HDR, paving the way for more reliable and safer therapeutic applications of CRISPR technology. The "2iHDR" approach, which combines DNA-PK and Polθ inhibition, further pushes the boundaries of precision editing.
However, it is crucial for researchers to be aware of potential caveats, such as the reported large-scale genomic alterations with high concentrations of AZD7648, and to perform rigorous on- and off-target analysis. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments that harness the full potential of these precision-enhancing strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing [promega.jp]
- 4. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geg-tech.com [geg-tech.com]
- 7. cd-genomics.com [cd-genomics.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diagenode.com [diagenode.com]
- 12. pnabio.com [pnabio.com]
- 13. T7 Endonuclease I Assay [bio-protocol.org]
- 14. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]
- 15. High Throughput Analysis of CRISPR-Cas9 Editing Outcomes in Cell and Animal Models Using CRIS.py - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Analysis of CRISPR Off-Target Effects - CD Genomics [cd-genomics.com]
- 18. GitHub - CherWeiYuan/primerg: Deep-sequencing primer design for multiple CRISPR-Cas targets on a continuous genome [github.com]
- 19. A CRISPR/Cas9-based method and primer design tool for seamless genome editing in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. How to Design Primers for DNA Sequencing | Practical Lab Guide - CD Genomics [cd-genomics.com]
- 22. DANGER analysis: risk-averse on/off-target assessment for CRISPR editing without a reference genome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. labinsights.nl [labinsights.nl]
Safety Operating Guide
Personal protective equipment for handling DNA-PK-IN-9
Essential Safety and Handling Guide for DNA-PK-IN-9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent DNA-dependent protein kinase (DNA-PK) inhibitor.
Chemical and Safety Data
| Property | Value | Source |
| Synonym(s) | Compound YK6 | [1][2] |
| Molecular Formula | C21H21N5O2 | [2] |
| Molecular Weight | 375.42 g/mol | [2] |
| Appearance | Bright yellow solid | |
| IC50 | 10.47 nM (for DNA-PK) | [1][2] |
| Solubility | 5 mg/mL in DMSO | |
| Storage (Powder) | 2-8°C, protect from light | |
| Storage (Solution) | Aliquot and freeze at -20°C (stable for up to 3 months) | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure to this compound. Given its potent biological activity and similarity to other hazardous compounds, the following PPE is mandatory.
Hand Protection
-
Gloves : Always wear two pairs of chemotherapy-rated, powder-free nitrile gloves.[5] This is crucial as some chemicals can penetrate standard laboratory gloves.[6] Change gloves immediately if they become contaminated, torn, or punctured. Never touch common surfaces like door handles, phones, or keyboards with contaminated gloves.[6]
Body Protection
-
Lab Coat/Gown : Wear a dedicated lab coat or a disposable gown that is shown to resist permeability by hazardous drugs.[5] Cuffed sleeves are recommended to provide a barrier with the inner gloves. Lab coats should be removed before leaving the laboratory area.[6]
Eye and Face Protection
-
Safety Goggles/Face Shield : Use chemical splash goggles that provide a seal around the eyes.[6] When there is a significant risk of splashes, such as during reconstitution or handling larger volumes, a face shield should be worn in addition to safety goggles.[5]
Respiratory Protection
-
Ventilation : Handle solid this compound powder exclusively within a certified chemical fume hood to prevent inhalation of fine particles.[4]
-
Respirator : If a fume hood is not available or if there is a risk of generating aerosols outside of a containment device, a NIOSH-approved respirator (e.g., N95) may be required.[5] Consult your institution's environmental health and safety (EHS) department for specific guidance.
Operational and Disposal Plans
Adherence to strict procedural guidelines is critical for safety and for maintaining the integrity of experiments.
Experimental Protocols: Handling and Preparation
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the solid compound in a tightly sealed container at 2-8°C, protected from light.
-
-
Reconstitution (Preparation of Stock Solution) :
-
All reconstitution procedures must be performed in a chemical fume hood.
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
-
Carefully weigh the required amount of the solid powder.
-
To prepare a stock solution, dissolve in a suitable solvent such as DMSO. Use a mechanical pipetting device for all liquid transfers; never pipette by mouth.[6]
-
After reconstitution, aliquot the solution into smaller, single-use volumes and store at -20°C.[3] This minimizes freeze-thaw cycles. Stock solutions are reported to be stable for up to three months under these conditions.[3]
-
-
Use in Experiments :
-
When adding the compound to cell cultures or other experimental systems, perform the procedure carefully to minimize the creation of splashes or aerosols.[6]
-
All equipment that comes into contact with this compound must be decontaminated or disposed of as hazardous waste.
-
Disposal Plan
-
Waste Segregation : All materials contaminated with this compound, including gloves, pipette tips, tubes, and excess chemical, must be segregated as hazardous chemical waste.
-
Solid Waste : Collect all contaminated solid waste (e.g., weighing paper, gloves, disposable gowns) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all contaminated liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Final Disposal : Dispose of all waste containers through your institution's EHS-approved hazardous waste disposal program.[4] Do not dispose of this chemical down the drain.
Emergency Procedures: Spill Management
Prompt and correct action is vital in the event of a spill to prevent exposure and environmental contamination.
Spill Response Workflow
Caption: Workflow for managing a chemical spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
